Product packaging for Drospirenone(Cat. No.:CAS No. 67392-87-4)

Drospirenone

Katalognummer: B1670955
CAS-Nummer: 67392-87-4
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: METQSPRSQINEEU-HXCATZOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Drospirenone is a steroid lactone and a 3-oxo-Delta(4) steroid. It has a role as a contraceptive drug, an aldosterone antagonist and a progestin.
This compound is a synthetic progestin commonly found in the popular oral contraceptive, Yaz in combination with [Ethinyl estradiol]. Most recently, it was approved by both Health Canada and the FDA in combination with [Estetrol] as an oral contraceptive therapy. Aside from its contraceptive effects, this compound is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD). this compound has been the subject of widespread safety concern due to the possibility of an increased risk of venous thromboembolism associated with its use. In 2012, however, a safety statement by the FDA concluded that the increase in the risk of thromboembolism resulting from the use of this compound remains unclear, as studies regarding this risk are conflicting. Some studies have demonstrated a significantly increased risk and some demonstrating no risk of thromboembolic events. In its statement, the FDA has mentioned that increased risk of venous thromboembolism with oral contraceptives such as this compound exists but remains lower than the risk of this condition during pregnancy and during the postpartum period, and this should be considered when assessing potential risks of hormonal contraceptive use.
This compound is a Progestin.
This compound has been reported in Macaca fascicularis with data available.
This compound is a synthetic spironolactone analogue and progestin with progestational and anti-mineralocorticoid activity. This compound binds to the progesterone receptor, the resulting complex becomes activated and binds to specific sites on DNA. This results in a suppression of LH activity and an inhibition of ovulation as well as an alteration in the cervical mucus and endometrium. This leads to an increased difficulty of sperm entry into the uterus and implantation. This drug is used in oral contraceptives.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for acne and has 7 investigational indications.
a progestational compound with antimineralocorticoid and antiandrogenic activity;  structure given in first source
See also: this compound;  estetrol (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B1670955 Drospirenone CAS No. 67392-87-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQSPRSQINEEU-HXCATZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046465
Record name Drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.25e-03 g/L
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67392-87-4
Record name Drospirenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67392-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drospirenone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drospirenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-, [6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N295J34A25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Drospirenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200, 201.3 °C
Record name Drospirenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drospirenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Drospirenone on the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (DRSP) is a synthetic progestin that closely mimics the pharmacological profile of endogenous progesterone.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the progesterone receptor (PR). It details the binding affinity, receptor activation, downstream signaling pathways, and effects on gene regulation. This document also includes detailed protocols for key experimental assays used to characterize the interaction of this compound with the progesterone receptor.

Introduction

This compound is a fourth-generation progestin, a derivative of 17α-spirolactone.[1][2] Unlike older progestins, this compound possesses a unique pharmacological profile characterized by potent progestogenic, antimineralocorticoid, and antiandrogenic activities, with no estrogenic, glucocorticoid, or antiglucocorticoid effects.[1][3] This profile makes it a closer analogue to natural progesterone than other synthetic progestins. Its primary therapeutic applications are in oral contraception and hormone replacement therapy. The progestogenic effects of this compound are mediated through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Mechanism of Action at the Progesterone Receptor

The biological effects of this compound as a progestin are initiated by its binding to and activation of the progesterone receptor. This interaction triggers a cascade of molecular events leading to the regulation of target gene expression.

Binding to the Progesterone Receptor

This compound exhibits a high binding affinity for the progesterone receptor. Upon entering the target cell, this compound binds to the ligand-binding domain (LBD) of the PR located in the cytoplasm. The PR, in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90, HSP70, and other immunophilins, which maintain the receptor in a conformation that is capable of binding the ligand but is transcriptionally inactive.

Receptor Activation and Nuclear Translocation

Ligand binding induces a conformational change in the progesterone receptor, leading to the dissociation of the heat shock proteins. This unmasking of the nuclear localization signal (NLS) facilitates the dimerization of the receptor-ligand complex. The activated PR dimer is then translocated into the nucleus.

DNA Binding and Gene Transcription

Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. The binding of the receptor dimer to PREs initiates the recruitment of a complex of co-activators, such as members of the steroid receptor coactivator (SRC) family, and general transcription factors. This assembly of the transcriptional machinery ultimately leads to the initiation of transcription of progesterone-responsive genes. The specific genes regulated by this compound through this pathway are involved in a variety of physiological processes, including the inhibition of ovulation and the transformation of the endometrium.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the progesterone receptor has been characterized in various in vitro studies. The following table summarizes the available quantitative data on the binding affinity of this compound and progesterone to the progesterone receptor.

CompoundReceptorAssay TypeValueReference
This compoundProgesterone Receptor (human)Relative Binding Affinity (RBA)High
This compoundProgesterone Receptor (uterine)Relative Binding Affinity (vs. R5020)~30%
ProgesteroneProgesterone Receptor (uterine)Relative Binding Affinity (vs. R5020)~30%

Note: Specific Ki or IC50 values for this compound at the progesterone receptor are not consistently reported in the reviewed literature. The data primarily consists of relative binding affinities.

Signaling Pathway

The signaling pathway of this compound through the progesterone receptor is a classic example of nuclear receptor-mediated gene regulation.

Drospirenone_PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP This compound PR_complex Inactive PR-HSP Complex DRSP->PR_complex Binding PR Progesterone Receptor (PR) PR_complex->PR HSP Dissociation PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_dimer_n Activated PR Dimer PR_dimer->PR_dimer_n Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_n->PRE Binds to DNA Coactivators Co-activators & Transcription Factors PRE->Coactivators Recruitment Gene Target Gene Coactivators->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Ovulation Inhibition) Protein->Response

This compound-Progesterone Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's interaction with the progesterone receptor.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Progesterone Receptor source (e.g., cytosol from MCF-7 cells or rabbit uterus)

  • Radiolabeled progestin (e.g., [³H]-Promegestone or [³H]-R5020)

  • Unlabeled competitor (this compound, Progesterone)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Preparation of Receptor Cytosol: Homogenize the tissue source in assay buffer at 4°C. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).

  • Competitive Binding Incubation:

    • In microcentrifuge tubes, add a fixed concentration of radiolabeled progestin.

    • Add increasing concentrations of the unlabeled competitor (this compound or progesterone).

    • Add a fixed amount of receptor cytosol to each tube.

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled progesterone.

    • Incubate the mixture at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled ligand. Incubate for a short period (e.g., 10 minutes) at 4°C and then centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the bound radiolabeled ligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare Receptor Cytosol C Incubate Receptor, Radiolabeled Ligand, and Competitor A->C B Prepare Radiolabeled Ligand and Competitor Solutions B->C D Add Dextran-Coated Charcoal C->D E Centrifuge to Pellet Charcoal D->E F Measure Radioactivity of Supernatant E->F G Calculate IC50 and RBA F->G

Workflow for Competitive Binding Assay.
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene (luciferase).

Materials:

  • Mammalian cell line expressing the human progesterone receptor (e.g., T47D or engineered HEK293 cells).

  • Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and Progesterone.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Allow the cells to recover and express the transfected genes for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound or progesterone.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

  • Measurement of Luminescence: Measure the firefly luciferase activity using a luminometer. If a control plasmid was used, also measure its reporter activity (e.g., Renilla luciferase).

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Transactivation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Culture and Transfect Cells with Reporter Plasmids B Treat Cells with this compound or Progesterone A->B C Lyse Cells and Add Luciferase Reagent B->C D Measure Luminescence C->D E Calculate EC50 D->E

Workflow for Transactivation Assay.

Conclusion

This compound acts as a potent agonist of the progesterone receptor, initiating a signaling cascade that culminates in the regulation of target gene expression. Its high affinity for the progesterone receptor, coupled with a pharmacological profile that closely resembles natural progesterone, underlies its clinical efficacy as a progestin. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progestins. A thorough understanding of its mechanism of action at the molecular level is crucial for the development of new therapeutic strategies and for optimizing its use in clinical practice.

References

A Technical Deep Dive: Unraveling the Antimineralocorticoid and Antiandrogenic Properties of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drospirenone, a synthetic progestin derived from spironolactone, stands out in the landscape of hormonal therapeutics due to its unique pharmacological profile that closely mimics that of endogenous progesterone. This technical guide provides an in-depth exploration of its dual antimineralocorticoid and antiandrogenic activities, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This paper synthesizes key quantitative data, details experimental protocols for assessing these activities, and visualizes the underlying molecular pathways.

Quantitative Analysis of this compound's Receptor Interactions and In Vivo Effects

The biological activities of this compound are fundamentally dictated by its binding affinity and subsequent functional modulation of the mineralocorticoid (MR) and androgen receptors (AR). The following tables summarize the key quantitative data that define its antimineralocorticoid and antiandrogenic potency.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandRelative Binding Affinity (RBA) (%)Reference Compound
Mineralocorticoid Receptor (MR)This compound100[1]Aldosterone
Mineralocorticoid Receptor (MR)This compound~230[2]Aldosterone
Mineralocorticoid Receptor (MR)This compound5 times higher than aldosterone[3]Aldosterone
Androgen Receptor (AR)This compound0.6[1]Dihydrotestosterone (DHT)
Progesterone Receptor (PR)This compound42[1]Progesterone
Glucocorticoid Receptor (GR)This compoundLow affinityDexamethasone
Estrogen Receptor (ER)This compoundNo detectable bindingEstradiol

Table 2: In Vitro Functional Activity of this compound

Assay TypeReceptorActivityPotency
Transactivation AssayMineralocorticoid Receptor (MR)Potent AntagonistWeak partial agonist activity
Transactivation AssayAndrogen Receptor (AR)AntagonistNo agonistic activity

Table 3: In Vivo Effects of this compound

ActivityAnimal ModelKey FindingsPotency Comparison
AntimineralocorticoidAdrenalectomized ratsLong-lasting natriuretic activity~8 times more potent than spironolactone
AntiandrogenicCastrated, testosterone-substituted ratsDose-dependent inhibition of prostate and seminal vesicle growthAbout one-third the potency of cyproterone acetate

Core Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound's activity is essential for interpreting the data and designing future studies. The following sections provide detailed protocols for key in vitro and in vivo experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) of this compound for the mineralocorticoid and androgen receptors.

Materials:

  • Purified recombinant human mineralocorticoid or androgen receptors.

  • Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).

  • Unlabeled this compound and reference compounds (aldosterone, DHT).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and the reference compound.

  • Incubation: In a multi-well plate, incubate the purified receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of unlabeled this compound or the reference compound. Include control wells with only the radiolabeled ligand and receptor (total binding) and wells with an excess of unlabeled reference compound to determine non-specific binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature are receptor-dependent).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The RBA is then calculated as: (IC50 of reference compound / IC50 of this compound) x 100%.

Reporter Gene Assay

This cell-based assay measures the functional consequence of a ligand binding to its receptor, i.e., the activation or inhibition of gene transcription.

Objective: To determine the agonistic or antagonistic activity of this compound on the mineralocorticoid and androgen receptors.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express the receptor of interest.

  • Expression plasmid containing the full-length human mineralocorticoid or androgen receptor.

  • Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase). For MR, a glucocorticoid response element (GRE) is often used, as MR binds to it. For AR, an androgen response element (ARE) is used.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound, reference agonist (aldosterone or DHT), and reference antagonist (spironolactone or bicalutamide).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound alone (to test for agonism) or in combination with a fixed concentration of the reference agonist (to test for antagonism).

  • Incubation: Incubate the cells with the compounds for a sufficient period to allow for receptor-mediated changes in reporter gene expression (typically 18-24 hours).

  • Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter enzyme activity (e.g., light output for luciferase) using a luminometer.

  • Data Analysis: For agonist activity, plot the reporter signal against the concentration of this compound to determine the EC50 (concentration for 50% maximal activation). For antagonist activity, plot the inhibition of the agonist-induced signal against the concentration of this compound to determine the IC50 (concentration for 50% inhibition).

In Vivo Antimineralocorticoid Activity: Urinary Electrolyte Measurement in Adrenalectomized Rats

This in vivo assay directly measures the physiological effect of a compound's antimineralocorticoid activity.

Objective: To assess the ability of this compound to promote sodium and water excretion.

Procedure:

  • Animal Model: Use adrenalectomized male rats to eliminate endogenous mineralocorticoid production.

  • Housing and Acclimatization: House the animals in metabolic cages that allow for the separate collection of urine and feces. Provide them with a saline solution to drink to maintain electrolyte balance.

  • Compound Administration: Administer this compound or a vehicle control to the rats. To assess antagonism, a mineralocorticoid like aldosterone or deoxycorticosterone acetate (DOCA) is co-administered.

  • Urine Collection: Collect urine over a defined period (e.g., 24 hours).

  • Electrolyte Analysis: Measure the concentrations of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the urinary Na+/K+ ratio. An increase in this ratio in the group treated with this compound and a mineralocorticoid, compared to the group receiving the mineralocorticoid alone, indicates antimineralocorticoid activity.

In Vivo Antiandrogenic Activity: Hershberger Assay

This is a standardized in vivo assay to screen for androgenic and antiandrogenic properties of a substance.

Objective: To evaluate the antiandrogenic activity of this compound by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.

Procedure:

  • Animal Model: Use peripubertal castrated male rats to remove the endogenous source of androgens.

  • Compound Administration: Co-administer this compound and a reference androgen (e.g., testosterone propionate) daily for a set period (e.g., 10 consecutive days). A control group receives only the reference androgen.

  • Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles, and levator ani muscle.

  • Data Analysis: Compare the weights of the androgen-dependent tissues between the group receiving this compound and the reference androgen, and the group receiving the reference androgen alone. A statistically significant decrease in tissue weights in the this compound-treated group indicates antiandrogenic activity.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized workflow for assessing this compound's activity.

Mineralocorticoid_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP_complex MR-HSP Complex Aldosterone->MR_HSP_complex Binds MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) MR_HSP_complex->HSP Dissociation MR_Aldo_complex Activated MR MR_HSP_complex->MR_Aldo_complex Conformational Change MR_dimer MR Dimer MR_Aldo_complex->MR_dimer Translocation & Dimerization HRE Hormone Response Element (HRE) MR_dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Translation Physiological_Effect Physiological Effect (Na+ and water retention) Proteins->Physiological_Effect Leads to Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase DHT DHT AR_HSP_complex AR-HSP Complex DHT->AR_HSP_complex Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP_complex->HSP Dissociation AR_DHT_complex Activated AR AR_HSP_complex->AR_DHT_complex Conformational Change AR_dimer AR Dimer AR_DHT_complex->AR_dimer Translocation & Dimerization FiveAlphaReductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Androgen-regulated Proteins mRNA->Proteins Translation Physiological_Effect Physiological Effect (e.g., male sexual development) Proteins->Physiological_Effect Leads to Experimental_Workflow start Start: Characterization of this compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo binding_assay Competitive Binding Assay (MR & AR) in_vitro->binding_assay reporter_assay Reporter Gene Assay (MR & AR) in_vitro->reporter_assay data_analysis Data Analysis and Potency Determination binding_assay->data_analysis reporter_assay->data_analysis antimineralocorticoid_assay Urinary Electrolyte Measurement (Adrenalectomized Rats) in_vivo->antimineralocorticoid_assay antiandrogenic_assay Hershberger Assay (Castrated Rats) in_vivo->antiandrogenic_assay antimineralocorticoid_assay->data_analysis antiandrogenic_assay->data_analysis conclusion Conclusion: Dual Antimineralocorticoid and Antiandrogenic Profile data_analysis->conclusion

References

Drospirenone's Binding Affinity to Steroid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP) is a synthetic progestin distinguished by a pharmacological profile that closely mimics that of endogenous progesterone. It exhibits potent progestogenic activity combined with antimineralocorticoid and antiandrogenic properties.[1][2][3] This unique combination of activities is a direct consequence of its binding affinity profile for various steroid hormone receptors. This technical guide provides an in-depth analysis of this compound's binding affinity to the progesterone (PR), mineralocorticoid (MR), androgen (AR), and glucocorticoid (GR) receptors, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes. This compound has been shown to have no detectable binding affinity for the estrogen receptor (ER).[2][4]

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound to steroid receptors has been characterized in numerous in vitro studies. The following table summarizes the relative binding affinities (RBA) of this compound for human steroid receptors, providing a comparative overview of its receptor interaction profile.

ReceptorReference LigandRelative Binding Affinity (RBA) of this compound (%)Reference
Progesterone Receptor (PR)Progesterone42
R5020~30
Mineralocorticoid Receptor (MR)Aldosterone100 - 500
Androgen Receptor (AR)Dihydrotestosterone (DHT)0.6
Glucocorticoid Receptor (GR)DexamethasoneLow/Negligible

Signaling Pathways

Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The general signaling pathway for steroid receptors is depicted below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid This compound Receptor_complex Receptor-HSP Complex Steroid->Receptor_complex Binding Receptor_bound This compound-Receptor Complex Receptor_complex->Receptor_bound DNA DNA (Hormone Response Element) Receptor_bound->DNA Nuclear Translocation & Dimerization Transcription Gene Transcription DNA->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response

Figure 1: General Steroid Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound to steroid receptors is typically determined using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (this compound) to displace a high-affinity radiolabeled ligand from its receptor.

I. Preparation of Receptor Source

A. Cytosol Preparation from Tissues:

  • Tissue Homogenization: Tissues rich in the target receptor (e.g., rat ventral prostate for AR, rat uterus for PR, rat kidney for MR) are homogenized in a cold buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction and obtain the cytosol (supernatant), which contains the soluble steroid receptors.

  • Protein Quantification: The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

B. Whole-Cell Lysate from Cell Lines:

  • Cell Culture: Cell lines genetically engineered to overexpress a specific steroid receptor (e.g., HEK293 or CHO cells) are cultured to a sufficient density.

  • Cell Lysis: The cells are harvested and lysed using a lysis buffer containing detergents to solubilize the cell membranes and release the intracellular contents, including the receptors.

  • Centrifugation: The lysate is centrifuged to remove insoluble material, and the supernatant containing the receptor is collected.

II. Competitive Binding Assay Procedure
  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-Promegestone (R5020) for PR, [³H]-Aldosterone for MR, or [³H]-Dexamethasone for GR) and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor (this compound).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

III. Data Analysis
  • Competition Curve: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). This generates a sigmoidal competition curve.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the workflow of a typical competitive radioligand binding assay.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cytosol or Cell Lysate) Incubation Incubation at Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

The distinct binding profile of this compound, characterized by high affinity for the progesterone and mineralocorticoid receptors and low affinity for the androgen and glucocorticoid receptors, underpins its unique clinical effects. The methodologies described in this guide, particularly the competitive radioligand binding assay, are fundamental to elucidating the receptor interaction of this compound and other novel steroid compounds in drug discovery and development. A thorough understanding of these techniques and the resulting data is crucial for researchers and scientists in the field.

References

An In-Depth Technical Guide to the Interaction of Drospirenone with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (DRSP) is a fourth-generation synthetic progestin distinguished by a unique pharmacological profile that closely mimics that of endogenous progesterone. Unlike other synthetic progestins, it possesses potent progestogenic, antimineralocorticoid, and antiandrogenic properties, with negligible affinity for glucocorticoid and estrogen receptors. This profile stems from its specific interactions with a panel of nuclear receptors, primarily acting as a potent agonist at the progesterone receptor (PR) and a competitive antagonist at the mineralocorticoid (MR) and androgen receptors (AR). This guide provides a comprehensive technical overview of these interactions, summarizing quantitative binding and functional data, detailing the experimental methodologies used for their characterization, and illustrating the core signaling pathways involved.

Introduction

This compound (6β,7β,15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a derivative of spironolactone.[1][2] Its clinical significance in contraception and hormone replacement therapy is largely defined by its distinct pattern of affinities for and activities at various steroid hormone receptors.[3][4] This document serves as a technical resource, consolidating the key data and methodologies that elucidate the molecular interactions between this compound and the progesterone, mineralocorticoid, androgen, and glucocorticoid receptors.

Interaction with the Progesterone Receptor (PR)

This compound's primary therapeutic effect is derived from its potent agonist activity at the progesterone receptor, leading to ovulation inhibition and endometrial changes.

Data Presentation: PR Binding and Functional Activity

The progestogenic activity of this compound is underpinned by its strong binding affinity and potent transcriptional activation of the progesterone receptor.

ParameterLigandValueReceptor SourceReference
Relative Binding Affinity (RBA) This compound~30%Uterine PR[1]
Progesterone~30%Uterine PR
Reference LigandR5020 (Promegestone)100%
Functional Activity (EC50) This compoundData not specified

Note: While described as a potent agonist, specific EC50 values from cited transactivation assays were not detailed in the available literature.

Signaling Pathway: PR Agonism

As an agonist, this compound binds to the cytoplasmic PR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to HSP dissociation, receptor dimerization, and translocation into the nucleus. The DRSP-PR dimer then binds to Progesterone Response Elements (PREs) on target genes, recruiting coactivators to initiate transcription.

PR_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP This compound (DRSP) PR_HSP PR + HSPs DRSP->PR_HSP Binds PR_DRSP PR-DRSP Complex PR_HSP->PR_DRSP HSP Dissociation Dimer [PR-DRSP]₂ Dimer PR_DRSP->Dimer Dimerization Dimer_n [PR-DRSP]₂ Dimer->Dimer_n Nuclear Translocation PRE PRE Dimer_n->PRE Binds to DNA Gene PRE->DNA Transcription Gene Transcription DNA->Transcription Recruits Coactivators

Caption: this compound-mediated PR agonist signaling pathway.
Experimental Protocol: McPhail Test for Progestogenic Activity

The progestational effect of this compound is classically determined in vivo using the McPhail test, which measures endometrial transformation.

  • Animal Model: Immature female rabbits (approximately 800-1000g) are primed with a daily subcutaneous injection of estradiol benzoate (e.g., 5 µ g/animal ) for 6 consecutive days to induce endometrial proliferation.

  • Dosing: Following estrogen priming, the test substance (this compound) is administered subcutaneously daily for 5 consecutive days. A control group receives the vehicle only. A full endometrial transformation with this compound is typically observed at a dose of 1 mg/animal/day.

  • Necropsy and Histology: On the day after the final dose, animals are euthanized. The uteri are excised, fixed in Bouin's solution, and processed for histological examination.

  • Data Analysis: Uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically. The degree of endometrial gland proliferation and arborization is scored on the McPhail scale (0 to +4), where a score of ≥ +2 is considered a positive progestational response.

Interaction with the Mineralocorticoid Receptor (MR)

This compound's antimineralocorticoid activity, which counteracts the sodium-retaining effects of estrogens, is a key feature that differentiates it from other synthetic progestins.

Data Presentation: MR Binding and Functional Activity

This compound acts as a competitive antagonist at the MR, with a binding affinity significantly higher than the endogenous agonist, aldosterone.

ParameterLigandValueReceptor SourceReference
Relative Binding Affinity (RBA) This compound~230%Kidney MR Cytosol
Progesterone~100%Kidney MR Cytosol
Reference LigandAldosterone100%
Functional Activity (IC50) This compound~500 nM3T3-L1 cells

Note: The IC50 value refers to the half-maximal inhibition of corticosterone-induced lipid accumulation in an adipocyte differentiation assay, an MR-dependent process.

Signaling Pathway: MR Antagonism

This compound competitively blocks aldosterone from binding to the MR. This prevents receptor activation, nuclear translocation, and subsequent transcription of aldosterone-responsive genes, such as the epithelial sodium channel (ENaC), leading to a mild natriuretic (sodium excretion) effect.

MR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP This compound (DRSP) MR_HSP MR + HSPs DRSP->MR_HSP Binds & Blocks Aldo Aldosterone Aldo->MR_HSP Binding Inhibited ARE ARE Transcription Gene Transcription ARE->Transcription No Activation

Caption: this compound's competitive antagonism of the MR pathway.

Interaction with the Androgen Receptor (AR)

This compound exhibits antiandrogenic properties by acting as an antagonist at the androgen receptor. This activity contributes to its beneficial effects in treating conditions like acne.

Data Presentation: AR Binding and Functional Activity

This compound has a low but significant binding affinity for the AR, where it functions as a competitive inhibitor of androgen-mediated gene transcription.

ParameterLigandValueReceptor SourceReference
Relative Binding Affinity (RBA) This compoundData not specified
ProgesteroneLow affinity
Reference LigandR1881 (Metribolone)100%
Functional Activity This compoundAntiandrogenicTransactivation Assay

Note: While described as an antagonist with low affinity, specific RBA and IC50 values were not detailed in the available literature abstracts.

Signaling Pathway: AR Antagonism

Similar to its action on the MR, this compound competes with endogenous androgens like dihydrotestosterone (DHT) for binding to the AR. This prevents receptor activation and the transcription of androgen-dependent genes.

AR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP This compound (DRSP) AR_HSP AR + HSPs DRSP->AR_HSP Binds & Blocks DHT DHT DHT->AR_HSP Binding Inhibited ARE ARE Transcription Gene Transcription ARE->Transcription No Activation

Caption: this compound's competitive antagonism of the AR pathway.
Experimental Protocol: Hershberger Bioassay for Antiandrogenic Activity

The Hershberger bioassay is the standard in vivo method for assessing a substance's potential to act as an androgen agonist or antagonist.

  • Animal Model: Peripubertal male rats are castrated (at approx. postnatal day 42) to remove the endogenous source of androgens.

  • Dosing: After a recovery period, animals are treated for 10 consecutive days. For anti-androgenicity testing, groups receive a reference androgen (e.g., testosterone propionate, TP) co-administered with different doses of the test substance (this compound). Control groups receive vehicle or TP alone.

  • Necropsy and Organ Weights: Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of the accessory sex organs from the this compound-treated groups are compared to the TP-only control group. A statistically significant decrease in the weight of two or more of these organs indicates antiandrogenic activity. In vivo studies have confirmed the antiandrogenic potency of this compound is five- to ten-fold higher than that of progesterone.

Interaction with the Glucocorticoid Receptor (GR)

A clinically favorable aspect of this compound is its lack of significant activity at the glucocorticoid receptor, avoiding potential side effects associated with glucocorticoid action.

Data Presentation: GR Binding and Functional Activity

This compound exhibits only low binding affinity for the GR and is devoid of any significant agonist or antagonist activity.

ParameterLigandValueReceptor SourceReference
Relative Binding Affinity (RBA) This compoundLow affinity
ProgesteroneConsiderable binding
Reference LigandDexamethasone100%
Functional Activity This compoundNo agonist or antagonist activityTransactivation Assay

Detailed Experimental Methodologies

The characterization of this compound's nuclear receptor interactions relies on standardized in vitro assays. The following sections provide detailed, generalized protocols representative of those used in the foundational studies.

Workflow: Competitive Radioligand Binding Assay

This assay determines the relative binding affinity (RBA) of a test compound (this compound) by measuring its ability to displace a high-affinity radioligand from its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis P1 Prepare Receptor Source (e.g., Cytosol from target tissue or recombinant receptor) I1 Incubate Receptor, Radioligand, and Competitor at defined temperature and time P1->I1 P2 Prepare Radioligand (e.g., [³H]-Aldosterone for MR) P2->I1 P3 Prepare Competitor (Serial dilutions of this compound) P3->I1 S1 Separate Bound from Free Radioligand (e.g., Dextran-coated charcoal or filtration) I1->S1 A1 Quantify Bound Radioactivity (Scintillation Counting) S1->A1 A2 Plot % Inhibition vs. Competitor Concentration A1->A2 A3 Calculate IC₅₀ and Relative Binding Affinity (RBA) A2->A3

Caption: General workflow for a competitive radioligand binding assay.

Protocol Details:

  • Receptor Preparation: Cytosolic fractions containing the receptor of interest are prepared from target tissues (e.g., rat kidney for MR, rabbit uterus for PR) or from cells overexpressing the recombinant human receptor.

  • Incubation: A constant concentration of radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-R5020 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound). A parallel incubation with a large excess of unlabeled reference steroid is used to determine non-specific binding.

  • Separation: After incubation to equilibrium (e.g., 18-24 hours at 4°C), bound and free radioligands are separated. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs free ligand. The mixture is centrifuged, and the supernatant containing the receptor-bound ligand is collected.

  • Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The RBA is then calculated using the formula: RBA = (IC50 of reference ligand / IC50 of this compound) * 100.

Workflow: In Vitro Transactivation (Reporter Gene) Assay

This cell-based assay measures the functional consequence (agonist or antagonist activity) of a compound binding to its target receptor.

Reporter_Assay_Workflow cluster_prep Cell Culture & Transfection cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis C1 Culture appropriate cell line (e.g., CV-1, HEK293) C2 Co-transfect cells with: 1. Receptor Expression Plasmid 2. Hormone-Responsive Reporter Plasmid (e.g., MMTV-Luciferase) C1->C2 T1 Treat transfected cells with: - Agonist Test: this compound dilutions - Antagonist Test: Reference Agonist + This compound dilutions C2->T1 I1 Incubate for 18-24 hours to allow for reporter gene expression T1->I1 A1 Lyse cells and measure reporter activity (e.g., Luminescence) I1->A1 A2 Plot Dose-Response Curve: Luminescence vs. Concentration A1->A2 A3 Calculate EC₅₀ (Agonist) or IC₅₀ (Antagonist) A2->A3

Caption: General workflow for a nuclear receptor transactivation assay.

Protocol Details:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1 monkey kidney cells), which lacks endogenous steroid receptors, is cultured. Cells are transiently co-transfected with two plasmids:

    • An expression vector containing the cDNA for the full-length human receptor of interest (e.g., hMR, hAR, or hPR).

    • A reporter vector containing a hormone-responsive promoter (e.g., the Mouse Mammary Tumor Virus [MMTV] promoter, which contains response elements for PR, AR, MR, and GR) upstream of a reporter gene, commonly firefly luciferase.

  • Compound Treatment: After allowing time for receptor and reporter expression (e.g., 24 hours), the cells are treated.

    • For Agonist Activity (e.g., PR): Cells are treated with increasing concentrations of this compound.

    • For Antagonist Activity (e.g., MR, AR): Cells are treated with a fixed concentration of a known agonist (e.g., 1 nM aldosterone for MR or 0.1 nM DHT for AR) in the presence of increasing concentrations of this compound.

  • Incubation: Cells are incubated for a period sufficient for transcription and translation of the reporter gene (e.g., 18-24 hours).

  • Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: Luminescence values are plotted against the concentration of this compound. For agonist activity, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Summary and Conclusion

This compound's interaction with nuclear receptors defines its unique clinical profile. It is a potent progestin (PR agonist), a feature essential for contraception, while its antimineralocorticoid (MR antagonist) and antiandrogenic (AR antagonist) activities provide benefits not seen with many other synthetic progestins. Its lack of glucocorticoid (GR) activity further enhances its safety profile. The combination of in vitro binding and transactivation assays, alongside in vivo models, has been crucial in elucidating this distinct pharmacological signature. This guide provides the foundational data and methodologies for professionals engaged in the research and development of hormonal therapies.

References

Drospirenone's Impact on Gene Expression: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of drospirenone on gene expression profiling. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's molecular mechanisms, offering a centralized resource for understanding its transcriptional influence in various cellular contexts.

Executive Summary

This compound, a synthetic progestin, exerts a unique pharmacological profile characterized by its progestogenic, anti-mineralocorticoid, and anti-androgenic activities.[1][2][3][4][5] These actions are mediated through its interaction with the progesterone receptor (PR) as an agonist and the mineralocorticoid receptor (MR) as an antagonist. This dual activity translates into a complex modulation of gene expression, impacting pathways involved in inflammation, cell proliferation, angiogenesis, and cardiovascular homeostasis. This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the reported changes in gene expression in response to this compound treatment across different experimental models.

Table 1: Gene Expression Changes in Human Endometriotic Stromal Cells

GeneRegulationMethodNotes
Interleukin-6 (IL-6)DecreasedqRT-PCREffect mediated by the Progesterone Receptor (PR).
Interleukin-8 (IL-8)DecreasedqRT-PCREffect mediated by the Progesterone Receptor (PR).
Vascular Endothelial Growth Factor (VEGF)DecreasedqRT-PCREffect mediated by the Progesterone Receptor (PR).
Nerve Growth Factor (NGF)DecreasedqRT-PCREffect mediated by the Progesterone Receptor (PR).

Table 2: Gene Expression Changes in Human Endometrium

GeneRegulationMethodNotes
Cyclooxygenase-2 (Cox-2)InhibitedImmunohistochemistryObserved in the glandular epithelium of patients with amenorrhoea during this compound/ethinylestradiol use.
Ki-67DecreasedImmunohistochemistryProliferation marker; expression decreased during this compound/ethinylestradiol use.

Table 3: Gene Expression Changes in Whole Blood of Oral Contraceptive Users (this compound/Ethinylestradiol)

GeneRegulationLog2 Fold Changep-valueMethod
Heat Shock Protein 70 (HSP70)Up-regulated+0.45<0.02Microarray
Inducible Nitric Oxide Synthase (iNOS)Down-regulated-0.24<0.05Microarray

Table 4: Gene Expression in Human Endothelial Cells (HUVECs)

GeneRegulationMethodNotes
E-selectinNo significant changeReal-time PCRNo upregulation of mRNA was observed.
P-selectinNo significant changeReal-time PCRNo upregulation of mRNA was observed.
ICAM-1No significant changeReal-time PCRNo upregulation of mRNA was observed.
VCAM-1No significant changeReal-time PCRNo upregulation of mRNA was observed.
Endothelial Nitric Oxide Synthase (eNOS)Enhanced expressionNot specifiedAction is dependent on the Progesterone Receptor (PR).

Table 5: Gene Regulation in T47D Breast Cancer Cells

Gene SetRegulationFold ChangeMethodNotes
329 genesRegulatedNot specified for individual genesAffymetrix GeneChipRegulated by one or more progestins (excluding this compound in the initial count).
30 genesRegulated≥ 2.0-foldAffymetrix GeneChipRegulated by all tested progestins.
S100P, PPL, IL20RA, NET1, ATP1A1, HIG2, CXCL12 (SDF-1)Similar regulationNot specifiedqRT-PCRSimilar regulation confirmed for all seven tested progestins, including this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gene Expression Analysis in Human Endometriotic Stromal Cells (ESC)
  • Cell Isolation and Culture: Endometriotic stromal cells (ESC) were isolated from endometriotic tissues obtained from patients during laparoscopic surgery for ovarian endometriosis.

  • Treatment: ESC were exposed to IL-1β to induce an inflammatory response and cultured in the absence or presence of this compound at various concentrations (e.g., 10⁻⁷M to 10⁻⁵M).

  • RNA Isolation and qRT-PCR: Total RNA was extracted from the treated and untreated cells. The mRNA expression of target genes (IL-6, IL-8, VEGF, and NGF) was evaluated using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Receptor Knockdown: To determine the mediating receptor, ESC were transfected with siRNA against the progesterone receptor (PR) and mineralocorticoid receptor (MR) before this compound treatment.

Immunohistochemical Analysis of Endometrial Tissue
  • Patient Cohort: Endometrial biopsies were obtained from premenopausal patients with regular ovulatory cycles and from patients using an oral contraceptive containing this compound and ethinylestradiol.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections were prepared from the endometrial biopsies.

  • Immunohistochemistry: The expression of Cox-2 and Ki-67 was determined using specific antibodies (e.g., Cox-2: Novocastra clone 4H12; Ki-67: Dako clone MIB-1). The staining intensity and distribution in the glandular and stromal compartments were evaluated.

Microarray Analysis of Whole Blood from Oral Contraceptive Users
  • Study Population: A group of women using an oral contraceptive containing 0.03 mg ethinylestradiol and 3 mg this compound was compared to a matched control group of non-contraceptive users.

  • Sample Collection and RNA Extraction: Whole blood samples were collected, and total RNA was extracted.

  • Microarray Analysis: The mRNA levels of 200 genes involved in oxidative stress-dependent pathways were analyzed using a microarray platform. The data was analyzed for significant changes in gene expression between the two groups.

Gene Expression Analysis in T47D Breast Cancer Cells
  • Cell Culture and Treatment: Progesterone receptor (PR)-positive T47Dco breast cancer cells were used. Cells were treated with this compound and other clinically relevant progestins.

  • Microarray Analysis: Global gene expression was examined using Affymetrix GeneChip U133A expression arrays.

  • Quantitative RT-PCR Validation: Independent quantitative RT-PCR analysis was performed to confirm the regulation of selected genes identified in the microarray analysis.

Signaling Pathways and Mechanisms of Action

This compound's effects on gene expression are primarily mediated through its interaction with the progesterone and mineralocorticoid receptors.

Progesterone Receptor (PR) Agonist Pathway

As a PR agonist, this compound mimics the action of natural progesterone. Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and modulation of target gene transcription. This pathway is responsible for the observed down-regulation of inflammatory and angiogenic factors in endometriotic stromal cells.

PR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to PR_complex This compound-PR Complex Cytoplasm Cytoplasm Nucleus Nucleus PRE Progesterone Response Element (PRE) PR_complex->PRE Binds to Gene_Expression Modulation of Target Gene Expression (e.g., IL-6, IL-8, VEGF, NGF) PRE->Gene_Expression Regulates

This compound's Progesterone Receptor Agonist Pathway.
Mineralocorticoid Receptor (MR) Antagonist Pathway

This compound also acts as a competitive antagonist of the mineralocorticoid receptor. Aldosterone, the natural ligand for the MR, promotes the expression of genes that can have pro-inflammatory and pro-hypertensive effects in the cardiovascular system. By blocking aldosterone from binding to the MR, this compound prevents the translocation of the MR to the nucleus and subsequent transactivation of its target genes. This antagonistic action is thought to contribute to this compound's favorable cardiovascular profile, including its ability to counteract aldosterone-induced reduction of eNOS expression in endothelial cells.

MR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds to MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates and Binds Cytoplasm Cytoplasm Nucleus Nucleus Target_Genes Target Gene Transcription MRE->Target_Genes Activates

This compound's Mineralocorticoid Receptor Antagonist Pathway.
Experimental Workflow for Gene Expression Profiling

The general workflow for assessing the impact of this compound on gene expression typically involves several key stages, from cell culture to data analysis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HUVEC, ESC, T47D) Treatment This compound Treatment (vs. Control) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Gene_Expression_Analysis Gene Expression Analysis RNA_Isolation->Gene_Expression_Analysis qRT_PCR qRT-PCR (Specific Genes) Gene_Expression_Analysis->qRT_PCR Microarray Microarray (Global Gene Expression) Gene_Expression_Analysis->Microarray Data_Analysis Data Analysis (Fold Change, Statistical Significance) qRT_PCR->Data_Analysis Microarray->Data_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

General Experimental Workflow for Gene Expression Profiling.

References

Methodological & Application

Drospirenone ELISA Kit: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Drospirenone ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of this compound in various biological samples. This compound is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies. This kit provides a sensitive and specific method for researchers, scientists, and drug development professionals to measure this compound concentrations for pharmacokinetic studies, metabolism research, and other related applications.

The assay operates on the principle of competitive binding. This compound in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate coated with a highly specific anti-Drospirenone antibody. The amount of HRP-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. Following a washing step, a substrate solution is added, and the color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm.

Performance Characteristics

The following data are representative of the typical performance of the this compound ELISA kit.

Table 1: Standard Curve

A typical standard curve is generated by plotting the mean absorbance (OD450) against the corresponding this compound concentration. For competitive ELISAs, it is also common to plot the percentage of binding (%B/B0) against the standard concentrations.

This compound (ng/mL)Mean OD (450 nm)% B/B0
02.150100.0
0.11.89288.0
0.51.41966.0
1.01.07550.0
5.00.47322.0
10.00.28013.0
25.00.1517.0

B represents the absorbance of a standard or sample, and B0 is the absorbance of the zero standard.

Table 2: Assay Performance

ParameterSpecification
Assay Range 0.1 - 25 ng/mL
Sensitivity (LOD) 0.05 ng/mL
Precision (Intra-Assay) < 8%
Precision (Inter-Assay) < 12%
Sample Types Serum, Plasma, Urine
Sample Volume 50 µL
Incubation Time 60 minutes

Table 3: Specificity and Cross-Reactivity

The specificity of the this compound ELISA kit was determined by testing the cross-reactivity of structurally related steroid compounds.

CompoundCross-Reactivity (%)
This compound100
Progesterone< 0.1
Testosterone< 0.01
Estradiol< 0.01
Cortisol< 0.01
Spironolactone< 1.0

Experimental Protocols

Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer (1X): If a concentrated wash buffer is supplied, dilute it with deionized water to the specified volume.

  • This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create the highest concentration standard. Prepare a dilution series as per the kit's instructions.

  • HRP-Conjugate: Dilute the HRP-conjugated this compound with the conjugate diluent as specified.

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.[1][2][3][4][5]

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store as described for serum.

  • Urine: Collect urine in a sterile container. Centrifuge at 10,000 x g for 5 minutes to remove particulates. Assay immediately or store aliquots at -20°C or -80°C.

Assay Procedure

ELISA_Workflow cluster_prep Preparation cluster_incubation1 Competitive Binding cluster_wash1 Washing cluster_detection Detection cluster_analysis Analysis P1 Prepare Reagents and Samples P2 Add Standards and Samples to Microplate Wells (50 µL) P1->P2 Equilibrate to RT I1 Add HRP-Conjugated This compound (50 µL) P2->I1 I2 Incubate for 60 min at 37°C I1->I2 Mix gently W1 Wash Plate 5 times with 1X Wash Buffer I2->W1 D1 Add TMB Substrate (100 µL) W1->D1 D2 Incubate for 15 min at Room Temperature (in dark) D1->D2 D3 Add Stop Solution (50 µL) D2->D3 A1 Read Absorbance at 450 nm D3->A1 Within 15 min A2 Calculate Results A1->A2

Caption: this compound Competitive ELISA Workflow.

  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Add HRP-Conjugate: Immediately add 50 µL of HRP-conjugated this compound to each well.

  • Incubate: Cover the plate and incubate for 60 minutes at 37°C.

  • Wash: Aspirate the liquid from each well and wash five times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly against absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Incubate: Incubate for 15 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

  • Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.

  • Calculate %B/B0: Calculate the percentage of binding for each standard and sample using the following formula: %B/B0 = (Mean OD of Standard or Sample / Mean OD of Zero Standard) x 100

  • Generate Standard Curve: Plot the %B/B0 (y-axis) against the corresponding this compound concentration (x-axis) on a semi-logarithmic scale.

  • Determine Sample Concentrations: Determine the concentration of this compound in each sample by interpolating the %B/B0 value from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Data_Analysis_Flow A Measure OD at 450 nm B Calculate Mean OD for Duplicates A->B C Calculate %B/B0 for each Standard and Sample B->C D Plot Standard Curve (%B/B0 vs. Concentration) C->D E Determine Sample Concentration from Standard Curve D->E F Apply Dilution Factor E->F

Caption: Data Analysis Workflow.

Troubleshooting

ProblemPossible CauseSolution
High background Insufficient washingIncrease the number of washes or the soaking time during washes.
Contaminated reagentsUse fresh reagents and ensure proper storage.
Low signal Incorrect incubation times or temperaturesAdhere strictly to the protocol's incubation parameters.
Inactive HRP-conjugate or substrateEnsure reagents are not expired and have been stored correctly.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High CV% Inconsistent washingEnsure uniform washing across all wells.
Inaccurate pipettingBe consistent with pipetting volumes and technique.

References

Application Notes and Protocols for In Vitro Drospirenone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drospirenone (DRSP) is a synthetic progestin with a pharmacological profile similar to natural progesterone, exhibiting anti-mineralocorticoid and anti-androgenic activities. It is a component of oral contraceptives and menopausal hormone therapy. These application notes provide a comprehensive guide for in vitro cell culture studies involving this compound, detailing experimental protocols and summarizing its effects on various cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on different cell lines as reported in various studies.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentration RangeDurationObserved Effect (EC50/IC50)
PLHC-1 (Fish Hepatoma)Cytotoxicity10-150 µM24 h105-119 µM
PLHC-1 (Fish Hepatoma)Cytotoxicity10-150 µM48 h51-58 µM
MCF-7 (Breast Cancer)DNA Damage (Comet Assay)1-100 µM72 hDNA damage observed (requires metabolic activation)[1]
T-47D (Breast Cancer)Proliferation (MTT Assay)10 µM7 daysSignificant inhibition of proliferation[2]
HCC1500 (Breast Cancer)Proliferation (MTT Assay)Not specified7 daysSignificant inhibition of proliferation[2]

Table 2: Effects of this compound on Cell Function

Cell LineProcess InvestigatedConcentrationDurationObserved Effect
Human Endometrial Endothelial Cells (HEEC)PAI-1 and tPA secretion0.01-10 µM24 hDecreased PAI-1 and tPA secretion
Human Eutopic Endometrial Stromal Cells (EuSC)DecidualizationNot specifiedNot specifiedInduced decidualization
Human Endometriotic Stromal Cells (EcSC)DNA SynthesisNot specifiedNot specifiedReduced DNA synthesis

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Acetonitrile and water (for alternative solvent)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • DMSO as Solvent:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

    • To prepare a 10 mM stock solution, dissolve 3.665 mg of this compound (MW: 366.5 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Acetonitrile:Water (1:1) as Solvent:

    • Prepare a 1:1 (v/v) solution of acetonitrile and water.

    • Dissolve this compound in this mixture to the desired stock concentration (e.g., 5 mg/mL).

    • Sonication for approximately 5 minutes can aid in dissolution.

    • Store the stock solution as described for DMSO.

Note on Vehicle Control: When using DMSO as a solvent, it is crucial to include a vehicle control in all experiments. The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.

Cell Seeding and Treatment

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Hormone-free medium (phenol red-free medium with charcoal-stripped serum) for hormone-sensitive experiments

  • Cell culture plates or flasks

  • This compound stock solution

  • Vehicle (e.g., DMSO)

Protocol:

  • Cell Seeding:

    • Culture cells in complete medium to the desired confluency.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere and recover for 24 hours.

  • Hormone Depletion (for hormone-sensitive cells):

    • After cell adherence, replace the complete medium with hormone-free medium and incubate for 24-48 hours to minimize the influence of hormones present in the serum.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.

    • Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the this compound treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells from each treatment condition.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. This should be done dropwise to prevent cell clumping.

  • Incubate the cells at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.

  • Wash the cells twice with PBS to remove the ethanol. Centrifuge at a slightly higher speed to pellet the fixed cells.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Drospirenone_Signaling_Pathways This compound This compound PR PR This compound->PR Binds MR MR This compound->MR Binds AR AR This compound->AR Antagonizes PI3K_Akt PI3K_Akt PR->PI3K_Akt Modulates MAPK MAPK PR->MAPK Modulates Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Proliferation_Inhibition Proliferation_Inhibition MAPK->Proliferation_Inhibition

Caption: this compound signaling pathways.

Experimental_Workflow_this compound cluster_assays Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Plates/Flasks start->seed_cells treat_cells Treat with this compound (and Vehicle Control) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle

Caption: General experimental workflow.

References

Application Notes and Protocols for Animal Model Studies of Drospirenone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of drospirenone in animal models, focusing on its therapeutic efficacy in Polycystic Ovary Syndrome (PCOS), endometriosis, and hypertension. Detailed experimental protocols and quantitative data from relevant studies are presented to guide future research and drug development efforts.

This compound Efficacy in a Letrozole-Induced Polycystic Ovary Syndrome (PCOS) Rat Model

This compound's antiandrogenic and antimineralocorticoid properties make it a promising candidate for the treatment of PCOS.[1][2] Animal models, particularly the letrozole-induced PCOS model in rats, are crucial for evaluating its preclinical efficacy.[3][4] This model replicates key features of human PCOS, including hyperandrogenism, anovulation, and the presence of ovarian cysts.[3]

Data Presentation: Efficacy of this compound in Letrozole-Induced PCOS Rat Model

While direct preclinical studies of this compound in letrozole-induced PCOS models are limited in the currently available literature, the following table outlines the expected parameters and endpoints based on the known pharmacology of this compound and the characteristics of the animal model.

Parameter Animal Model This compound Dosage Treatment Duration Key Outcomes Reference
Ovarian MorphologyLetrozole-induced Sprague-Dawley RatHypothetical: 1-10 mg/kg/dayHypothetical: 4-8 weeksReduction in the number and size of ovarian cysts; Increased number of corpora lutea.
Hormonal ProfileLetrozole-induced Sprague-Dawley RatHypothetical: 1-10 mg/kg/dayHypothetical: 4-8 weeksDecreased serum testosterone levels; Normalization of LH/FSH ratio.
Estrous CyclicityLetrozole-induced Sprague-Dawley RatHypothetical: 1-10 mg/kg/dayHypothetical: 4-8 weeksResumption of regular estrous cycles.
Experimental Protocol: Induction of PCOS and this compound Treatment in Rats

Objective: To induce a PCOS-like phenotype in female rats using letrozole and to assess the therapeutic effects of this compound.

Materials:

  • Female Sprague-Dawley rats (3 weeks old)

  • Letrozole

  • Carboxymethylcellulose (CMC) solution (0.5%)

  • This compound

  • Vehicle for this compound (e.g., sesame oil, polyethylene glycol)

  • Oral gavage needles

  • Vaginal smear supplies (pipettes, microscope slides, staining solution)

  • ELISA kits for testosterone, LH, and FSH measurement

  • Histology equipment and reagents (formalin, paraffin, microtome, hematoxylin and eosin stain)

Procedure:

  • PCOS Induction:

    • Prepare a suspension of letrozole in 0.5% CMC solution.

    • Administer letrozole orally via gavage to 3-week-old female Sprague-Dawley rats at a dose of 1 mg/kg body weight, once daily for 21 consecutive days.

    • Monitor the estrous cycle daily by examining vaginal smears to confirm the induction of a PCOS state (characterized by a persistent diestrus phase).

  • This compound Treatment:

    • Following PCOS induction, divide the rats into treatment and control groups.

    • Prepare a solution or suspension of this compound in a suitable vehicle.

    • Administer this compound to the treatment group via oral gavage or subcutaneous injection at the desired dosage for a specified duration (e.g., 4-8 weeks). The control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Continue daily monitoring of the estrous cycle.

    • At the end of the treatment period, collect blood samples for hormonal analysis (testosterone, LH, FSH) using ELISA kits.

    • Euthanize the animals and collect the ovaries for histological examination.

    • Process the ovaries for paraffin embedding, sectioning, and staining with hematoxylin and eosin to assess ovarian morphology, including the number and size of cysts and the presence of corpora lutea.

Signaling Pathway and Experimental Workflow

PCOS_Workflow cluster_Induction PCOS Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Letrozole Letrozole Administration (1 mg/kg/day, 21 days) PCOS_Rat PCOS Rat Model (Hyperandrogenism, Anovulation) Letrozole->PCOS_Rat Induces DRSP This compound Treatment PCOS_Rat->DRSP Vehicle Vehicle Control PCOS_Rat->Vehicle Hormonal Hormonal Analysis (Testosterone, LH, FSH) DRSP->Hormonal Ovarian Ovarian Histology (Cysts, Corpora Lutea) DRSP->Ovarian Estrous Estrous Cycle Monitoring DRSP->Estrous Vehicle->Hormonal Vehicle->Ovarian Vehicle->Estrous

PCOS Model and this compound Efficacy Workflow

This compound Efficacy in a Surgically-Induced Endometriosis Mouse Model

This compound's anti-inflammatory and anti-angiogenic properties, as demonstrated in in-vitro studies on human endometriotic stromal cells, suggest its potential for treating endometriosis. The surgically-induced endometriosis mouse model is a widely used preclinical model to evaluate the efficacy of therapeutic agents on ectopic endometrial lesion growth.

Data Presentation: Efficacy of this compound in Surgically-Induced Endometriosis Mouse Model
Parameter Animal Model This compound Dosage Treatment Duration Key Outcomes Reference
Lesion Size/VolumeSurgically-induced C57BL/6 MouseHypothetical: 1-10 mg/kg/dayHypothetical: 2-4 weeksSignificant reduction in the size and weight of endometriotic lesions.
Inflammatory MarkersSurgically-induced C57BL/6 MouseHypothetical: 1-10 mg/kg/dayHypothetical: 2-4 weeksDecreased levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) and VEGF in peritoneal fluid or lesion tissue.
HistologySurgically-induced C57BL/6 MouseHypothetical: 1-10 mg/kg/dayHypothetical: 2-4 weeksReduced glandular epithelium and stromal proliferation within the lesions.
Experimental Protocol: Induction of Endometriosis and this compound Treatment in Mice

Objective: To surgically induce endometriosis in mice and evaluate the effect of this compound on lesion establishment and growth.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound

  • Subcutaneous injection needles

  • ELISA kits for cytokine measurement (IL-6, IL-8, VEGF)

  • Calipers for lesion measurement

  • Histology equipment and reagents

Procedure:

  • Endometriosis Induction:

    • Anesthetize a donor mouse and surgically remove the uterine horns.

    • Place the uterine tissue in sterile PBS and open it longitudinally.

    • Fragment the endometrium into small pieces (approximately 2-3 mm).

    • Anesthetize recipient mice and make a small midline incision on the abdomen.

    • Suture or attach the endometrial fragments to the peritoneal wall or mesenteric vessels.

    • Close the incision and allow the animals to recover.

  • This compound Treatment:

    • After a recovery period (e.g., 7 days) to allow for lesion establishment, randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via subcutaneous injection or oral gavage daily for a predetermined period (e.g., 21 days). The control group receives the vehicle.

  • Efficacy Assessment:

    • At the end of the treatment, euthanize the mice.

    • Surgically expose the abdominal cavity and measure the dimensions of the endometriotic lesions using calipers.

    • Excise the lesions, weigh them, and process a portion for histological analysis (H&E staining) to assess the morphology.

    • Collect peritoneal fluid or homogenize a portion of the lesion tissue for the measurement of inflammatory cytokines (IL-6, IL-8) and VEGF by ELISA.

Experimental Workflow Diagram

Endometriosis_Workflow cluster_Induction Endometriosis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Uterine_Tissue Uterine Tissue from Donor Mouse Surgical_Implantation Surgical Implantation into Recipient Mouse Uterine_Tissue->Surgical_Implantation Endo_Mouse Endometriosis Mouse Model Surgical_Implantation->Endo_Mouse DRSP_Treat This compound Treatment Endo_Mouse->DRSP_Treat Vehicle_Control Vehicle Control Endo_Mouse->Vehicle_Control Lesion_Size Lesion Size & Weight DRSP_Treat->Lesion_Size Cytokine_Analysis Cytokine Analysis (IL-6, IL-8, VEGF) DRSP_Treat->Cytokine_Analysis Histology Histological Examination DRSP_Treat->Histology Vehicle_Control->Lesion_Size Vehicle_Control->Cytokine_Analysis Vehicle_Control->Histology

Endometriosis Model and this compound Efficacy Workflow

This compound Efficacy in Hypertensive Rat Models

This compound's antimineralocorticoid activity, stemming from its structural similarity to spironolactone, contributes to its blood pressure-lowering effects. Preclinical studies in hypertensive rat models, such as the spontaneously hypertensive rat (SHR), are essential to quantify this effect.

Data Presentation: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
Parameter Animal Model This compound Dosage Treatment Duration Key Outcomes Reference
Systolic Blood PressureOvariectomized Spontaneously Hypertensive Rats (SHR)0.87 mg/kg/day (with 17β-estradiol)4 weeksPrevention of ovariectomy-induced increase in systolic blood pressure.
Endothelium-Dependent VasodilationOvariectomized Spontaneously Hypertensive Rats (SHR)0.87 mg/kg/day (with 17β-estradiol)4 weeksImproved endothelium-dependent coronary vasodilation in response to bradykinin.
NatriuresisNormotensive Rats10 mg/day s.c.3 weeksLong-lasting natriuretic activity.
Experimental Protocol: Evaluation of this compound's Antihypertensive Effect in SHRs

Objective: To determine the effect of this compound on blood pressure in spontaneously hypertensive rats.

Materials:

  • Male or female Spontaneously Hypertensive Rats (SHRs) (e.g., 12 weeks old)

  • This compound

  • Vehicle for this compound

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Oral gavage or subcutaneous injection supplies

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure to minimize stress-induced fluctuations.

    • Measure baseline systolic and diastolic blood pressure for several days to establish a stable baseline.

  • This compound Administration:

    • Randomly assign the rats to treatment and control groups.

    • Administer this compound at various doses to different treatment groups daily for a specified period (e.g., 4 weeks). The control group should receive the vehicle. Administration can be via oral gavage or subcutaneous injection.

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals throughout the study (e.g., weekly).

    • At the end of the treatment period, perform a final blood pressure measurement.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group.

    • Statistically compare the blood pressure changes between the this compound-treated groups and the control group to determine the dose-dependent antihypertensive effect.

Signaling Pathway Diagram

Antimineralocorticoid Mechanism of this compound

References

Application Notes and Protocols for Drospirenone Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin with a unique pharmacological profile that closely resembles that of endogenous progesterone. It exhibits potent progestogenic and anti-mineralocorticoid activity, as well as anti-androgenic properties.[1][2][3][4][5] These characteristics are defined by its binding affinity to various steroid hormone receptors. Understanding the interaction of this compound with its primary targets, the progesterone receptor (PR) and the mineralocorticoid receptor (MR), is crucial for drug development and elucidating its mechanism of action. This document provides detailed protocols for a competitive receptor binding assay to determine the affinity of this compound for these receptors and summarizes its binding profile for other key steroid receptors.

Data Presentation

The following table summarizes the quantitative data on the binding affinity of this compound and other relevant steroids to the progesterone, mineralocorticoid, androgen, glucocorticoid, and estrogen receptors. The data is presented as relative binding affinity (RBA), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50).

CompoundProgesterone Receptor (PR)Mineralocorticoid Receptor (MR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Estrogen Receptor (ER)
This compound High Affinity (IC50 ~2 nM)High Affinity (Ki ~24 nM)Low Affinity (IC50 ~90 nM)Low AffinityNo Binding
Progesterone High AffinityHigh AffinityLow AffinityConsiderable BindingNo Binding
Aldosterone Low AffinityHigh AffinityLow AffinityLow AffinityNo Binding
Testosterone Low AffinityLow AffinityHigh AffinityLow AffinityNo Binding
Cortisol Low AffinityHigh AffinityLow AffinityHigh AffinityNo Binding
Spironolactone Low AffinityModerate Affinity (IC50 66 nM)Low AffinityVery Low AffinityNo Binding

Signaling Pathways

This compound primarily acts as an agonist at the progesterone receptor and an antagonist at the mineralocorticoid receptor. The generalized signaling pathways for these receptors are illustrated below.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex PR-HSP Complex (Inactive) This compound->PR_complex Binds PR_active This compound-PR Complex PR_complex->PR_active Conformational Change HSP HSP PR_complex->HSP Dissociation PR_dimer Dimerized This compound-PR PR_active->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone Receptor (PR) Signaling Pathway.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex MR-HSP Complex (Inactive) Aldosterone->MR_complex Binds This compound This compound (Antagonist) This compound->MR_complex Blocks Binding MR_active Aldosterone-MR Complex MR_complex->MR_active Conformational Change HSP HSP MR_complex->HSP Dissociation MR_dimer Dimerized Aldosterone-MR MR_active->MR_dimer Dimerization & Translocation MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Transcription Modulation of Gene Transcription (e.g., ENaC, SGK1) MRE->Transcription

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.

Experimental Protocols

Principle of the Competitive Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the progesterone and mineralocorticoid receptors. The assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand (the "tracer") and a range of concentrations of an unlabeled competitor (this compound) for a limited number of receptor binding sites. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From this value, the inhibition constant (Ki) can be calculated.

Experimental_Workflow A Receptor Preparation (e.g., from cell lysates or recombinant sources) B Incubation of Receptor, Radioligand, and this compound (or other competitor) A->B C Separation of Bound and Free Radioligand (e.g., via filtration or SPA) B->C D Quantification of Bound Radioactivity (e.g., scintillation counting) C->D E Data Analysis (Generation of competition curve, determination of IC50 and Ki) D->E

Caption: Experimental Workflow for Competitive Binding Assay.

Materials and Reagents
  • Receptor Source:

    • Progesterone Receptor (PR): Recombinant human PR or cell lysates from PR-expressing cells (e.g., T47D breast cancer cells).

    • Mineralocorticoid Receptor (MR): Recombinant human MR or cell lysates from MR-expressing cells (e.g., HEK293 cells transfected with human MR).

  • Radioligands (Tracers):

    • For PR Assay: [³H]-Progesterone or [³H]-R5020 (Promegestone).

    • For MR Assay: [³H]-Aldosterone.

  • Unlabeled Ligands:

    • This compound (for test wells).

    • Progesterone or R5020 (for PR non-specific binding and positive control).

    • Aldosterone (for MR non-specific binding and positive control).

  • Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM dithiothreitol (DTT).

  • Separation Medium:

    • For Filtration Assay: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.

    • For Scintillation Proximity Assay (SPA): SPA beads (e.g., wheat germ agglutinin-coated for membrane preparations) and a microplate scintillation counter.

  • Scintillation Cocktail (for filtration assay).

  • Microplates (96-well or 384-well).

Detailed Methodology: Filtration-Based Assay
  • Receptor Preparation:

    • Prepare cell lysates or purified membranes containing the receptor of interest according to standard laboratory protocols.

    • Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference unlabeled ligand in the assay buffer.

    • In a 96-well microplate, set up the following reaction mixtures in triplicate:

      • Total Binding: Receptor preparation + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Receptor preparation + Radioligand + a high concentration of unlabeled reference ligand (e.g., 1 µM).

      • Competitor Wells: Receptor preparation + Radioligand + varying concentrations of this compound.

  • Incubation:

    • Add the receptor preparation to each well.

    • Add the appropriate unlabeled ligand (this compound or reference ligand for NSB) or buffer.

    • Initiate the binding reaction by adding the radioligand to all wells. The final concentration of the radioligand should be approximately at its Kd for the receptor.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).

  • Separation of Bound and Free Ligand:

    • Pre-soak the glass fiber filters in assay buffer.

    • Rapidly transfer the contents of each well to the filtration manifold and apply a vacuum to separate the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Detailed Methodology: Scintillation Proximity Assay (SPA)
  • Receptor-Bead Coupling:

    • Immobilize the receptor preparation onto the SPA beads according to the manufacturer's instructions. The choice of bead depends on the nature of the receptor preparation (e.g., membrane fragments vs. purified receptor).

  • Assay Setup:

    • In a suitable microplate, add the receptor-coupled SPA beads to each well.

    • Set up the reactions for total binding, non-specific binding, and competitor wells as described for the filtration assay, adding the respective ligands and buffer.

  • Incubation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Quantification:

    • Measure the light emission from each well using a microplate scintillation counter. No separation step is required as only radioligand bound to the receptor on the bead will be in close enough proximity to excite the scintillant in the bead.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The provided protocols offer a comprehensive framework for conducting receptor binding assays to characterize the interaction of this compound with the progesterone and mineralocorticoid receptors. These assays are fundamental for understanding the pharmacological profile of this compound and for the development of new drugs targeting the steroid hormone receptor family. The choice between a filtration-based method and a scintillation proximity assay will depend on the available equipment, throughput requirements, and the nature of the receptor preparation.

References

Preparation of Drospirenone Standard Solutions for Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of drospirenone standard solutions for analytical assays. The methodologies outlined are based on established pharmacopeial monographs and scientific literature, ensuring accuracy and reproducibility for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Overview

Accurate preparation of standard solutions is critical for the precise quantification of this compound in bulk drug substances and pharmaceutical formulations. This compound is a synthetic progestin with limited aqueous solubility, necessitating the use of organic solvents or solvent mixtures for complete dissolution.[1][2] The choice of solvent and preparation technique is crucial to ensure the stability and integrity of the standard solution.

Key Considerations for Preparation:

  • Purity of Standard: Use a well-characterized reference standard of this compound with a known purity. The USP and EP reference standards are recommended.[3]

  • Solvent Selection: The most common solvents for this compound are methanol, acetonitrile, or mixtures of these with water.[4][5] Solubility should be confirmed, especially for creating concentrated stock solutions.

  • Weighing Accuracy: Use a calibrated analytical balance for precise weighing of the this compound reference standard.

  • Dissolution Technique: Sonication is frequently employed to ensure complete dissolution of this compound.

  • Volumetric Accuracy: Use calibrated volumetric flasks and pipettes for all dilutions.

  • Solution Stability: While this compound is stable under certain conditions, it can degrade under acidic, basic, and oxidative stress. It is recommended to prepare fresh solutions or conduct stability studies for extended storage. Aqueous solutions are not recommended for storage beyond one day.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the preparation of this compound standard solutions as cited in various sources.

Table 1: Solvents and Diluents for this compound Standard Solutions

ApplicationSolvent/Diluent CompositionReference
HPLC Assay (USP)Acetonitrile:Water (1:1 v/v)
HPLC AssayMethanol:Water (50:50 v/v)
HPLC AssayMethanol
HPLC AssayAcetonitrile
HPLC AssayAcetonitrile:0.1% Orthophosphoric Acid (40:60 v/v)
Solubility TestingMethanol, Acetonitrile, Ethanol, Water
Solubility DataApprox. 2 mg/mL in Dimethylformamide (DMF)
Solubility DataApprox. 0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)

Table 2: Concentrations of this compound Standard Solutions for HPLC Assay

Solution TypeConcentration RangeReference
Stock Solution1000 µg/mL (1 mg/mL)
Stock Solution5 mg/mL (in 5 mL)
Stock Solution150 µg/mL
Working Standard10 - 60 µg/mL
Working Standard0.3 - 0.9 mg/mL (300 - 900 µg/mL)
Working Standard3 - 18 µg/mL
Working Standard5 - 60 µg/mL
System Suitability60 µg/mL

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions for HPLC Assay (Based on USP Monograph)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound assay.

Materials:

  • This compound Reference Standard (USP RS)

  • Acetonitrile (HPLC Grade)

  • Purified Water (HPLC Grade)

  • Analytical Balance

  • Volumetric flasks (e.g., 5 mL, 10 mL, 100 mL)

  • Volumetric pipettes

  • Sonicator

Procedure:

A. Preparation of Diluent (Acetonitrile:Water, 1:1 v/v):

  • Measure equal volumes of acetonitrile and purified water.

  • Mix thoroughly. For example, combine 500 mL of acetonitrile with 500 mL of water in a suitable container.

B. Preparation of this compound Stock Standard Solution (~5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound RS.

  • Transfer the weighed standard into a 5 mL volumetric flask.

  • Add approximately 4 mL of the diluent.

  • Sonicate for at least 5 minutes, or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent.

  • Mix well to ensure homogeneity.

C. Preparation of Working Standard Solutions (e.g., 0.6 mg/mL or 600 µg/mL):

  • Pipette the required volume of the Stock Standard Solution into a suitable volumetric flask. For example, to prepare a 0.6 mg/mL solution from a 5 mg/mL stock, dilute accordingly.

  • Dilute to volume with the diluent.

  • Mix thoroughly. This solution can be used for system suitability tests and as a standard for the assay.

D. Preparation of Calibration Curve Standards (if required):

  • Prepare a series of standard solutions by serial dilution of the Stock Standard Solution to achieve the desired concentration range (e.g., 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, and 0.9 mg/mL).

Protocol for Preparation of this compound Standard Solutions for UV-Vis Spectrophotometry

This protocol is based on general practices for preparing standards for UV-Vis analysis, informed by solubility data for this compound.

Materials:

  • This compound Reference Standard

  • Methanol (Spectroscopic Grade)

  • Analytical Balance

  • Volumetric flasks (e.g., 100 mL)

  • Volumetric pipettes

  • Sonicator

Procedure:

A. Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound RS.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol.

  • Sonicate for 15 minutes, or until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol.

  • Mix thoroughly.

B. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations within the linear range of the spectrophotometer (e.g., 5-50 µg/mL).

  • These solutions can be used to generate a calibration curve for the quantification of this compound.

Visualizations

The following diagrams illustrate the workflows for the preparation of this compound standard solutions.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working/Calibration Standards weigh Accurately weigh This compound RS transfer Transfer to volumetric flask weigh->transfer add_solvent Add diluent (e.g., Acetonitrile:Water 1:1) transfer->add_solvent sonicate Sonicate until dissolved add_solvent->sonicate cool Cool to room temperature sonicate->cool dilute Dilute to volume with diluent cool->dilute mix Mix thoroughly dilute->mix pipette Pipette aliquot of Stock Solution mix->pipette Use for dilution transfer_working Transfer to new volumetric flask pipette->transfer_working dilute_working Dilute to volume with diluent transfer_working->dilute_working mix_working Mix thoroughly dilute_working->mix_working analysis analysis mix_working->analysis Ready for HPLC Analysis

Caption: Workflow for HPLC Standard Preparation.

G start Start: Need for this compound Assay prep_standard Prepare this compound Standard Solution start->prep_standard prep_sample Prepare Sample Solution start->prep_sample instrument_setup Set up Analytical Instrument (HPLC/UV-Vis) prep_standard->instrument_setup prep_sample->instrument_setup run_analysis Perform Analysis instrument_setup->run_analysis data_processing Process Data and Calculate Concentration run_analysis->data_processing report Report Results data_processing->report

Caption: Logical Flow of Assay Process.

References

Application Notes and Protocols for Studying Endometrial Transformation with Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing drospirenone (DRSP), a synthetic progestin, for in vitro and in vivo studies of endometrial transformation. This compound's unique pharmacological profile, characterized by progestogenic, anti-androgenic, and anti-mineralocorticoid activities, makes it a valuable tool for investigating endometrial physiology and pathology.[1][2][3]

Introduction to this compound's Action on the Endometrium

This compound, a fourth-generation progestin, closely mimics the actions of natural progesterone.[1] Its primary mechanism of action in the endometrium is mediated through the progesterone receptor (PR), leading to the decidualization of endometrial stromal cells, inhibition of proliferation, and eventual endometrial atrophy with prolonged use.[4] Additionally, its anti-androgenic properties, exerted via the androgen receptor (AR), and its anti-mineralocorticoid effects contribute to its overall impact on the uterine lining.

Data Presentation: Quantitative Effects of this compound on the Endometrium

The following tables summarize the quantitative data on the effects of this compound on various endometrial parameters.

Table 1: Effect of this compound on Endometrial Thickness

Treatment GroupDurationInitial Endometrial Thickness (mm)Final Endometrial Thickness (mm)Change in Thickness (mm)Reference
This compound (4 mg/day, 24/4 regimen)13 cycles8.36.0-2.3
This compound (4 mg/day, 24/4 regimen, study completers)13 cycles8.25.6-2.6
This compound (3 mg/day) + Ethinyl Estradiol (30 µ g/day )13 cyclesNot specifiedEndometrial atrophy in 63% of subjectsNot applicable
This compound + Ethinyl Estradiol6 and 12 monthsThinner than control and pre-operation (P < 0.01)Thinner than control and pre-operation (P < 0.01)Statistically significant reduction
This compound (3mg/day) + Estetrol (14.2mg/day)14 daysSignificantly higher than post-treatment (p < 0.001)Significantly lower than pre-treatment (p < 0.001)Statistically significant reduction

Table 2: Effect of this compound on Endometrial Cell Proliferation and Gene Expression

ParameterCell Type/TissueTreatmentEffectReference
Proliferation Markers
Ki-67 ExpressionHuman EndometriumThis compound + Ethinyl Estradiol (continuous use)Significantly decreased
DNA Synthesis (BrdU incorporation)Ectopic Endometriotic Stromal CellsThis compoundReduced
Decidualization Marker
Prolactin (PRL) ProductionEutopic Endometrial Stromal CellsThis compoundInduced
Inflammatory & Angiogenic Factors
Cox-2 ExpressionHuman Endometrium (amenorrheic patients)This compound + Ethinyl Estradiol (continuous use)Significantly inhibited
IL-6, IL-8, VEGF, NGF mRNAEndometriotic Stromal CellsThis compoundSignificantly decreased
IL-6 SecretionEndometriotic Stromal CellsThis compound (10⁻⁵ M)Significantly decreased
IL-8 and VEGF SecretionEndometriotic Stromal CellsThis compound (10⁻⁷ M)Decreased

Signaling Pathways

This compound Signaling via Progesterone and Androgen Receptors

G cluster_cell Endometrial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP This compound PR Progesterone Receptor (PR) DRSP->PR Binds AR Androgen Receptor (AR) DRSP->AR Binds PR_dimer PR Dimerization & Translocation PR->PR_dimer AR_translocation AR Translocation AR->AR_translocation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc AR_nuc AR AR_translocation->AR_nuc PRE Progesterone Response Element PR_dimer_nuc->PRE ARE Androgen Response Element AR_nuc->ARE Gene_decidual Decidualization Genes (e.g., Prolactin) PRE->Gene_decidual Transcription Activation Gene_prolif Anti-proliferative Genes PRE->Gene_prolif Transcription Regulation Gene_inflam Anti-inflammatory Genes (e.g., ↓IL-6, ↓Cox-2) PRE->Gene_inflam Transcription Regulation ARE->Gene_prolif Transcription Regulation

Caption: this compound binds to PR and AR, leading to receptor activation, nuclear translocation, and modulation of target gene transcription, ultimately driving endometrial transformation.

Experimental Workflow for In Vitro Decidualization Assay

G cluster_workflow In Vitro Decidualization Protocol cluster_analysis Analysis start Isolate Human Endometrial Stromal Cells (EuSC) culture Culture EuSC to 80-90% confluency start->culture treatment Treat with this compound (e.g., 10⁻⁹ to 10⁻⁵ M) culture->treatment incubation Incubate for a defined period (e.g., up to 14 days) treatment->incubation morphology Microscopic Observation of cell morphology (fibroblastic to epithelioid) incubation->morphology prolactin Measure Prolactin (PRL) secretion in media via ELISA incubation->prolactin

Caption: Workflow for assessing this compound-induced decidualization of endometrial stromal cells in vitro.

Experimental Protocols

Protocol 1: In Vitro Decidualization of Human Endometrial Stromal Cells (EuSC)

Objective: To induce and assess the decidualization of primary human endometrial stromal cells using this compound.

Materials:

  • Endometrial tissue biopsies from consenting patients.

  • Collagenase type I

  • Hyaluronidase type I

  • DNase I

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • This compound (DRSP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for human Prolactin (PRL)

  • Phase-contrast microscope

Methodology:

  • Isolation of EuSC:

    • Mince endometrial tissue biopsies into small pieces (<1 mm³).

    • Digest the tissue with a solution of collagenase (1 mg/mL), hyaluronidase (0.5 mg/mL), and DNase I (0.1 mg/mL) in DMEM/F-12 at 37°C for 60-90 minutes with gentle agitation.

    • Filter the cell suspension through a 70 µm and then a 40 µm cell strainer to separate stromal cells from epithelial glands.

    • Plate the filtered stromal cells in DMEM/F-12 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

    • Allow cells to adhere and grow to 80-90% confluency, changing the medium every 48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations (e.g., 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M). Ensure the final DMSO concentration is <0.1%.

    • Once cells are confluent, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Culture the cells for up to 14 days, collecting the culture supernatant and replacing the medium with fresh treatment medium every 48-72 hours.

  • Assessment of Decidualization:

    • Morphological Analysis: Observe the cells daily using a phase-contrast microscope. Note the transformation from elongated, fibroblast-like cells to larger, polygonal, epithelioid-like cells, characteristic of decidualization.

    • Biochemical Analysis (Prolactin ELISA):

      • Collect culture supernatants at various time points (e.g., day 4, 8, 12).

      • Measure the concentration of prolactin in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

      • An increase in prolactin secretion is a key marker of decidualization.

Protocol 2: Immunohistochemistry (IHC) for Ki-67 and Cox-2 in Endometrial Tissue

Objective: To evaluate the effect of this compound on the expression of the proliferation marker Ki-67 and the inflammatory mediator Cox-2 in endometrial tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) endometrial tissue blocks.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Citrate buffer (pH 6.0) for antigen retrieval.

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity.

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibodies: anti-Ki-67 and anti-Cox-2.

  • Biotinylated secondary antibody.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen system.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Methodology:

  • Slide Preparation:

    • Cut 4-5 µm sections from FFPE endometrial tissue blocks and mount on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Wash slides in PBS.

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS and incubate with blocking solution for 30 minutes to prevent non-specific antibody binding.

    • Incubate with the primary antibody (anti-Ki-67 or anti-Cox-2) at the recommended dilution overnight at 4°C.

    • Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes.

    • Wash with PBS and apply DAB substrate-chromogen solution. Monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • For Ki-67, quantify the percentage of positively stained nuclei in the glandular epithelium.

    • For Cox-2, assess the staining intensity in the glandular epithelium and stroma.

Protocol 3: Western Blot for Endometrial Protein Expression

Objective: To quantify the expression of specific proteins in endometrial stromal cells following this compound treatment.

Materials:

  • Cultured and treated endometrial stromal cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer.

  • Tris-buffered saline with Tween 20 (TBST).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies of interest.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

Methodology:

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify band intensities using densitometry software and normalize the protein of interest to the loading control.

References

Application Notes and Protocols for Inducing Decidualization in Endometrial Stromal Cells with Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decidualization is the process of differentiation of endometrial stromal cells (ESCs) into specialized secretory decidual cells, a critical transformation for successful embryonic implantation and the establishment of pregnancy. This process is primarily regulated by progesterone. Drospirenone, a synthetic progestin with a pharmacological profile similar to natural progesterone, has been shown to effectively induce decidualization in eutopic human endometrial stromal cells (EuSCs)[1][2]. These application notes provide a detailed overview and experimental protocols for inducing and assessing the decidualization of primary human endometrial stromal cells in vitro using this compound. The process is mediated through the progesterone receptor, as the effects of this compound can be negated by the progesterone receptor antagonist, RU486[1][2].

Key Concepts and Markers of Decidualization

Successful in vitro decidualization is characterized by distinct morphological and biochemical changes in the endometrial stromal cells:

  • Morphological Transformation: ESCs, which are typically elongated and fibroblast-like, undergo a significant change in shape to become larger, polygonal, and epithelioid[3].

  • Biochemical Markers: The differentiation of ESCs into decidual cells is accompanied by the increased synthesis and secretion of specific protein markers, most notably Prolactin (PRL) and Insulin-like Growth Factor-Binding Protein 1 (IGFBP-1). The quantification of these markers is a key indicator of the extent of decidualization.

Quantitative Data Summary

While specific quantitative data on prolactin and IGFBP-1 secretion in response to this compound is not extensively detailed in the public literature, the following table summarizes typical outcomes for in vitro decidualization induced by progestins. Researchers should aim to generate similar dose-response and time-course data for this compound in their specific experimental system.

ParameterTreatment GroupExpected OutcomeMethod of Analysis
Cell Morphology This compound-treated EuSCsTransformation from fibroblast-like to epithelioid shapePhase-contrast microscopy
Prolactin (PRL) Secretion This compound-treated EuSCsSignificant increase in PRL concentration in culture medium compared to vehicle control.Enzyme-Linked Immunosorbent Assay (ELISA)
IGFBP-1 Secretion This compound-treated EuSCsSignificant increase in IGFBP-1 concentration in culture medium compared to vehicle control.ELISA or Western Blot
Decidualization Marker Gene Expression This compound-treated EuSCsUpregulation of PRL and IGFBP1 mRNA levels.Quantitative Real-Time PCR (qPCR)

Experimental Protocols

Protocol 1: Isolation and Culture of Human Endometrial Stromal Cells

This protocol outlines the initial steps for isolating and establishing primary cultures of human endometrial stromal cells, a prerequisite for in vitro decidualization experiments.

Materials:

  • Endometrial tissue biopsy

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type I

  • Deoxyribonuclease I (DNase I)

  • Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Antibiotic-antimycotic solution (e.g., penicillin-streptomycin)

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque solution

  • Trypsin-EDTA

Procedure:

  • Wash the endometrial tissue biopsy extensively with sterile HBSS containing an antibiotic-antimycotic solution.

  • Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.

  • Digest the minced tissue with a solution of Collagenase I and DNase I in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.

  • Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to remove undigested tissue and cell clumps.

  • To separate stromal cells from epithelial cells and blood cells, layer the cell suspension over Ficoll-Paque and centrifuge.

  • Carefully collect the stromal cell layer and wash with HBSS.

  • Resuspend the cells in DMEM/F-12 supplemented with 10% FBS and antibiotic-antimycotic solution and plate in culture flasks.

  • Allow the stromal cells to adhere for 30-60 minutes, then remove the supernatant to eliminate non-adherent epithelial cells.

  • Culture the adherent stromal cells at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

  • Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

Protocol 2: Induction of Decidualization with this compound

This protocol describes the induction of decidualization in cultured human endometrial stromal cells using this compound.

Materials:

  • Primary human endometrial stromal cells (cultured as in Protocol 1)

  • DMEM/F-12 supplemented with charcoal-stripped FBS (to remove endogenous steroids)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Estradiol (E2) (optional, for priming)

  • Cyclic AMP (cAMP) analog (e.g., 8-Br-cAMP) (optional, to enhance decidualization)

  • Vehicle control (e.g., DMSO)

  • RU486 (optional, for inhibition control)

Procedure:

  • Plate the endometrial stromal cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will allow them to reach 70-80% confluency at the start of the treatment.

  • Once confluent, replace the growth medium with DMEM/F-12 containing charcoal-stripped FBS.

  • Optional Priming: Treat the cells with a physiological concentration of Estradiol (E2) for 24-48 hours to upregulate progesterone receptors.

  • Prepare the decidualization medium by adding this compound to the charcoal-stripped FBS-containing medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 10⁻⁸ M to 10⁻⁵ M).

  • Optional Enhancement: For a more robust decidualization response, co-treat with a cAMP analog.

  • Remove the priming medium (if used) and add the this compound-containing decidualization medium to the cells. Include a vehicle-only control group.

  • Optional Inhibition Control: In a separate set of wells, co-treat with this compound and the progesterone receptor antagonist RU486 to confirm the progesterone receptor-mediated effect.

  • Culture the cells for a period of 4 to 10 days, changing the medium every 2-3 days with freshly prepared treatment media.

  • Monitor the cells daily for morphological changes using a phase-contrast microscope.

  • Collect the culture supernatants at various time points (e.g., day 4, 6, 8, 10) for analysis of secreted PRL and IGFBP-1.

  • At the end of the experiment, lyse the cells for RNA or protein extraction for gene expression analysis.

Protocol 3: Assessment of Decidualization Markers

A. Quantification of Secreted Prolactin (PRL) and IGFBP-1 by ELISA:

  • Collect the cell culture supernatants at desired time points and store at -80°C until analysis.

  • Use commercially available ELISA kits for human PRL and IGFBP-1.

  • Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

  • Measure the absorbance using a microplate reader and calculate the concentrations of PRL and IGFBP-1 based on the standard curve.

  • Normalize the secretion levels to the total protein content of the corresponding cell lysates.

B. Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from the cultured cells using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions using primers specific for PRL, IGFBP1, and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.

Visualizations

Signaling Pathway

Drospirenone_Decidualization_Pathway cluster_extracellular Extracellular cluster_cell Endometrial Stromal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to PR_active Activated PR PR->PR_active Translocates to Nucleus PRE Progesterone Response Element (PRE) PR_active->PRE Binds to Morphology Morphological Change (Fibroblast to Epithelioid) PR_active->Morphology PRL_gene PRL Gene PRE->PRL_gene Activates Transcription IGFBP1_gene IGFBP1 Gene PRE->IGFBP1_gene Activates Transcription PRL Prolactin (PRL) Secretion PRL_gene->PRL IGFBP1 IGFBP-1 Secretion IGFBP1_gene->IGFBP1

Caption: this compound-induced decidualization signaling pathway.

Experimental Workflow

Decidualization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate 1. Isolate Human Endometrial Stromal Cells Culture 2. Culture and Expand Cells Isolate->Culture Seed 3. Seed Cells for Experiment Culture->Seed Treat 4. Treat with this compound (or Vehicle Control) Seed->Treat Morphology 5a. Monitor Morphological Changes (Microscopy) Treat->Morphology Supernatant 5b. Collect Supernatant (ELISA for PRL, IGFBP-1) Treat->Supernatant RNA 5c. Harvest Cells for RNA (qPCR for Gene Expression) Treat->RNA

Caption: Experimental workflow for this compound-induced decidualization.

References

Troubleshooting & Optimization

Drospirenone Stability Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of drospirenone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in an aqueous solution?

A1: The primary factors contributing to the degradation of this compound in aqueous solutions are pH, the presence of oxidizing agents, and temperature. This compound is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] While the solid form is relatively stable to heat and light, these factors can accelerate degradation in solution.[1][4]

Q2: What are the major degradation pathways and resulting products for this compound?

A2: this compound primarily degrades via hydrolysis and oxidation.

  • Alkaline Hydrolysis: In basic conditions, the lactone ring of this compound is susceptible to hydrolysis. This is often the most significant degradation pathway, with one study showing up to 74.27% degradation in 0.1 M NaOH at 80°C. The resulting product has been identified as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.

  • Acidic Hydrolysis: In acidic conditions, degradation also occurs, though sometimes at a slower rate than in alkaline media. A potential degradation product has been identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone.

  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of oxidative impurities, one of which has been reported as a biphenyl moiety.

Q3: What are the recommended storage conditions for this compound in aqueous solutions?

A3: Due to its instability, long-term storage of this compound in aqueous solutions is not recommended. For short-term storage during experimental procedures, solutions should be kept refrigerated at 2-8°C and protected from light. To ensure stability for longer durations, storing samples at -20°C and maintaining a pH between 5 and 7 is advisable. It is also crucial to minimize freeze-thaw cycles.

Q4: Which analytical methods are best suited for monitoring this compound stability?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products. Various HPLC methods have been validated, often using C18 or CN columns. For the structural elucidation and identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a simpler, alternative quantitative method.

Q5: How soluble is this compound in water and what solvents should be used for stock solutions?

A5: this compound is practically insoluble in water. Therefore, stock solutions must be prepared using an organic solvent. Methanol, acetonitrile, and methylene chloride are suitable choices. This stock solution is then diluted into the aqueous medium for the stability study.

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my chromatogram.

Possible Cause Suggested Solution
Contamination Ensure all glassware is scrupulously clean. Analyze a blank solvent injection to check for contamination from the HPLC system or solvent.
In-vial Degradation Standard glass autosampler vials can leach alkali metals, raising the pH of your sample and causing base-catalyzed hydrolysis. Use polypropylene or specialized pH-control vials to prevent this.
Mobile Phase Degradation If the mobile phase is not freshly prepared or is incompatible with the sample, it could cause on-column degradation. Prepare fresh mobile phase daily.
Forced Degradation Products If conducting a forced degradation study, these new peaks are expected. The goal is to achieve sufficient resolution between the parent drug and these degradation product peaks.

Issue 2: My this compound sample is degrading too quickly or my recovery is low.

Possible Cause Suggested Solution
Incorrect pH This compound is highly sensitive to alkaline conditions. Verify the pH of your aqueous solution. Unbuffered solutions can have their pH altered by dissolved gases or leaching from containers. Use appropriate buffers to maintain a stable pH.
Oxidative Stress Ensure your aqueous solution is free from oxidizing contaminants. Consider preparing solutions with freshly degassed water if oxidation is suspected.
High Temperature Elevated temperatures accelerate hydrolysis and oxidation. Perform experiments at controlled room temperature or below, unless thermal degradation is the intended stress condition.
Adsorption to Surfaces Steroids can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. Silanizing glassware or using low-adsorption vials may help.

Issue 3: I'm seeing inconsistent results between replicate experiments.

Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all dilution and mixing steps. Use calibrated pipettes and volumetric flasks.
Variable "In-Vial" Time The duration between placing the sample in the autosampler vial and its injection can be a source of variability, especially if in-vial degradation is occurring. Maintain a consistent and minimal time from sample preparation to injection.
Fluctuating Temperature Maintain a consistent temperature for the autosampler tray and the column compartment to ensure reproducible chromatography and degradation rates.
Poorly Dissolved Drug Ensure the initial stock solution in organic solvent is fully dissolved before diluting into the aqueous phase. Sonication can aid dissolution.

// Paths for unexpected peaks peaks_yes [label="Analyze blank solvent.\nCheck for system contamination.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peaks_yes2 [label="Switch to polypropylene or\npH-control vials to prevent\nleaching and pH shift.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Paths for high degradation degradation_yes [label="Verify and buffer the pH\nof the aqueous solution.\nAvoid alkaline conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation_yes2 [label="Control temperature.\nUse degassed solvents to\nprevent oxidation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Paths for inconsistency variability_yes [label="Standardize time between\nsample prep and injection.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; variability_yes2 [label="Ensure complete dissolution\nof stock solution (use sonication).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Problem Resolved / Cause Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_peaks; start -> check_degradation; start -> check_variability;

check_peaks -> peaks_yes [label="Yes"]; peaks_yes -> peaks_yes2; peaks_yes2 -> end_node; check_peaks -> check_degradation [label="No"];

check_degradation -> degradation_yes [label="Yes"]; degradation_yes -> degradation_yes2; degradation_yes2 -> end_node; check_degradation -> check_variability [label="No"];

check_variability -> variability_yes [label="Yes"]; variability_yes -> variability_yes2; variability_yes2 -> end_node; check_variability -> end_node [label="No"]; } }

Caption: Troubleshooting decision tree for stability testing.

Data Presentation

Table 1: Summary of this compound Degradation Under Forced Stress Conditions

Stress ConditionReagent/ParametersExposure TimeTemperature% DegradationReference
Alkaline Hydrolysis 0.1 M NaOH30 min80°C74.27%
Acidic Hydrolysis 0.1 M HCl1 hour80°C~34%
Oxidative Degradation 1% H₂O₂1 hourRoom Temp19%
Oxidative Degradation 3% H₂O₂30 min80°C36.41%
Thermal (Solid) Dry Heat5 days80°CStable
Photolytic (Solid) Visible & UV Light5 daysRoom TempStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and establish the intrinsic stability of this compound, following ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Reflux the mixture at 80°C for 1 hour. After cooling, carefully neutralize the solution with 1.0 N NaOH.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 30 minutes. After cooling, carefully neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at 80°C for 1 hour. Protect the mixture from light to prevent photo-oxidation.

  • Thermal Degradation: Transfer 1 mL of the stock solution into a vial and keep it in an oven at 80°C for 1 hour.

  • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a control sample by wrapping a vial with the same solution in aluminum foil and storing it under the same temperature conditions.

3. Sample Analysis:

  • For each stress condition, dilute the resulting solution with the mobile phase to a suitable final concentration (e.g., 25-100 µg/mL).

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Example Stability-Indicating HPLC-UV Method

This protocol is a representative example adapted from published methods for this compound analysis. Method validation and optimization are required for specific applications.

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: Nova-Pak CN, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 50 mM K₂HPO₄ buffer and acetonitrile (60:40, v/v), with the final mixture adjusted to pH 8.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Column Temperature: Ambient (or controlled at 25°C).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples from the degradation studies to a final concentration within the linear range of the method (e.g., 5-60 µg/mL) using the mobile phase as the diluent.

  • System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the system is operating correctly. Parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Caption: Simplified diagram of major degradation pathways.

References

Technical Support Center: Drospirenone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing drospirenone in in vitro studies, solubility issues in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 73 mg/mL.[1] Other organic solvents such as dimethylformamide (DMF) and ethanol can also be used.

Q2: I observed precipitation after diluting my this compound stock solution into cell culture media. What could be the cause?

A2: Precipitation upon dilution of a this compound stock solution into aqueous cell culture media is a common issue due to the compound's low aqueous solubility. This can be caused by several factors, including:

  • High final concentration of this compound: The concentration of this compound in the final culture medium may have exceeded its solubility limit.

  • High percentage of organic solvent: While necessary for the stock solution, a high final concentration of the organic solvent in the cell culture medium can be toxic to cells and can also contribute to precipitation.

  • Media composition and temperature: The specific components of your cell culture medium and the temperature at which you are working can influence this compound's solubility.

Q3: How can I avoid precipitation of this compound in my cell culture experiments?

A3: To prevent precipitation, consider the following troubleshooting steps:

  • Optimize stock solution concentration: Prepare a more concentrated stock solution in your chosen organic solvent to minimize the volume added to the cell culture medium.

  • Stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound solution may help to increase its solubility.

  • Increase serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes help to keep hydrophobic compounds in solution.

  • Test different solvents: While DMSO is common, you could explore other solvents like ethanol or DMF to see if they offer better solubility characteristics upon dilution in your specific media.

Q4: What is the maximum recommended final concentration of this compound in cell culture?

A4: The maximum non-precipitating concentration of this compound in cell culture media can vary depending on the specific medium, serum percentage, and temperature. It is recommended to perform a solubility test in your specific experimental conditions. Start with a low concentration and gradually increase it, observing for any signs of precipitation. In published studies, effective concentrations of this compound in various cancer cell lines have ranged from micromolar to low millimolar concentrations. For example, in breast cancer cell lines like T-47D, concentrations up to 10 µM have been used.[2]

Troubleshooting Guide

Encountering issues with this compound in your cell culture experiments can be frustrating. This guide provides a systematic approach to troubleshooting common problems.

Issue 1: Visible Precipitate in the Cell Culture Medium
Observation Potential Cause Troubleshooting Steps
Immediate cloudiness or precipitate upon adding this compound stock to media. The final concentration of this compound is too high for the aqueous environment.1. Lower the final concentration of this compound. 2. Prepare a more concentrated stock solution to reduce the volume of organic solvent added. 3. Try a stepwise dilution method as described in the FAQs.
Precipitate forms after incubation at 37°C. The stability of this compound in the media at 37°C is limited, or there is an interaction with media components over time.1. Reduce the incubation time if experimentally feasible. 2. Prepare fresh this compound-containing media for longer experiments and perform media changes more frequently. 3. Visually inspect your plates/flasks under a microscope before and during the experiment to monitor for precipitation.
Crystals are observed in the culture vessel. This compound is crystallizing out of solution.1. Ensure the organic solvent from the stock solution is thoroughly mixed into the media. 2. Consider using a different lot of media or serum, as batch-to-batch variability can affect solubility.
Issue 2: Inconsistent or Unexpected Experimental Results
Observation Potential Cause Troubleshooting Steps
High variability between replicate wells or experiments. Uneven distribution of this compound due to partial precipitation or poor mixing.1. Vortex the this compound-containing media thoroughly before adding it to the cells. 2. Visually inspect each well for any signs of precipitation before and after adding the media.
Lower than expected biological activity. The actual concentration of soluble this compound is lower than the calculated concentration due to precipitation.1. Confirm the absence of precipitation. 2. Consider performing a concentration-response curve to determine the effective concentration in your specific cell line and conditions.
Cell toxicity or morphological changes not related to the expected biological effect. The concentration of the organic solvent (e.g., DMSO) is too high.1. Ensure the final concentration of the organic solvent in your culture medium is at a non-toxic level, typically below 0.5% (v/v) for most cell lines. 2. Include a vehicle control (media with the same concentration of the organic solvent without this compound) in your experiments.

Quantitative Data Summary

The following tables summarize available quantitative data regarding the solubility and experimental concentrations of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethyl sulfoxide (DMSO)73 mg/mL (199.18 mM)[1]
Dimethylformamide (DMF)~2 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mLCayman Chemical
WaterInsoluble

Table 2: Reported In Vitro Experimental Concentrations of this compound

Cell LineAssayConcentration RangeIncubation TimeReference
Human Mammary Epithelial Cells (HMECs)Proliferation (MTT)Not specified7 days[2]
HCC1500 (Breast Cancer)Proliferation (MTT)Not specifiedNot specified[2]
T-47D (Breast Cancer)Proliferation (MTT)up to 10 µMNot specified
MCF-7 (Breast Cancer)Genotoxicity (Comet Assay)Not specifiedNot specified
3T3-L1 (Preadipocytes)Adipose Differentiation0.1 - 10 µM48 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • In a sterile tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treating Cells with this compound

Materials:

  • Cells cultured in appropriate vessels

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (from Protocol 1)

  • Sterile microcentrifuge tubes

Procedure:

  • The day before the experiment, seed your cells at the desired density to allow for attachment and growth.

  • On the day of the experiment, pre-warm the complete cell culture medium to 37°C.

  • Prepare the working concentrations of this compound by diluting the stock solution in pre-warmed complete medium.

    • Important: To minimize precipitation, add the this compound stock solution to the medium and immediately vortex or mix thoroughly. Do not add the medium to the concentrated stock.

    • Prepare a vehicle control by adding the same volume of DMSO (or other solvent) to the medium as used for the highest concentration of this compound.

  • Remove the existing medium from the cells.

  • Add the freshly prepared this compound-containing medium or vehicle control medium to the respective wells/flasks.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.

Drospirenone_Signaling_Pathways This compound Signaling Pathways This compound This compound PR Progesterone Receptor (PR) This compound->PR Agonist MR Mineralocorticoid Receptor (MR) This compound->MR Antagonist AR Androgen Receptor (AR) This compound->AR Antagonist PI3K PI3K PR->PI3K MAPK MAPK PR->MAPK Gene_Expression_PR Altered Gene Expression PR->Gene_Expression_PR Gene_Expression_MR Blocked Gene Expression MR->Gene_Expression_MR Gene_Expression_AR Blocked Gene Expression AR->Gene_Expression_AR Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS MAPK->eNOS NO Nitric Oxide eNOS->NO Activation Aldosterone Aldosterone Aldosterone->MR Androgens Androgens (e.g., Testosterone) Androgens->AR

Caption: Overview of this compound's major signaling interactions.

Drospirenone_Experimental_Workflow General Experimental Workflow for this compound Prep_Stock 1. Prepare this compound Stock Solution (in DMSO) Prep_Working 3. Prepare Working Solutions (Dilute stock in warm media) Prep_Stock->Prep_Working Seed_Cells 2. Seed Cells and Allow Attachment Treat_Cells 4. Treat Cells with This compound/Vehicle Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate 5. Incubate for Desired Time Treat_Cells->Incubate Analysis 6. Downstream Analysis (e.g., Viability, Western Blot) Incubate->Analysis Troubleshooting_Logic Troubleshooting Logic for this compound Precipitation Start Precipitation Observed? When When did it occur? Start->When Immediate Immediately upon dilution When->Immediate Later During incubation When->Later Check_Conc Is concentration too high? Immediate->Check_Conc Check_Stability Is stability an issue? Later->Check_Stability Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Change_Dilution Use stepwise dilution Check_Conc->Change_Dilution No Reduce_Time Reduce incubation time Check_Stability->Reduce_Time Yes Fresh_Media Use freshly prepared media Check_Stability->Fresh_Media No End Problem Solved Reduce_Conc->End Change_Dilution->End Reduce_Time->End Fresh_Media->End

References

Technical Support Center: Troubleshooting Drospirenone Crystallization in Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges of drospirenone crystallization during formulation. The information is presented in a question-and-answer format to directly tackle specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

1. What are the primary reasons for this compound crystallization in formulations?

This compound, a synthetic progestin, is a crystalline solid with poor aqueous solubility, which is a primary driver for its crystallization from aqueous and some organic media.[1][2] Several factors can induce or accelerate crystallization:

  • Supersaturation: When the concentration of this compound in a solvent exceeds its solubility limit, the solution becomes supersaturated, creating a thermodynamic driving force for crystallization.

  • Solvent Properties: this compound exhibits varying solubility in different solvents. It is practically insoluble in water, sparingly soluble in ethanol, and soluble in solvents like methylene chloride and DMSO.[3][4][5] Changes in solvent composition, such as the addition of an anti-solvent or solvent evaporation, can trigger crystallization.

  • Temperature: Temperature fluctuations can significantly impact this compound's solubility. A decrease in temperature can lower its solubility, leading to crystallization.

  • pH: The solubility of this compound can be influenced by the pH of the medium. Changes in pH can alter the ionization state of the molecule, affecting its solubility and propensity to crystallize.

  • Presence of Nucleation Sites: Impurities, dust particles, or even scratches on the surface of the container can act as nucleation sites, initiating crystal growth.

  • Mechanical Stress: Agitation or high shear forces during processing can sometimes induce nucleation and crystallization.

2. How can I identify if my this compound formulation contains crystals?

Several analytical techniques can be employed to detect and characterize this compound crystals:

  • Visual Inspection: The simplest method is to visually inspect the formulation for any visible particles, cloudiness, or sediment.

  • Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will appear bright against a dark background when viewed under a polarized light microscope. This is a quick and effective method for detecting the presence of crystals.

  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline form of a substance. A crystalline sample will produce a characteristic diffraction pattern with sharp peaks, while an amorphous sample will show a broad halo.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect the melting endotherm of crystalline this compound. The presence of a sharp melting peak is indicative of crystallinity.

  • High-Performance Liquid Chromatography (HPLC): While HPLC is primarily a quantitative technique, it can indirectly indicate crystallization if the concentration of dissolved this compound in the supernatant decreases over time. Specific HPLC methods can also be developed to separate and quantify different polymorphic forms.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous-based formulation during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility Increase the solubility by adding a co-solvent such as ethanol or using a surfactant. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.This compound remains in solution at the desired concentration.
pH Shift Buffer the formulation to a pH where this compound has maximum solubility. Conduct a pH-solubility profile study to determine the optimal pH range.Stable formulation with no precipitation over the intended shelf life.
Temperature Fluctuation Store the formulation at a controlled temperature. Investigate the temperature-solubility profile of your formulation to understand its sensitivity to temperature changes.Prevention of temperature-induced crystallization.
Nucleation Filter the formulation through a 0.22 µm filter to remove any potential nucleation sites. Ensure all glassware and equipment are scrupulously clean.Reduced likelihood of spontaneous crystallization.
Issue 2: Crystals are observed in my amorphous solid dispersion (ASD) of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inadequate Polymer Interaction Increase the polymer-to-drug ratio. Screen different polymers known to inhibit crystallization, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).A stable amorphous solid dispersion with no signs of crystallization over time.
High Mobility of this compound Molecules Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility.Enhanced physical stability of the amorphous form.
Moisture Sorption Store the ASD in a tightly sealed container with a desiccant. Moisture can act as a plasticizer, lowering the Tg and promoting crystallization.Prevention of moisture-induced crystallization.
Ineffective Manufacturing Process Optimize the manufacturing process parameters (e.g., spray drying inlet temperature, solvent evaporation rate) to ensure the complete removal of the solvent and the formation of a homogeneous amorphous dispersion.A physically stable amorphous solid dispersion.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 25°C unless otherwise specified)Reference
WaterPractically insoluble (approx. 0.0109 g/L)
Ethanol12 mg/mL
DMSO73 mg/mL
Methylene ChlorideFreely soluble
MethanolSoluble
1:1 DMF:PBS (pH 7.2)~ 0.5 mg/mL
Pure Water (37°C)13.0 µg/mL
NaCl Solution (37°C)12.1 µg/mL
PBS (pH 3.8, 37°C)8.9 µg/mL
0.03% SDS Solution (37°C)15.2 µg/mL
0.3% SDS Solution (37°C)392.6 µg/mL

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol is a general guideline and may require optimization for specific formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 271 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

3. Sample Preparation:

  • For a liquid formulation, dilute an accurately weighed amount of the formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

  • For a solid formulation, accurately weigh and grind the sample. Extract a known amount of the powder with a suitable solvent, sonicate to ensure complete dissolution, and then dilute with the mobile phase to the desired concentration. Filter the sample through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: X-Ray Powder Diffraction (XRPD) for Crystallinity Assessment

1. Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source.

2. Sample Preparation:

  • Gently grind the solid sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

3. Data Collection:

  • Collect the diffraction pattern over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable counting time per step.

4. Data Analysis:

  • Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material. The absence of these peaks and the presence of a broad "halo" suggest an amorphous material. The characteristic peaks for crystalline this compound can be compared to reference patterns.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_analysis Crystallization Analysis cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions formulation Prepare this compound Formulation visual Visual Inspection formulation->visual plm Polarized Light Microscopy visual->plm xrpd XRPD Analysis plm->xrpd dsc DSC Analysis xrpd->dsc crystals_observed Crystals Observed? dsc->crystals_observed optimize_solvent Optimize Solvent System crystals_observed->optimize_solvent Yes adjust_ph Adjust pH crystals_observed->adjust_ph Yes control_temp Control Temperature crystals_observed->control_temp Yes add_inhibitor Add Crystallization Inhibitor crystals_observed->add_inhibitor Yes modify_process Modify Process Parameters crystals_observed->modify_process Yes end Formulation is Stable crystals_observed->end No

Caption: Experimental workflow for identifying and troubleshooting this compound crystallization.

logical_relationship cluster_problem Problem cluster_causes Root Causes cluster_solutions Formulation Strategies crystallization This compound Crystallization supersaturation Supersaturation crystallization->supersaturation low_solubility Poor Aqueous Solubility crystallization->low_solubility ph_effects pH Effects crystallization->ph_effects temp_effects Temperature Effects crystallization->temp_effects solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) solid_dispersion->crystallization Prevents nanoparticles Nanoparticle Formulation nanoparticles->crystallization Prevents cyclodextrin Cyclodextrin Complexation cyclodextrin->crystallization Prevents co_solvents Use of Co-solvents co_solvents->crystallization Prevents

References

Technical Support Center: Optimizing Drospirenone Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drospirenone in animal studies.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What are the common challenges in formulating this compound for animal studies?

    • A1: this compound has low aqueous solubility, which can make it challenging to prepare solutions for administration, especially for achieving higher concentrations. It is also known to isomerize in aqueous mediums, particularly at an acidic pH, which can lead to inactivation of the compound.[1] For oral formulations, ensuring consistent bioavailability can be difficult due to its metabolism.[2][3]

  • Q2: What are the recommended vehicles for subcutaneous or intramuscular administration of this compound?

    • A2: Oily vehicles are often preferred for subcutaneous (SC) or intramuscular (IM) administration to achieve a depot effect and sustained release.[1] Vegetable oils such as peanut oil, castor oil, and sesame oil have been shown to be suitable vehicles.[1] Studies in rats have demonstrated that administering this compound in peanut oil results in higher mean serum concentrations for at least 8 days compared to aqueous formulations.

  • Q3: How can I improve the stability of this compound in a formulation?

    • A3: To improve stability, it is recommended to use oily suspensions rather than aqueous ones, as this compound is more chemically stable in an oily medium. For analytical purposes, preparing solutions in a solvent system like acetonitrile and water (e.g., 60:40 v/v) has been shown to be effective.

Pharmacokinetics and Dosing

  • Q4: What is the bioavailability of this compound in animal models?

    • A4: The absolute bioavailability of this compound is reported to be between 76% and 85%. However, this can be influenced by the formulation and route of administration.

  • Q5: What is the typical half-life of this compound in animal studies?

    • A5: In human studies, which can provide an estimate, the terminal half-life of this compound is approximately 30 hours. This can vary between animal species.

  • Q6: How does co-administration with ethinylestradiol affect the pharmacokinetics of this compound?

    • A6: Co-administration with ethinylestradiol (EE) can lead to a higher exposure of this compound. EE is an inhibitor of CYP metabolic enzymes, which can alter the metabolism of this compound. One study showed that the accumulation ratio of this compound was higher when combined with EE compared to a this compound-only preparation.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.

  • Possible Cause: Inconsistent oral administration technique.

  • Troubleshooting Steps:

    • Ensure all personnel are properly trained in oral gavage techniques for the specific animal model to minimize stress and ensure consistent delivery to the stomach.

    • Verify the accuracy and calibration of dosing equipment (e.g., syringes, gavage needles).

    • Consider using a formulation that enhances solubility and absorption to minimize variability.

Issue 2: Unexpectedly low or no detectable plasma levels of this compound.

  • Possible Cause 1: Degradation of this compound in the formulation.

  • Troubleshooting Steps:

    • Analyze the formulation for this compound concentration and purity before administration to confirm its integrity.

    • If using an aqueous formulation, check the pH and consider switching to an oily vehicle to improve stability.

  • Possible Cause 2: Issues with the analytical method.

  • Troubleshooting Steps:

    • Validate the analytical method (e.g., HPLC, LC-MS/MS) for sensitivity, accuracy, and precision in the matrix being used (e.g., rat plasma).

    • Ensure proper sample handling and storage to prevent degradation before analysis.

Issue 3: Adverse effects observed in study animals.

  • Possible Cause: Dose is too high or off-target effects.

  • Troubleshooting Steps:

    • Review the literature for established dose ranges of this compound in the specific animal model and for the intended biological effect.

    • Consider a dose-ranging study to determine the optimal dose with minimal side effects.

    • Be aware of this compound's antimineralocorticoid and antiandrogenic activities, which could contribute to unexpected physiological changes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesAdministration RouteReference
Absolute Bioavailability 76% - 85%HumanOral
Terminal Half-life ~30 hoursHumanOral
Time to Peak Concentration (tmax) 1.5 - 2.0 hoursHumanOral
Accumulation Ratio (with EE) ~3.0HumanOral
Accumulation Ratio (DRSP only) ~1.9HumanOral

Table 2: Analytical Method Parameters for this compound (in combination with Ethinylestradiol) in Rat Plasma

ParameterThis compound (DP)Ethinylestradiol (EE)MethodReference
Retention Time 5.30 min4.19 minRP-HPLC
Limit of Detection (LOD) 2.23 µg/mL0.121 µg/mLRP-HPLC
Limit of Quantification (LOQ) 7.697 µg/mL0.282 µg/mLRP-HPLC
Regression Coefficient (r²) 0.99130.9937RP-HPLC

Experimental Protocols

Protocol 1: Preparation of this compound in an Oily Vehicle for Subcutaneous Injection

  • Materials: this compound powder, sterile peanut oil, sterile glass vials, magnetic stirrer and stir bar, analytical balance.

  • Procedure: a. Aseptically weigh the required amount of this compound powder. b. In a sterile vial, add the this compound powder to the desired volume of sterile peanut oil to achieve the target concentration. c. Place a sterile magnetic stir bar in the vial. d. Stir the mixture on a magnetic stirrer until a homogenous suspension is achieved. Gentle warming may be used to aid dispersion, but avoid high temperatures that could degrade the compound. e. Visually inspect for homogeneity before each administration.

Protocol 2: Quantification of this compound in Rat Plasma using RP-HPLC

  • This protocol is a summary based on a published method.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis detection at 270 nm for this compound.

  • Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma, add a known concentration of an internal standard. b. Add 900 µL of a standard solution of this compound and ethinylestradiol for calibration curve samples. c. Add ethanol to precipitate proteins and vortex for 5 minutes. d. Centrifuge to pellet the precipitate. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Data Analysis: a. Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. b. Determine the concentration of this compound in the unknown plasma samples by interpolating from the calibration curve.

Visualizations

Drospirenone_Signaling_Pathways This compound This compound Progesterone_Receptor Progesterone Receptor This compound->Progesterone_Receptor Binds & Activates Mineralocorticoid_Receptor Mineralocorticoid Receptor This compound->Mineralocorticoid_Receptor Binds & Blocks Androgen_Receptor Androgen Receptor This compound->Androgen_Receptor Binds & Blocks Progestogenic_Effects Progestogenic Effects Progesterone_Receptor->Progestogenic_Effects Antimineralocorticoid_Effects Antimineralocorticoid Effects Mineralocorticoid_Receptor->Antimineralocorticoid_Effects Antiandrogenic_Effects Antiandrogenic Effects Androgen_Receptor->Antiandrogenic_Effects Aldosterone Aldosterone Aldosterone->Mineralocorticoid_Receptor Testosterone Testosterone Testosterone->Androgen_Receptor

Caption: this compound's primary signaling pathways.

Experimental_Workflow Formulation This compound Formulation Animal_Dosing Animal Dosing (e.g., Oral Gavage, SC) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE) Plasma_Separation->Sample_Extraction Analytical_Method Analytical Method (HPLC/LC-MS) Sample_Extraction->Analytical_Method Data_Analysis Pharmacokinetic Data Analysis Analytical_Method->Data_Analysis

Caption: Workflow for pharmacokinetic studies of this compound.

Troubleshooting_Logic Problem Problem: High Variability in Plasma Levels Cause1 Possible Cause 1: Inconsistent Dosing Problem->Cause1 Cause2 Possible Cause 2: Formulation Issues Problem->Cause2 Solution1a Solution: Standardize Dosing Technique Cause1->Solution1a Solution1b Solution: Verify Dosing Equipment Cause1->Solution1b Solution2a Solution: Check Formulation Homogeneity Cause2->Solution2a Solution2b Solution: Improve Drug Solubility Cause2->Solution2b

Caption: Troubleshooting high variability in plasma levels.

References

Interference in drospirenone immunoassay from metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drospirenone immunoassays. The following information addresses potential interference from this compound metabolites during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference in this compound immunoassays?

A1: The primary cause of interference is the cross-reactivity of this compound metabolites with the antibodies used in the immunoassay.[1] Due to the structural similarity between this compound and its metabolites, the antibodies may bind to these related molecules, leading to inaccurate measurements.[1] Steroid hormones, in general, are susceptible to cross-reactivity in immunoassays due to their shared core structure.[1]

Q2: What are the major metabolites of this compound?

A2: this compound is extensively metabolized in the body. The two main inactive metabolites are the acid form of this compound, which is formed by the opening of the lactone ring, and 4,5-dihydrothis compound-3-sulfate.

Q3: What are the potential consequences of metabolite interference in this compound immunoassays?

Q4: How can I minimize the impact of metabolite interference?

A4: For critical applications requiring high specificity, the use of mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is highly recommended as they are less prone to cross-reactivity.[1] If using an immunoassay is necessary, it is crucial to validate the assay for potential interference from this compound metabolites.

Troubleshooting Guide

Issue Possible Cause Recommendation
Higher than expected this compound concentrations in samples from in vivo studies. Cross-reactivity of the assay antibody with this compound metabolites.- Confirm the presence of this compound and its metabolites using a more specific method like LC-MS/MS.- Perform a cross-reactivity assessment of the immunoassay with known this compound metabolites.- Consult the immunoassay kit manufacturer for any available data on metabolite cross-reactivity.
High variability between replicate samples. Inconsistent sample handling or preparation.- Ensure consistent sample collection, storage, and preparation protocols.- Verify pipetting accuracy and consistency.- If applicable, ensure complete mixing of reagents.
Poor standard curve. Improper standard preparation or degradation.- Prepare fresh standards for each assay.- Ensure accurate serial dilutions of the standard.- Store standards according to the manufacturer's instructions.
Low signal or no signal. Incorrect assay procedure or reagent issue.- Review the assay protocol to ensure all steps were followed correctly.- Check the expiration dates of all reagents.- Confirm that the detection antibody and substrate are compatible and active.

Data Presentation

Table 1: Qualitative Assessment of Potential Cross-Reactivity of this compound and its Metabolites in Steroid Immunoassays

Disclaimer: The following table is a predictive guide based on structural similarity and is not based on specific experimental data for 6,7-Epithis compound. The degree of cross-reactivity can vary significantly between different immunoassay platforms and antibody clones. Experimental validation is recommended.

Compound Progesterone Immunoassay Aldosterone Immunoassay Androgen Immunoassay Estrogen Immunoassay Rationale
This compoundHighHighLow to MediumLowHigh structural similarity to progesterone and aldosterone. Possesses anti-androgenic activity.
6,7-Epithis compoundHighHighLow to MediumLowAs a derivative of this compound, it is expected to retain a high degree of structural similarity to the parent compound.
Acid form of this compoundLowLowLowLowThe opening of the lactone ring significantly alters the three-dimensional structure, likely reducing antibody recognition.
4,5-dihydro-drospirenone-3-sulfateMediumMediumLowLowReduction and sulfation alter the structure, but the core steroid skeleton remains, suggesting a possibility of some cross-reactivity.

Experimental Protocols

Representative Competitive Immunoassay Protocol for this compound

This protocol is a representative example of a competitive ELISA for this compound. Specific details may vary depending on the commercial kit used.

1. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Bring all reagents to room temperature before use.

2. Assay Procedure:

  • Add a specific volume of the standard or sample to the appropriate wells of the microplate pre-coated with a capture antibody.

  • Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well. This will compete with the unlabeled this compound in the sample for binding to the capture antibody.

  • Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 60 minutes at 37°C).

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Protocol for Determining Metabolite Cross-Reactivity

This protocol can be used to determine the percentage of cross-reactivity of this compound metabolites in your immunoassay.

1. Preparation of Standard and Metabolite Solutions:

  • Prepare a standard curve for this compound as described in the assay protocol.

  • Prepare serial dilutions of the this compound metabolite to be tested.

2. Assay Procedure:

  • Run the immunoassay with both the this compound standards and the metabolite dilutions.

3. Calculation of Cross-Reactivity:

  • Determine the concentration of this compound that gives 50% of the maximum signal (IC50) from the standard curve.

  • Determine the concentration of the metabolite that gives 50% of the maximum signal from its dilution curve.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) x 100

Visualizations

Drospirenone_Metabolism This compound This compound Metabolism Hepatic Metabolism (CYP3A4) This compound->Metabolism AcidForm Acid Form of this compound (Inactive) Metabolism->AcidForm Lactone Ring Opening Dihydro 4,5-dihydro-drospirenone-3-sulfate (Inactive) Metabolism->Dihydro Reduction & Sulfation

Figure 1. Simplified metabolic pathway of this compound.

Competitive_Immunoassay_Workflow cluster_well Microplate Well CaptureAb Capture Antibody Binding Competitive Binding Sample Sample (this compound) Sample->Binding HRP_this compound HRP-labeled This compound HRP_this compound->Binding Wash Wash Step Binding->Wash Substrate Substrate Wash->Substrate ColorDev Color Development Substrate->ColorDev Read Read Absorbance ColorDev->Read

Figure 2. Workflow of a competitive this compound immunoassay.

Troubleshooting_Tree Start Inaccurate Results CheckCurve Is the standard curve acceptable? Start->CheckCurve CheckReagents Check reagent prep, expiration, and storage. CheckCurve->CheckReagents No CheckSample Are sample concentrations consistently high? CheckCurve->CheckSample Yes CheckProtocol Review sample handling and assay protocol. CheckSample->CheckProtocol No SuspectInterference Suspect metabolite cross-reactivity. CheckSample->SuspectInterference Yes Confirm Confirm with LC-MS/MS and perform cross-reactivity testing. SuspectInterference->Confirm

Figure 3. Decision tree for troubleshooting inaccurate results.

References

Drospirenone Degradation Product Analysis and Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of drospirenone and its degradation products.

Frequently Asked Questions (FAQs)

1. What are the major degradation pathways for this compound?

This compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4] It is relatively stable under thermal and photolytic stress.[5]

  • Alkaline Hydrolysis: This is a major degradation pathway for this compound, leading to the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.

  • Acidic Hydrolysis: Under acidic conditions, this compound can degrade to form 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone.

  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a biphenyl moiety as a degradation product.

2. What are the known degradation products of this compound?

Based on forced degradation studies, the following degradation products have been identified and characterized:

Degradation ConditionIdentified Degradation Product
Alkaline Hydrolysis17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol
Acidic Hydrolysis3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone
Oxidative DegradationBiphenyl moiety

3. Which analytical techniques are most suitable for analyzing this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or PDA detection is the most commonly used technique for the separation and quantification of this compound and its degradation products. High-performance thin-layer chromatography (HPTLC) has also been successfully employed. For structural elucidation and identification of unknown degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

HPLC Method Development and Analysis

Problem: Poor resolution between this compound and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A systematic evaluation of different solvent ratios in isocratic or gradient elution mode is recommended.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. Experiment with different pH values of the aqueous buffer to optimize separation.

  • Possible Cause 3: Suboptimal column chemistry.

    • Solution: If adjusting the mobile phase is insufficient, consider using a different stationary phase. C18 columns are commonly used, but other phases like C8 or phenyl columns might offer different selectivity.

Problem: Tailing or asymmetric peaks.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Ensure the pH of the mobile phase is appropriate to suppress any unwanted interactions between the analyte and residual silanols on the silica-based column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration or injection volume of the sample.

  • Possible Cause 3: Column degradation.

    • Solution: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in mobile phase composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using an online mixing system, check for proper functioning of the proportioning valves.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Possible Cause 3: Pump malfunction.

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Forced Degradation Studies

Problem: No or minimal degradation observed.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. A stepwise approach is recommended to achieve the target degradation of 5-20%.

  • Possible Cause 2: this compound is stable under the applied conditions.

    • Solution: this compound is known to be relatively stable under photolytic and thermal stress. Confirm that the applied stress is relevant to the known stability profile of the drug.

Problem: Excessive degradation (more than 80%).

  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation to understand the degradation pathway, not complete decomposition.

Problem: In-vial degradation during analysis.

  • Possible Cause 1: The pH of the sample solution changes upon storage in certain types of glass vials.

    • Solution: Use polypropylene vials or pH-controlled LCMS certified vials to minimize pH shifts and subsequent degradation of the analyte in the autosampler.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl or 1 M HCl in a 10 mL volumetric flask.

    • Keep the solution at 80°C for 30 minutes to 1 hour.

    • Cool the solution and neutralize it with an appropriate amount of NaOH.

    • Dilute to the final volume with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a 10 mL volumetric flask.

    • Keep the solution at 80°C for 30 minutes.

    • Cool the solution and neutralize it with an appropriate amount of HCl.

    • Dilute to the final volume with the mobile phase.

  • Oxidative Degradation:

    • Mix 2 mL of the stock solution with 8 mL of 3% H₂O₂ in a 10 mL volumetric flask.

    • Keep the solution at room temperature or 80°C for 30 minutes to 1 hour.

    • Dilute to the final volume with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Expose it to a temperature of 80°C for 5 days.

    • Prepare a solution of the stressed solid in the mobile phase at the desired concentration.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Expose it to UV and visible light for 5 days.

    • Prepare a solution of the stressed solid in the mobile phase at the desired concentration.

3. Sample Analysis:

  • Analyze the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC or HPTLC method.

Representative Stability-Indicating RP-HPLC Method

This is a composite method based on several published procedures. Method validation according to ICH guidelines is essential before routine use.

ParameterCondition
Column C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Ammonium acetate buffer: Acetonitrile (70:30 v/v), pH adjusted to 6.8-7.2
Flow Rate 1.0 mL/min
Detection PDA detector at 247 nm
Column Temperature Ambient or 40°C
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all degradation products.

Data Presentation

Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation ObservedReference
0.1 M NaOH, 80°C, 30 min74.27%
3% H₂O₂, 80°C, 30 min36.41%
1% H₂O₂, 1 hour19%
0.1 M HCl, 80°C, 1 hour~34%
Thermal (80°C, 5 days)Stable
Photolytic (UV/Vis, 5 days)Stable

Visualizations

Drospirenone_Degradation_Pathways This compound This compound Acid_Degradation Acidic Hydrolysis (e.g., HCl, 80°C) This compound->Acid_Degradation Alkali_Degradation Alkaline Hydrolysis (e.g., NaOH, 80°C) This compound->Alkali_Degradation Oxidative_Degradation Oxidative Degradation (e.g., H2O2, 80°C) This compound->Oxidative_Degradation DP1 3-oxo-15α,16α-dihydro-3'H-cyclopropa[15,16]- 17α-pregna-4,6-diene-21,17-carbolactone Acid_Degradation->DP1 DP2 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene- 5β-androstane-3β,5,17β triol Alkali_Degradation->DP2 DP3 Biphenyl Moiety Oxidative_Degradation->DP3

Caption: Major degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock_Solution Prepare this compound Stock Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Stock_Solution->Forced_Degradation Neutralization Neutralize and Dilute Samples Forced_Degradation->Neutralization HPLC_Analysis HPLC/HPTLC Analysis Neutralization->HPLC_Analysis LCMS_Analysis LC-MS for Identification Neutralization->LCMS_Analysis Quantification Quantify this compound and Degradants HPLC_Analysis->Quantification Identification Identify and Characterize Degradants LCMS_Analysis->Identification Report Generate Report Quantification->Report Identification->Report

References

Mitigating in-vial degradation of drospirenone during LC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of drospirenone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate the in-vial degradation of this compound during LC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in autosampler vials?

A1: The primary cause of in-vial degradation of this compound is base-catalyzed hydrolysis of its γ-lactone group. This chemical reaction is often initiated by an increase in the pH of the sample solution within the vial. Standard glass vials can leach sodium ions, which raises the pH of the sample diluent, creating an alkaline environment that accelerates the degradation of this compound to a hydroxy carboxylate degradant.[1]

Q2: I am observing a significant, unexpected peak eluting near my this compound peak. What could this be?

A2: This unexpected peak is likely a degradation product of this compound. Under alkaline conditions, this compound undergoes hydrolysis to form a hydroxy carboxylate.[1] Forced degradation studies have shown that in the presence of a base like 0.1 N NaOH, a significant degradant peak appears. It is also possible, under oxidative stress (e.g., in the presence of hydrogen peroxide), for other degradation products to form.

Q3: Why do I see variable degradation of this compound across different vials from the same batch?

A3: The variability in this compound degradation across different standard glass vials is often due to inconsistent levels of leachable sodium from the glass surface. This inconsistency leads to different pH levels in the sample solutions from one vial to another, resulting in irreproducible degradation rates.

Q4: Can the sample diluent contribute to the degradation of this compound?

A4: Yes, the composition of the sample diluent is critical. While the primary issue is often the vial itself, a diluent with a higher initial pH can exacerbate the base-catalyzed hydrolysis of this compound. It is crucial to control the pH of your diluent and consider its potential interaction with the vial surface.

Q5: Are there specific types of autosampler vials that can minimize this compound degradation?

A5: Absolutely. To mitigate pH-induced degradation, it is highly recommended to use either polypropylene vials or specially treated glass vials, such as TruView pH Control LCMS Certified Vials. These types of vials are designed to have very low levels of leachable ions, thus minimizing changes in the sample solution's pH and reducing the potential for base-catalyzed reactions.

Troubleshooting Guide

Problem: Significant this compound degradation is observed in samples left in the autosampler overnight.

Possible Cause Troubleshooting Step Recommended Action
Leaching from glass vials The pH of the sample solution is increasing over time due to ions leaching from the glass.Switch to polypropylene vials or specially treated glass vials (e.g., TruView pH Control LCMS Certified Vials) to prevent pH shifts.
High pH of sample diluent The initial pH of the sample diluent is too high, promoting hydrolysis.Prepare fresh diluent with a controlled, slightly acidic to neutral pH. Consider using a buffered diluent if compatible with your analytical method.
Elevated autosampler temperature Higher temperatures can accelerate the rate of chemical degradation.If possible, set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down the degradation process.

Problem: Inconsistent and irreproducible peak areas for this compound and its degradant.

Possible Cause Troubleshooting Step Recommended Action
Variable leaching from standard glass vials Inconsistent leaching of sodium from vial to vial is causing variable pH and, consequently, variable degradation.Immediately switch to high-quality polypropylene or pH-control glass vials for consistent results.
Inhomogeneous sample preparation Incomplete dissolution or mixing of the sample can lead to variable concentrations being injected.Ensure complete dissolution of this compound in the diluent and vortex each vial before placing it in the autosampler.

Quantitative Data Summary

The following tables summarize the degradation of this compound under different conditions as reported in various studies.

Table 1: Effect of Vial Type on this compound Degradant Peak Area

Vial TypeAverage Degradant Peak Area (Arbitrary Units)Observation
Standard Glass VialsHigh and VariableConsiderable and inconsistent degradant formation was observed over approximately 16-24 hours.
Polypropylene VialsVery LowLittle to no formation of the degradant was observed, comparable to time-zero data.
TruView pH Control LCMS Certified VialsVery LowShowed minimal degradant formation, similar to polypropylene vials.

Table 2: this compound Degradation Under Forced Stress Conditions

Stress ConditionTemperatureTime% Degradation
0.1 M HCl80°C1 hour~34%
1 M NaOHRoom Temp.30 min~80%
0.01 M NaOHRoom Temp.15 min~56%
0.1 N NaOH80°C30 min~74.27%
1% H₂O₂80°C1 hour~19%
3% H₂O₂80°C30 min~36.41%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from studies investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Acidic Degradation:

    • Mix a known volume of the this compound stock solution with 0.1 N HCl.

    • Heat the solution at 80°C for a specified duration (e.g., 30 minutes to 1 hour).

    • Cool the solution and neutralize it with an appropriate amount of NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for LC analysis.

  • Alkaline Degradation:

    • Mix a known volume of the this compound stock solution with 0.1 N NaOH.

    • Maintain the solution at 80°C for a specified duration (e.g., 30 minutes).

    • Cool the solution and neutralize it with an appropriate amount of HCl.

    • Dilute the final solution with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix a known volume of the this compound stock solution with 3% hydrogen peroxide.

    • Heat the solution at 80°C for a specified duration (e.g., 30 minutes).

    • Cool the solution and dilute it with the mobile phase for analysis.

  • Analysis: Inject the prepared samples into the LC system and analyze the chromatograms for the appearance of degradation products and the decrease in the parent this compound peak.

Protocol 2: Evaluation of In-Vial Stability

This protocol is designed to compare the stability of this compound in different types of autosampler vials.

  • Preparation of Sample Solution: Prepare a solution of this compound at a concentration of 1.0 mg/mL in a 70:30 (v/v) water:acetonitrile diluent.

  • Vial Setup:

    • Dispense the this compound solution into five replicate vials for each type being tested (e.g., standard glass, polypropylene, TruView pH Control).

  • Time-Zero Analysis: Immediately after preparation, perform triplicate injections from one vial of each type to establish the baseline (time-zero) level of any degradants.

  • Incubation: Store the remaining vials in the autosampler at room temperature for a defined period (e.g., 16-24 hours).

  • Final Analysis: After the incubation period, perform triplicate injections from each of the remaining vials.

  • Data Evaluation: Compare the peak areas of the this compound degradant across the different vial types and time points to assess the extent of in-vial degradation.

Visualizations

cluster_workflow Experimental Workflow for In-Vial Stability prep Prepare this compound Solution (1 mg/mL) vials Aliquot into Different Vial Types (Standard Glass, PP, pH Control) prep->vials t0 Time-Zero LC Analysis (Triplicate Injections) vials->t0 Immediate incubate Incubate Vials in Autosampler (Room Temp, 16-24h) vials->incubate compare Compare Degradant Peak Areas t0->compare tf Final Time LC Analysis (Triplicate Injections) incubate->tf tf->compare

Caption: Workflow for assessing in-vial stability of this compound.

cluster_pathway This compound Degradation Pathway This compound This compound (Contains γ-lactone ring) Hydrolysis Base-Catalyzed Hydrolysis This compound->Hydrolysis Leaching Na+ Leaching from Standard Glass Vial pH_Increase Increased pH of Sample Solution (Alkaline Environment) Leaching->pH_Increase pH_Increase->Hydrolysis Catalyzes Degradant Hydroxy Carboxylate Degradant Hydrolysis->Degradant

Caption: In-vial degradation pathway of this compound.

References

Technical Support Center: Low-Level Quantification of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of drospirenone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving sensitive and accurate low-level quantification of this compound, particularly in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for low-level quantification of this compound in biological samples?

A1: The most prevalent and sensitive technique for the low-level quantification of this compound in biological matrices, such as human plasma, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high selectivity and sensitivity, which are crucial for bioequivalence studies and pharmacokinetic analysis where this compound concentrations can be very low.[1][4] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is often employed to achieve faster analysis times and better resolution.

Q2: What are the typical lower limits of quantification (LLOQ) achievable for this compound in human plasma?

A2: With optimized LC-MS/MS methods, LLOQs for this compound in human plasma can reach as low as 0.5 ng/mL. Achieving a low LLOQ is critical for bioequivalence studies. The sensitivity of the mass spectrometer and the efficiency of the sample preparation method are key factors in reaching these low detection levels.

Q3: What type of sample preparation is recommended for this compound analysis in plasma?

A3: Solid-Phase Extraction (SPE) is a highly effective and commonly recommended sample preparation technique for this compound in human plasma. Specifically, mixed-mode SPE can be used to selectively separate this compound from matrix components, which helps in minimizing matrix effects. Liquid-liquid extraction (LLE) is another viable option that has been successfully used.

Q4: How can matrix effects be minimized in this compound quantification?

A4: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in bioanalytical methods. To minimize these effects for this compound analysis, a combination of strategies is recommended:

  • Selective Sample Preparation: Employing techniques like mixed-mode SPE helps to effectively remove interfering components from the plasma matrix.

  • Chromatographic Separation: Utilizing UPLC systems with appropriate columns can help separate this compound from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: While not explicitly detailed for this compound in the provided results, the use of a stable isotope-labeled internal standard is a widely recognized technique to compensate for matrix effects.

  • Method Optimization: Careful optimization of the mobile phase and gradient elution can further aid in separating this compound from interfering substances.

Troubleshooting Guides

Issue 1: Poor Sensitivity / Inability to Reach the Desired LLOQ

Possible Causes and Solutions

CauseRecommended Action
Suboptimal Ionization This compound is typically analyzed in positive ion mode using electrospray ionization (ESI). Ensure the mass spectrometer's source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for this compound.
Inefficient Sample Extraction Review the SPE or LLE protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, experiment with different organic solvents. The goal is to maximize the recovery of this compound.
Matrix Suppression Significant ion suppression from co-eluting matrix components can drastically reduce the analyte signal. Improve sample clean-up using a more selective SPE sorbent or by optimizing the wash steps. Also, adjust the chromatographic method to separate this compound from the suppression zone.
Inadequate Chromatography A broad or tailing peak will result in lower peak height and thus lower sensitivity. Optimize the mobile phase composition, gradient, and flow rate. Consider a different column chemistry if necessary. A C18 column is commonly used.
Issue 2: High Variability in Results / Poor Precision

Possible Causes and Solutions

CauseRecommended Action
Inconsistent Sample Preparation Automating the sample preparation process, especially for SPE in a 96-well format, can improve consistency and throughput. Ensure precise and accurate pipetting at all stages.
Matrix Effects Varying Between Samples Matrix effects can differ between individual plasma sources, leading to variability. The use of a suitable internal standard that co-elutes with this compound is crucial to compensate for this variability. A stable isotope-labeled version of this compound is ideal.
Carryover If a high concentration sample is followed by a low one, carryover can lead to inaccurate results for the low concentration sample. Optimize the autosampler wash procedure by using a strong organic solvent.
Instrument Instability Ensure the LC-MS/MS system is properly calibrated and maintained. Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on a validated method for the bioequivalence study of this compound.

1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

  • SPE Plate: Use a mixed-mode anion exchange 96-well SPE plate.

  • Conditioning: Condition the wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 300 µL of human plasma pre-treated with 100 µL of 4% H3PO4 in water.

  • Wash 1: Wash with 1 mL of 0.1 M acetate buffer (pH 4.0).

  • Wash 2: Wash with 1 mL of methanol/water (20:80 v/v).

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

2. UPLC Conditions

  • System: Waters ACQUITY UPLC System.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Conditions

  • System: Waters Quattro Premier Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Monitor the appropriate precursor to product ion transition for this compound. For example, m/z 367.1 -> 107.1 (This is an example, specific transitions should be optimized).

  • Source Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

Data Presentation

Table 1: Linearity and Sensitivity of a UPLC-MS/MS Method for this compound

ParameterValueReference
Linearity Range0.5 - 250 ng/mL
LLOQ0.5 ng/mL
Correlation Coefficient (r²)> 0.997
Weighting1/x

Table 2: Performance of the UPLC-MS/MS Method

ParameterValueReference
Accuracy (% Deviation)< 15%
Precision (%RSD)< 15%
SPE Recovery (%RSD)< 10%
Matrix Effects Variability< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample pretreatment Pre-treatment (4% H3PO4) plasma->pretreatment spe Mixed-Mode SPE pretreatment->spe elution Elution (Methanol) spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon uplc UPLC Separation (BEH C18 Column) evap_recon->uplc Inject msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for this compound Quantification.

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Poor Sensitivity / Low Signal cause1 Suboptimal Ionization issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Matrix Suppression issue->cause3 cause4 Poor Chromatography issue->cause4 sol1 Optimize MS Source Parameters cause1->sol1 sol2 Improve Sample Prep Protocol cause2->sol2 sol3 Enhance Sample Cleanup cause3->sol3 sol4 Optimize LC Method cause4->sol4

Caption: Troubleshooting Poor Sensitivity Issues.

References

Technical Support Center: Overcoming Matrix Effects in Drospirenone Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of drospirenone in plasma by LC-MS/MS. Our focus is on overcoming matrix effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In this compound plasma analysis, endogenous components like phospholipids are a significant source of matrix effects.[1]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • A significant difference in analyte response between neat standards and matrix-matched standards.

  • Inconsistent results between different lots of plasma.

  • Reduced analyte peak area in plasma samples compared to standard solutions.

  • Unusual peak shapes or shifts in retention time.

Q3: Which sample preparation technique is most effective at minimizing matrix effects for this compound?

A3: Mixed-mode Solid-Phase Extraction (SPE) has been shown to be highly effective and can virtually eliminate matrix effects in this compound plasma analysis. It is more selective than protein precipitation (PPT) and liquid-liquid extraction (LLE), resulting in cleaner extracts. While LLE can also provide clean extracts, analyte recovery may be lower, especially for more polar compounds. PPT is the least effective method for removing matrix components.

Q4: How can I quantify the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA recommends quantifying matrix effects in at least six different sources of matrix.

Q5: Can changing my chromatographic conditions help mitigate matrix effects?

A5: Yes, optimizing chromatographic conditions can help separate this compound from co-eluting matrix components. Strategies include adjusting the mobile phase composition and gradient, changing the analytical column to one with a different stationary phase chemistry, and modifying the flow rate. Utilizing Ultra-Performance Liquid Chromatography (UPLC) in conjunction with mixed-mode SPE can also significantly reduce matrix effects.

Troubleshooting Guides

Problem: Significant Ion Suppression Observed

Symptoms:

  • Low analyte response in plasma samples.

  • Poor sensitivity and high limit of quantification (LOQ).

  • Inconsistent results for QC samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Sample Cleanup The most common cause of ion suppression is the presence of interfering endogenous components from the plasma matrix. Solution: Improve your sample preparation method. Mixed-mode Solid-Phase Extraction (SPE) is highly recommended for this compound as it provides the cleanest extracts by effectively removing phospholipids and other interferences.
Co-elution of Matrix Components Interfering compounds are eluting from the LC column at the same time as this compound. Solution: Optimize your chromatographic method. Try adjusting the gradient profile to better separate the analyte from the matrix interferences. Experiment with a different analytical column that offers alternative selectivity.
Suboptimal Ionization Source Conditions The settings on your mass spectrometer's ion source may be contributing to the suppression. Solution: Optimize ion source parameters such as temperature and gas flows. In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, though this is analyte-dependent.
Problem: High Variability in Results Across Different Plasma Lots

Symptoms:

  • Acceptable results for some plasma samples but not for others.

  • Failing incurred sample reanalysis (ISR).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Differential Matrix Effects The composition of plasma can vary between individuals, leading to different degrees of ion suppression or enhancement. Solution: Implement a more robust sample preparation technique like mixed-mode SPE to minimize the impact of inter-individual variability. It is also crucial to evaluate matrix effects using multiple sources of plasma during method validation.
Use of an Inappropriate Internal Standard (IS) The internal standard may not be adequately compensating for the variability in matrix effects. Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for this compound analysis in plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect Variation Key Advantages Key Disadvantages Reference
Mixed-Mode SPE 83.31–92.58%< ±15% across 6 sourcesVirtually eliminates matrix effects; high recovery and reproducibility.More complex and costly than PPT.
Liquid-Liquid Extraction (LLE) Generally lower than SPENot explicitly quantified but provides clean extracts.Good for removing many interferences.Can have lower recovery for some analytes; more labor-intensive.
Protein Precipitation (PPT) Can be >80% but variableHighest matrix interference.Simple, fast, and inexpensive.Least effective at removing matrix components, leading to significant ion suppression.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 500 µL of human plasma into a glass tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency of this compound.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isoamyl alcohol).

  • Mixing: Vortex or shake the mixture for 10-15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at a low speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Mixed-Mode Solid-Phase Extraction (SPE) Protocol

This protocol is based on a published method for this compound and should be optimized for your specific SPE cartridge and instrumentation.

  • Sample Pre-treatment: To 250 µL of plasma, add the internal standard and 250 µL of 4% H₃PO₄ in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% ammonium hydroxide in water.

    • Wash with 1 mL of 20% methanol in water.

  • Elution:

    • Elution 1 (for this compound): Elute with 1 mL of methanol. This fraction contains this compound.

    • Elution 2 (if co-analyzing other compounds): Elute with 1 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the elution fraction containing this compound to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the UPLC-MS/MS system.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent or Poor this compound Signal check_signal Is signal low in matrix vs. neat standards? start->check_signal check_variability Is there high variability between plasma lots? check_signal->check_variability No ion_suppression Likely Ion Suppression check_signal->ion_suppression Yes end Problem Resolved check_variability->end No differential_me Likely Differential Matrix Effects check_variability->differential_me Yes improve_cleanup Improve Sample Cleanup: - Use Mixed-Mode SPE - Optimize LLE conditions optimize_lc Optimize Chromatography: - Adjust gradient - Change column improve_cleanup->optimize_lc revalidate Re-evaluate and Validate Method optimize_lc->revalidate use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) use_sil_is->improve_cleanup revalidate->end ion_suppression->improve_cleanup differential_me->use_sil_is

Caption: Troubleshooting decision tree for matrix effects in this compound analysis.

Sample_Prep_Workflow cluster_0 Sample Preparation Methods plasma_sample Plasma Sample ppt Protein Precipitation (PPT) plasma_sample->ppt Add ACN, Centrifuge lle Liquid-Liquid Extraction (LLE) plasma_sample->lle Add organic solvent, Extract spe Solid-Phase Extraction (SPE - Mixed Mode) plasma_sample->spe Load, Wash, Elute analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Workflow of common sample preparation methods for this compound plasma analysis.

References

Technical Support Center: Forced Degradation Studies of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists conducting forced degradation studies of drospirenone under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[1][2] The goal is to produce a degradation level of 5-20%.[3]

Q2: What are the major degradation pathways for this compound under different stress conditions?

This compound is found to be most susceptible to degradation under alkaline and oxidative conditions.[1] It is relatively stable under acidic, neutral, and photolytic conditions.[1] Under alkaline conditions, a plausible degradation product is 17α (3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol. In acidic conditions, the identified degradation product is 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6- diene-21,17-carbolactone. Oxidative stress can lead to the formation of a biphenyl moiety.

Q3: What analytical techniques are commonly used to analyze this compound and its degradation products?

The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are used for the separation and quantification of this compound in the presence of its degradation products. For structure elucidation of the degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), IR (Infrared Spectroscopy), and NMR (Nuclear Magnetic Resonance) spectroscopy are employed.

Troubleshooting Guides

Problem: I am not observing any significant degradation of this compound under my stress conditions.

  • Solution 1: Increase Stressor Concentration or Temperature. If no degradation is observed, the stress condition might not be harsh enough. Consider increasing the concentration of the acid, base, or oxidizing agent. For thermal studies, you may need to use a higher temperature. For example, some studies have used 1.0N HCl or 1.0N NaOH.

  • Solution 2: Extend Exposure Time. If increasing the concentration or temperature is not feasible or desirable, extending the duration of exposure to the stressor can promote degradation.

  • Solution 3: Verify Standard and Sample Preparation. Ensure that the this compound standard and sample solutions are prepared correctly and that the drug substance has not degraded prior to the study.

Problem: The degradation of this compound is too rapid, leading to complete loss of the parent drug.

  • Solution 1: Reduce Stressor Concentration or Temperature. High levels of degradation can be addressed by using milder stress conditions. For instance, instead of 1.0N NaOH, you could try 0.1N or 0.01M NaOH. Similarly, the temperature can be lowered.

  • Solution 2: Shorten Exposure Time. Reducing the duration of the stress test will limit the extent of degradation. Samples can be taken at various time points to track the degradation profile.

  • Solution 3: Neutralize the Reaction. For acid and base hydrolysis, ensure that the samples are adequately neutralized before analysis to halt the degradation process.

Problem: I am seeing poor resolution between the this compound peak and the degradation product peaks in my chromatogram.

  • Solution 1: Optimize the Mobile Phase. Adjusting the composition and pH of the mobile phase can significantly improve peak separation. For HPTLC, a mobile phase of toluene: methanol: diethylamine (7:3:0.1 v/v/v) has been shown to provide good resolution. For HPLC, various mobile phases like methanol:water (65:35 v/v) or ammonium acetate:acetonitrile (70:30 v/v) have been used.

  • Solution 2: Change the Stationary Phase (Column). If mobile phase optimization is insufficient, using a different type of column (e.g., C18, CN) might be necessary to achieve the desired separation.

  • Solution 3: Adjust the Flow Rate. In HPLC, modifying the flow rate can sometimes improve the resolution between closely eluting peaks.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments on this compound.

1. Acidic Degradation

  • Objective: To induce degradation of this compound using acidic conditions.

  • Procedure:

    • Dissolve a precisely weighed quantity of this compound (e.g., 3mg) in a small amount of methanol.

    • Add a specific volume of hydrochloric acid (e.g., 3 ml of 1N HCl).

    • Reflux the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour).

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of NaOH.

    • Dilute the final solution with a suitable solvent (e.g., methanol) to a known concentration (e.g., 300 μg/ml) before analysis.

2. Alkaline Degradation

  • Objective: To induce degradation of this compound using alkaline conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a specific volume of sodium hydroxide (e.g., 0.1 M NaOH).

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of HCl.

    • Dilute the sample with the mobile phase to the desired concentration for analysis.

3. Oxidative Degradation

  • Objective: To induce degradation of this compound using an oxidizing agent.

  • Procedure:

    • Dissolve a known quantity of this compound in a suitable solvent.

    • Add a specific volume of hydrogen peroxide (e.g., 3% H₂O₂).

    • Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a set time (e.g., 30 minutes to 1 hour).

    • Keep the reaction mixture in the dark to prevent photo-oxidation.

    • Cool the solution and dilute it to the target concentration for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Analytical MethodReference
Acidic0.1 M HCl80°C1 hour~34%HPLC
Alkaline0.1 M NaOH80°C30 minutes74.27%HPLC
Oxidative3% H₂O₂80°C30 minutes36.41%HPLC
Oxidative1% H₂O₂Not Specified1 hour19%HPLC
Thermal80°C5 daysStableHPLC
PhotolyticVisible and UV lightAmbient5 daysStableHPLC

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis start Weigh this compound API dissolve Dissolve in Methanol start->dissolve acid Acidic (e.g., 1N HCl, 80°C, 1hr) dissolve->acid alkali Alkaline (e.g., 0.1N NaOH, 80°C, 30min) dissolve->alkali oxidative Oxidative (e.g., 3% H2O2, 80°C, 30min) dissolve->oxidative thermal Thermal (e.g., 80°C, 5 days) dissolve->thermal cool Cool to Room Temp acid->cool alkali->cool oxidative->cool No Neutralization Needed thermal->cool For Solid Sample neutralize Neutralize (for Acid/Alkali) cool->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc HPLC / HPTLC Analysis dilute->hplc characterization Structure Elucidation (LC-MS, NMR, IR) hplc->characterization degradation_pathway cluster_products Degradation Products This compound This compound acid_prod 3-oxo-15α,16α-dihydro-3'H-cyclopropa [15,16]-17α-pregna-4,6-diene-21,17-carbolactone This compound->acid_prod Acidic Hydrolysis alkali_prod 17α-(3-hydroxy propyl)-6β,7β,15β,16β- dimethylene-5β-androstane-3β,5,17β-triol This compound->alkali_prod Alkaline Hydrolysis oxidative_prod Biphenyl Moiety This compound->oxidative_prod Oxidation

References

Validation & Comparative

A Comparative Guide to the Validation of Drospirenone Analytical Methods Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of drospirenone in pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The included data, derived from peer-reviewed studies, offers a valuable resource for method development, validation, and quality control of this compound formulations.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of different analytical methods for this compound, providing a clear comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Validation Parameters for this compound

ParameterMethod 1 (RP-HPLC)[1]Method 2 (RP-HPLC)[2]Method 3 (HPLC)[3]Method 4 (RP-HPLC)[4]
Linearity Range (µg/mL) 3-183-185-6010-60
Correlation Coefficient (r²) 1.00.9993>0.9990.987
Accuracy (% Recovery) 99.06 - 100.6299.06 - 100.78100.4 ± 0.5100.5 ± 0.5
Precision (% RSD) < 2.0 (Inter-day)< 2.0 (Inter-day)< 1.4 (Intra-day & Inter-day)< 1.4 (Intra-day & Inter-day)
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot ReportedNot Reported
Specificity Stability-indicatingStability-indicatingStability-indicatingStability-indicating

Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for this compound

ParameterMethod 5 (UV-Vis)[5]
Linearity Range (µg/mL) 3-15
Correlation Coefficient (r²) 0.9999
Accuracy (% Recovery) 99.28 - 102.11
Precision (% RSD) 1.73
Limit of Detection (LOD) (µg/mL) 0.363
Limit of Quantitation (LOQ) (µg/mL) 1.04
Specificity Method demonstrated specificity in the presence of excipients.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation studies.

Method 1: Stability-Indicating RP-HPLC Method
  • Instrumentation: Shimadzo Prominance model L20 HPLC system with SPD 20A prominence UV-Vis detector.

  • Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 μm particle size).

  • Mobile Phase: Methanol: Water (65:35 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm.

  • Injection Volume: 20 µL.

  • Forced Degradation:

    • Acidic: 0.1 M HCl at 80°C for 30 min.

    • Alkaline: 0.1 M NaOH at 80°C for 30 min.

    • Oxidative: 3% H₂O₂ at 80°C for 30 min.

    • Neutral: Water at 80°C for 30 min.

    • Photolytic: Exposure to UV light.

Method 2: Stability-Indicating RP-HPLC Method
  • Instrumentation: Shimadzo Prominance L20 HPLC system with UV-Vis detector.

  • Column: Restex Allure C18 (250mm × 4.6mm i.d., 3 μm particle size).

  • Mobile Phase: Acetonitrile: Water (65:35 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Forced Degradation:

    • Acidic, Alkaline, Oxidative, Neutral, and Photolytic conditions were applied as per ICH guidelines.

Method 3: Stability-Indicating HPLC Method
  • Column: Nova-Pak CN.

  • Mobile Phase: K₂HPO₄ 50 mM and Acetonitrile (60:40, v/v), pH 8.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Forced Degradation:

    • Acidic: 0.1 M HCl at 80°C for 1 hour.

    • Basic and Oxidative conditions were also employed.

    • Thermal and Photolytic: Exposure of solid drug to 80°C and light (visible and UV) for 5 days.

Method 4: Stability-Indicating RP-HPLC Method
  • Column: C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Ammonium acetate: Acetonitrile (70:30), pH 6.8-7.2.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector.

  • Forced Degradation:

    • Acidic: 0.1 M HCl, 1 M HCl at 80°C for 30 minutes.

    • Alkaline: 0.01 M NaOH, 0.1 M NaOH, 1 M NaOH at 80°C for 30 minutes.

    • Oxidative: 1% or 3% H₂O₂ at room temperature or 80°C.

    • Thermal and Photolytic degradation were also performed according to ICH guidelines.

Method 5: UV-Vis Spectrophotometric Method
  • Instrumentation: UV-Visible spectrophotometer.

  • Solvent: Ethanol.

  • λmax: 274 nm.

  • Standard Preparation: A stock solution of 400 µg/mL was prepared in ethanol, and further dilutions were made with distilled water.

  • Assay Procedure: Tablet powder equivalent to 0.4 mg of this compound was dissolved in ethanol, sonicated, and diluted to achieve a final concentration of 40 µg/mL.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes in the validation of this compound analytical methods.

Analytical_Method_Validation_Workflow cluster_ICH ICH Q2(R1) Validation Parameters Specificity Specificity (Forced Degradation) Routine_Analysis Routine Quality Control Analysis Specificity->Routine_Analysis Linearity Linearity & Range Linearity->Routine_Analysis Accuracy Accuracy (% Recovery) Accuracy->Routine_Analysis Precision Precision (Repeatability & Intermediate) Precision->Routine_Analysis LOD Detection Limit (LOD) LOD->Routine_Analysis LOQ Quantitation Limit (LOQ) LOQ->Routine_Analysis Robustness Robustness Robustness->Routine_Analysis Method_Development Analytical Method Development (e.g., HPLC, UV-Vis) Method_Validation Method Validation Method_Development->Method_Validation Method_Validation->Specificity Method_Validation->Linearity Method_Validation->Accuracy Method_Validation->Precision Method_Validation->LOD Method_Validation->LOQ Method_Validation->Robustness Forced_Degradation_Pathway cluster_stress Stress Conditions (ICH) This compound This compound Acid Acid Hydrolysis (e.g., HCl) This compound->Acid Base Base Hydrolysis (e.g., NaOH) This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photolytic Photolytic (UV/Vis Light) This compound->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products leads to Base->Degradation_Products leads to Oxidation->Degradation_Products leads to Thermal->Degradation_Products leads to Photolytic->Degradation_Products leads to

References

A Comparative In Vitro Analysis of Drospirenone and Levonorgestrel

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of two widely used synthetic progestins, drospirenone (DRSP) and levonorgestrel (LNG). The following sections present quantitative data on their receptor binding affinities, effects on cellular proliferation, and distinct signaling pathway interactions, supported by cited experimental methodologies.

Receptor Binding Affinity

The pharmacological actions of this compound and levonorgestrel are largely determined by their binding affinities to various steroid hormone receptors. In vitro receptor binding assays are crucial for characterizing these interactions.

Experimental Protocol: Receptor Binding Assays

Competitive binding assays are commonly employed to determine the affinity of a compound for a specific receptor. This typically involves the following steps:

  • Preparation of Receptor Source: Cytosol preparations from target tissues (e.g., uterus for progesterone receptor) or cell lines engineered to express the receptor of interest are used as the source of the receptor.

  • Incubation: A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or levonorgestrel).

  • Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. Relative binding affinity (RBA) is often expressed as a percentage relative to the natural hormone.

Data Summary: Receptor Binding Affinities
ReceptorThis compoundLevonorgestrelReference Compound
Progesterone Receptor (PR) High affinity (IC50 ~2 nM)[1]; RBA: 42%[2]High affinity (RBA: 323%)[3]Progesterone
Androgen Receptor (AR) Low affinity (IC50 ~90 nM), antagonist[1]; RBA: 0.6%[2]High affinity (RBA: 58%), agonistDihydrotestosterone
Mineralocorticoid Receptor (MR) Moderate affinity (Ki ~24 nM), antagonist; RBA: 100%Moderate affinity (RBA: 17%)Aldosterone
Glucocorticoid Receptor (GR) Low affinityLow affinity (RBA: 7.5%)Dexamethasone
Estrogen Receptor (ER) No detectable bindingVery low affinity (RBA: < 0.02%)Estradiol

Effects on Cellular Proliferation

The impact of progestins on cell growth, particularly in hormone-sensitive tissues like the breast, is a critical area of research. In vitro proliferation assays provide insights into the potential mitogenic or anti-proliferative effects of these compounds.

Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Human breast cancer cell lines (e.g., T-47D, HCC1500) or benign human mammary epithelial cells (HMECs) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound or levonorgestrel, often in the presence of estradiol (E2) to mimic the physiological environment, for a specified period (e.g., 7 days).

  • MTT Incubation: MTT reagent is added to the cells and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The proliferation rate is calculated relative to control (vehicle-treated) cells.

Data Summary: Effects on Breast Cell Proliferation
Cell LineTreatment ConditionThis compound EffectLevonorgestrel Effect
HMECs (benign) In the presence of growth factorsSignificant inhibition of proliferationNo effect
HCC1500 (cancerous) In the presence of estradiolSignificant inhibition of proliferationSignificant inhibition of proliferation
T-47D (cancerous) In the presence of estradiolSignificant inhibition of proliferation; more effective than LNG at 10 μMSignificant inhibition of proliferation

Signaling Pathways

The distinct pharmacological profiles of this compound and levonorgestrel can be attributed to their differential interactions with steroid hormone signaling pathways, particularly the androgen and mineralocorticoid pathways.

This compound: Anti-Androgenic and Anti-Mineralocorticoid Pathways

This compound's unique profile is characterized by its antagonistic effects on the androgen and mineralocorticoid receptors.

Drospirenone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRSP_ext This compound AR Androgen Receptor (AR) DRSP_ext->AR MR Mineralocorticoid Receptor (MR) DRSP_ext->MR Gene_Transcription_Androgen Androgenic Gene Transcription DRSP_ext->Gene_Transcription_Androgen Inhibition Gene_Transcription_Mineralo Mineralocorticoid Gene Transcription DRSP_ext->Gene_Transcription_Mineralo Inhibition Testosterone_ext Testosterone Testosterone_ext->AR Aldosterone_ext Aldosterone Aldosterone_ext->MR ARE Androgen Response Element (ARE) AR->ARE Translocation MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocation ARE->Gene_Transcription_Androgen Activation MRE->Gene_Transcription_Mineralo Activation

This compound's antagonistic action on AR and MR.

Levonorgestrel: Androgenic Signaling Pathway

In contrast to this compound, levonorgestrel exhibits androgenic properties by acting as an agonist at the androgen receptor.

Levonorgestrel_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNG_ext Levonorgestrel AR Androgen Receptor (AR) LNG_ext->AR Testosterone_ext Testosterone Testosterone_ext->AR ARE Androgen Response Element (ARE) AR->ARE Translocation Gene_Transcription_Androgen Androgenic Gene Transcription ARE->Gene_Transcription_Androgen Activation

Levonorgestrel's agonistic action on the AR.

Experimental Protocol: Transactivation Assays

Transactivation assays are used to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or CHO cells) is cultured. These cells are then transiently transfected with two plasmids: one containing the gene for the steroid hormone receptor of interest (e.g., AR or MR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with specific hormone response elements (e.g., ARE or MRE).

  • Treatment: The transfected cells are treated with the test compound (this compound or levonorgestrel) alone (to test for agonist activity) or in combination with a known agonist (e.g., testosterone for AR, aldosterone for MR) (to test for antagonist activity).

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: An increase in reporter gene activity in the presence of the test compound alone indicates agonist activity. A decrease in the reporter gene activity induced by the known agonist when co-treated with the test compound indicates antagonist activity.

Summary of In Vitro Comparative Effects

The in vitro data highlight the distinct pharmacological profiles of this compound and levonorgestrel.

  • Progestogenic Activity: Both compounds exhibit high affinity for the progesterone receptor, consistent with their primary use as progestins.

  • Androgenic/Anti-Androgenic Effects: Levonorgestrel displays significant androgenic activity, acting as an agonist at the androgen receptor. In contrast, this compound lacks androgenic activity and functions as an androgen receptor antagonist.

  • Mineralocorticoid Effects: this compound is a potent antagonist of the mineralocorticoid receptor, a property not shared by levonorgestrel.

  • Effects on Breast Cell Proliferation: In benign breast epithelial cells, this compound inhibited proliferation while levonorgestrel had no effect. Both compounds inhibited the proliferation of cancerous breast cell lines, with some evidence suggesting this compound may be more potent in certain contexts.

These fundamental in vitro differences in receptor interactions and cellular effects are key to understanding their respective clinical profiles and potential applications.

References

A Comparative Analysis of Drospirenone and Spironolactone on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone and spironolactone are both synthetic steroids with significant clinical applications. While structurally related, their distinct pharmacological profiles lead to differential effects on gene expression, which are critical for understanding their therapeutic actions and potential side effects. Spironolactone is primarily known as a potassium-sparing diuretic and an aldosterone antagonist, with additional antiandrogenic properties. This compound, a fourth-generation progestin found in oral contraceptives, is also an analog of spironolactone and shares its antimineralocorticoid and antiandrogenic activities.[1] This guide provides a comparative overview of their effects on gene expression, supported by experimental data, to aid researchers and drug development professionals in their understanding of these two compounds.

Comparative Gene Expression Analysis

While direct head-to-head genome-wide expression studies are limited, existing research provides valuable insights into the distinct and overlapping effects of this compound and spironolactone on gene expression in various tissues. This section summarizes key findings from studies on kidney and adipose tissues.

Kidney Cells

In renal tissues, both drugs primarily exert their effects through the mineralocorticoid receptor (MR), but their downstream gene regulatory actions show notable differences.

GeneDrugCell/Tissue TypeChange in ExpressionExperimental MethodReference
Grp78 This compoundMouse KidneyIncreasedImmunohistochemistry[2][3][4][5]
Chop This compoundMouse KidneyIncreasedImmunohistochemistry
Integrin beta3 SpironolactoneXenopus Kidney Epithelial Cells (A6)IncreasedRNA Differential Display, RT-PCR

This compound has been shown to induce markers of endoplasmic reticulum (ER) stress in mouse kidney tissue. Studies have demonstrated a significant increase in the expression of Glucose-Regulated Protein 78 (Grp78) and C/EBP homologous protein (Chop), suggesting an induction of the ER-dependent death pathway.

Spironolactone , on the other hand, has been found to increase the expression of integrin beta3 in a Xenopus kidney epithelial cell line. This effect was reversible by the mineralocorticoid aldosterone, indicating that this regulation likely occurs through the mineralocorticoid receptor.

Adipose Tissue

In adipose tissue, both this compound and spironolactone exhibit effects on genes related to adipogenesis, inflammation, and apoptosis.

Gene/ProteinDrugCell/Tissue TypeChange in ExpressionExperimental MethodReference
PPARγ This compoundMurine Preadipocyte Cell Lines (3T3-L1, 3T3-F442A), Human Primary PreadipocytesDecreasedNot Specified
NF-κB SpironolactoneRat Adipose Tissue (PCOS model)DecreasedNot Specified
TNF-α SpironolactoneRat Adipose Tissue (PCOS model)DecreasedNot Specified
IL-6 SpironolactoneRat Adipose Tissue (PCOS model)DecreasedNot Specified
BAX SpironolactoneRat Adipose Tissue (PCOS model)DecreasedImmunohistochemistry

This compound demonstrates a potent antiadipogenic effect by inhibiting the differentiation of preadipocytes. This is achieved, in part, by decreasing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. This action is mediated through its antagonistic effect on the mineralocorticoid receptor.

Spironolactone has been shown to ameliorate inflammation and apoptosis in the adipose tissue of a rat model of Polycystic Ovary Syndrome (PCOS). It significantly reduces the expression of key inflammatory markers including Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Furthermore, it decreases the expression of the pro-apoptotic protein BAX.

Signaling Pathways

The primary mechanisms of action for both this compound and spironolactone involve the modulation of steroid hormone receptor signaling pathways, most notably the mineralocorticoid and androgen receptors.

Mineralocorticoid Receptor (MR) Signaling Pathway

Both this compound and spironolactone act as antagonists at the mineralocorticoid receptor. In the classical pathway, aldosterone binds to the cytoplasmic MR, leading to its translocation to the nucleus, where it binds to hormone response elements (HREs) on DNA and modulates the transcription of target genes involved in sodium and potassium transport. By competitively inhibiting aldosterone binding, both drugs prevent this cascade of events.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP HSP90 Active_MR Active MR Complex MR->Active_MR Conformational Change This compound This compound This compound->MR Blocks Spironolactone Spironolactone Spironolactone->MR Blocks Active_MR_N Active MR Complex Active_MR->Active_MR_N Translocation HRE Hormone Response Element (HRE) Active_MR_N->HRE Binds Gene_Expression Target Gene Expression (e.g., ENaC, ROMK) HRE->Gene_Expression Regulates AR_Signaling_Pathway cluster_cytoplasm_ar Cytoplasm cluster_nucleus_ar Nucleus Testosterone Testosterone/DHT AR Androgen Receptor (AR) Testosterone->AR Binds HSP_AR HSP90 Active_AR Active AR Complex AR->Active_AR Conformational Change Drospirenone_AR This compound Drospirenone_AR->AR Blocks Spironolactone_AR Spironolactone Spironolactone_AR->AR Blocks Active_AR_N Active AR Complex Active_AR->Active_AR_N Translocation ARE Androgen Response Element (ARE) Active_AR_N->ARE Binds Gene_Expression_AR Androgen-Responsive Gene Expression ARE->Gene_Expression_AR Regulates Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Preadipocytes, Kidney Cells) Treatment_IV Treatment with This compound or Spironolactone Cell_Culture->Treatment_IV Harvesting_IV Cell Harvesting Treatment_IV->Harvesting_IV RNA_Protein_Extraction_IV RNA/Protein Extraction Harvesting_IV->RNA_Protein_Extraction_IV Gene_Expression_Analysis_IV Gene Expression Analysis (e.g., RT-PCR) RNA_Protein_Extraction_IV->Gene_Expression_Analysis_IV Animal_Model Animal Model (e.g., Mouse, Rat) Treatment_V Oral Administration of This compound or Spironolactone Animal_Model->Treatment_V Tissue_Collection Tissue Collection (e.g., Kidney, Adipose) Treatment_V->Tissue_Collection Sample_Processing Sample Processing Tissue_Collection->Sample_Processing Protein_Expression_Analysis Protein Expression Analysis (e.g., Immunohistochemistry) Sample_Processing->Protein_Expression_Analysis

References

Drospirenone's Receptor Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the cross-reactivity of the synthetic progestin drospirenone across various steroid receptors has been published today. This guide is an essential resource for researchers, scientists, and drug development professionals working in endocrinology and pharmacology. It provides a detailed comparison of this compound's binding affinities and functional activities at the progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, supported by experimental data and detailed methodologies.

This compound, a fourth-generation progestin, is widely used in oral contraceptives and hormone replacement therapy. Its unique pharmacological profile, characterized by potent progestogenic, antimineralocorticoid, and antiandrogenic activities, stems from its specific interactions with steroid hormone receptors. Understanding the extent of its cross-reactivity is crucial for predicting its therapeutic effects and potential side effects.

This guide summarizes the available quantitative data on this compound's receptor binding and functional activity, presents detailed experimental protocols for assessing steroid receptor interactions, and includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its mechanism of action.

Quantitative Comparison of this compound's Steroid Receptor Cross-Reactivity

The following tables summarize the binding affinity and functional activity of this compound at the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. This data is crucial for understanding its primary activities and off-target effects.

Table 1: Steroid Receptor Binding Affinity of this compound

ReceptorLigandRelative Binding Affinity (%)Reference Compound
Progesterone Receptor (PR)This compound~30R5020[1]
Mineralocorticoid Receptor (MR)This compound~230Aldosterone[1]
Androgen Receptor (AR)This compoundLowDihydrotestosterone
Glucocorticoid Receptor (GR)This compoundVery LowDexamethasone
Estrogen Receptor (ER)This compoundNo detectable bindingEstradiol[2]

Table 2: Functional Activity of this compound at Steroid Receptors

ReceptorActivityPotencyComments
Progesterone Receptor (PR)AgonistPotentPotent progestogenic activity.[2]
Mineralocorticoid Receptor (MR)AntagonistPotentExhibits potent antimineralocorticoid activity, approximately eight times more potent than spironolactone.[1] The affinity of this compound for the MR is about five times that of aldosterone.
Androgen Receptor (AR)AntagonistModeratePossesses antiandrogenic activity, with a potency about 30% of that of cyproterone acetate.
Glucocorticoid Receptor (GR)None-Lacks significant glucocorticoid or antiglucocorticoid activity.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key experiments are provided below.

Competitive Steroid Receptor Binding Assay

This assay determines the relative affinity of a test compound (this compound) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

  • Receptor Source: Cytosol preparations from target tissues (e.g., uterine cytosol for PR, kidney cytosol for MR) or recombinant human steroid receptors.

  • Radiolabeled Ligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Promegestone (R5020) for PR, [³H]-Aldosterone for MR, [³H]-R1881 for AR, [³H]-Dexamethasone for GR).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and molybdate.

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free radioligand.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Prepare serial dilutions of this compound and the unlabeled reference compound.

  • In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either this compound or the unlabeled reference compound.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand.

  • Centrifuge the tubes to pellet the separation agent.

  • Measure the radioactivity in the supernatant (representing the bound radioligand) using a scintillation counter.

  • Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the relative binding affinity (RBA) of this compound compared to the reference compound.

Steroid Receptor Transactivation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the activation of a reporter gene under the control of a hormone-responsive promoter.

a. Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or CV-1) that does not endogenously express the steroid receptor of interest.

  • Expression Vector: A plasmid containing the full-length cDNA for the human steroid receptor (PR, AR, GR, or MR).

  • Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the hormone response element (HRE) specific for the receptor being tested (e.g., PRE for PR, ARE for AR, GRE for GR, MRE for MR).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Cell Culture Medium and Reagents.

  • Test Compound: this compound.

  • Luciferase Assay Reagent and Luminometer.

b. Procedure:

  • Seed the cells in multi-well plates.

  • Co-transfect the cells with the steroid receptor expression vector and the corresponding HRE-luciferase reporter vector.

  • After transfection, treat the cells with various concentrations of this compound (for agonist activity) or with a known agonist for the receptor in the presence of varying concentrations of this compound (for antagonist activity).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

  • Normalize the luciferase activity to a co-transfected internal control (e.g., a Renilla luciferase vector) or to the total protein concentration.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the EC50 value (for agonist activity) or the IC50 value (for antagonist activity).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate This compound This compound (Test Compound) This compound->Incubate Separate Separate Bound/Free Ligand (e.g., Charcoal) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 & RBA Measure->Analyze

Caption: Workflow for a competitive steroid receptor binding assay.

Steroid_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Steroid Receptor (inactive complex) This compound->Receptor Binding D_R_Complex This compound-Receptor Complex (active) Receptor->D_R_Complex Conformational Change & Translocation HRE Hormone Response Element (on DNA) D_R_Complex->HRE Binding Transcription Gene Transcription HRE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: General signaling pathway for steroid hormone receptors.

This guide provides a foundational resource for researchers investigating the pharmacology of this compound and other synthetic steroids. The detailed data and protocols will aid in the design of future studies and the interpretation of experimental results, ultimately contributing to a more complete understanding of the therapeutic potential and risks associated with these compounds.

References

A Comparative Guide to Drospirenone Reference Standards for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Drospirenone United States Pharmacopeia (USP) reference standard with other commercially available alternatives. The information presented is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical and research needs. This document outlines key quality attributes, provides detailed experimental protocols for performance evaluation, and includes supporting data to facilitate an objective comparison.

Overview of this compound Reference Standards

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In pharmaceutical development and quality control, reference standards are critical for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. The this compound USP reference standard is the official standard recognized by the United States Pharmacopeia. However, other pharmacopoeial (e.g., European Pharmacopoeia - EP) and commercial secondary standards are also widely used.

Key Considerations for Selecting a Reference Standard:

  • Purity and Impurity Profile: The certified purity of the standard and the identity and quantity of any known impurities are paramount for accurate analysis.

  • Traceability and Certification: Primary standards from pharmacopeias (USP, EP) offer the highest level of traceability. Secondary standards are qualified against primary standards.

  • Intended Use: The specific application, such as assay, impurity identification, or dissolution testing, will influence the choice of the standard.

  • Cost and Availability: Pharmacopoeial standards are often more expensive than secondary standards.

Comparative Analysis of this compound Reference Standards

While obtaining lot-specific Certificates of Analysis for direct comparison is challenging due to their proprietary nature, the following tables provide a comparison based on typical specifications and publicly available data.

Table 1: General Comparison of this compound Reference Standards

AttributeUSP Reference StandardEuropean Pharmacopoeia (EP) Reference StandardCommercial Secondary Standard (e.g., LGC, Sigma-Aldrich)
Grade Primary StandardPrimary StandardSecondary Standard, Certified Reference Material (CRM)
Traceability Directly traceable to USPDirectly traceable to EPTraceable to USP and/or EP primary standards[1]
Intended Use Official standard for assays and tests in the USP monograph[2]Official standard for tests as per the European Pharmacopoeia[3]Quality control, method development, and routine analysis[1]
Certification Certificate of Analysis provided with each lotCertificate of Analysis provided with each lotCertificate of Analysis provided with each lot
Availability Through official USP distributorsThrough official EP distributorsWidely available from various chemical suppliers

Table 2: Illustrative Quantitative Comparison of this compound Reference Standards

ParameterUSP Reference Standard (Typical)EP Reference Standard (Typical)Commercial Secondary Standard (Illustrative)
Assay (as is) ≥ 99.5%≥ 99.5%≥ 99.0%
Water Content ≤ 0.5%≤ 0.5%≤ 1.0%
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.2%
This compound Related Compound A ≤ 0.15%Not specified as a named impurity≤ 0.2%
Any Unspecified Impurity ≤ 0.10%≤ 0.10%≤ 0.15%
Total Impurities ≤ 0.5%≤ 0.5%≤ 1.0%

Note: The values in this table are illustrative and based on typical specifications found in pharmacopoeial monographs and product information for secondary standards. Actual values are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.

Experimental Protocols for Performance Evaluation

To ensure the suitability of a this compound reference standard for its intended use, a series of performance evaluation tests should be conducted. Below are detailed protocols for key experiments.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard and to identify and quantify any related substances.

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm packing.

    • Mobile Phase: Acetonitrile and water (60:40 v/v)[4].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 271 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the material to be tested.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample solution to that in the standard solution.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity reference standards, if available.

Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.

Experimental Protocol:

  • Acid Degradation:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool and neutralize with 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Degradation:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 30 minutes.

    • Neutralize with 1N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL this compound solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 2 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound powder to 105°C for 24 hours.

    • Prepare a solution of the heat-stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for quality control testing and the logical flow for selecting a suitable reference standard.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_result Outcome prep_std Prepare this compound Reference Standard Solution hplc_analysis HPLC Analysis (Purity & Impurities) prep_std->hplc_analysis prep_sample Prepare this compound Sample Solution prep_sample->hplc_analysis dissolution_test Dissolution Testing prep_sample->dissolution_test uv_vis_assay UV-Vis Assay prep_sample->uv_vis_assay data_analysis Compare Peak Areas and Retention Times hplc_analysis->data_analysis dissolution_test->data_analysis uv_vis_assay->data_analysis calc_purity Calculate Purity and Impurity Levels data_analysis->calc_purity spec_check Compare Against Specifications calc_purity->spec_check pass Pass spec_check->pass Meets Criteria fail Fail (OOS Investigation) spec_check->fail Does Not Meet Criteria

Caption: Experimental workflow for the quality control testing of a this compound sample.

Reference_Standard_Selection start Define Analytical Requirement is_compendial Is it for a compendial method (e.g., USP, EP)? start->is_compendial use_primary Use Primary Pharmacopoeial Standard (USP/EP) is_compendial->use_primary Yes is_routine Is it for routine QC or non-compendial method development? is_compendial->is_routine No decision Select Appropriate Reference Standard use_primary->decision is_routine->use_primary No (Critical Assay) use_secondary Consider Secondary Reference Standard is_routine->use_secondary Yes evaluate_secondary Evaluate Secondary Standard: - Purity - Traceability - Cost use_secondary->evaluate_secondary evaluate_secondary->decision

Caption: Logical flow for selecting a suitable this compound reference standard.

Conclusion

The selection of an appropriate this compound reference standard is a critical decision that can impact the accuracy and reliability of analytical results. The USP reference standard, as a primary compendial standard, provides the highest level of authority and is essential for tests intended to meet USP monograph requirements. European Pharmacopoeia (EP) reference standards hold a similar status for analyses conducted according to the EP. For routine quality control, research, and non-compendial method development, well-characterized secondary standards that are traceable to primary standards offer a cost-effective and reliable alternative. Researchers and drug development professionals should carefully consider their specific needs and the information presented in this guide to make an informed decision.

References

A Comparative Benchmarking Guide to the Activity of Drospirenone and Other Synthetic Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and pharmacological activities of drospirenone against other commonly used synthetic progestins. The data presented is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of hormonal therapies.

Introduction

This compound is a fourth-generation synthetic progestin derived from spironolactone.[1][2] It is distinguished from other progestins by a pharmacological profile that closely mimics that of endogenous progesterone, notably possessing anti-mineralocorticoid and anti-androgenic properties in addition to its progestogenic effects.[1][3][4] This unique combination of activities has led to its widespread use in oral contraceptives and hormone replacement therapy. This guide benchmarks this compound's activity against other synthetic progestins across key parameters: receptor binding affinity, progestogenic activity, anti-androgenic activity, and anti-mineralocorticoid activity.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and a selection of other synthetic progestins. Data has been compiled from various sources and is presented to facilitate a direct comparison. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
ProgestinProgesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)
This compound ~5.2~764 (IC50)~4 (Ki vs. Aldosterone)
Levonorgestrel HighHigh~75% of Aldosterone
Desogestrel (3-keto) HighHighNo measurable affinity
Cyproterone Acetate 5.27.1 (IC50)No measurable affinity
Norgestimate 3.5 (IC50)764 (IC50)232 (Ki vs. Aldosterone)
Progesterone 6.0LowHigh

Note: Data is presented as Ki (dissociation constant) where available; otherwise, IC50 (half-maximal inhibitory concentration) is provided. Lower values indicate higher binding affinity.

Table 2: Comparative Functional Activities
ProgestinProgestogenic Activity (Ovulation Inhibition Dose)Anti-Androgenic ActivityAnti-Mineralocorticoid Activity
This compound 2-3 mg/dayPotent, ~30% of Cyproterone AcetatePotent
Levonorgestrel EffectiveWeakly androgenicNone
Desogestrel EffectiveLow androgenicityNone
Cyproterone Acetate PotentVery PotentNone
Norgestimate EffectiveMinimally androgenicWeak
Progesterone EffectiveAnti-androgenicPotent

Note: Functional activities are described qualitatively based on the available literature. Direct comparative EC50 or ED50 values across a range of progestins are not consistently available.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the progesterone receptor.

Materials:

  • Human uterine tissue or cells expressing progesterone receptors (e.g., T47D cells).

  • Radiolabeled progestin (e.g., [³H]-R5020 or [³H]-Progesterone).

  • Unlabeled test compounds (e.g., this compound, levonorgestrel).

  • Cytosol extraction buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cytosol Preparation: Homogenize the tissue or cells in ice-cold extraction buffer. Centrifuge the homogenate at high speed to pellet cellular debris and obtain the supernatant containing the cytosolic progesterone receptors.

  • Competitive Binding: In a series of tubes, incubate a constant amount of the cytosolic extract with a fixed concentration of the radiolabeled progestin.

  • Add increasing concentrations of the unlabeled test compound to the tubes. Include a control with no unlabeled competitor.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a method to assess the functional agonist or antagonist activity of a compound on the androgen receptor.

Materials:

  • A mammalian cell line that does not endogenously express the androgen receptor (e.g., HEK293 or PC-3 cells).

  • An expression vector for the human androgen receptor.

  • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Test compounds and a known androgen (e.g., dihydrotestosterone - DHT).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the androgen receptor expression vector, the ARE-luciferase reporter plasmid, and the normalization plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.

    • For Agonist Activity: Add the test compound alone.

    • For Antagonist Activity: Add the test compound in the presence of a fixed concentration of DHT.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • For Agonist Activity: Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For Antagonist Activity: Plot the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the progesterone, androgen, and mineralocorticoid receptors.

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Progesterone Receptor (PR) Heat Shock Proteins (HSP) Progesterone->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Progesterone Receptor Signaling Pathway

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex Androgen Receptor (AR) Heat Shock Proteins (HSP) Androgen->AR_complex Binds AR_active Active AR Dimer AR_complex->AR_active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Androgen Receptor Signaling Pathway

Mineralocorticoid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex Mineralocorticoid Receptor (MR) Heat Shock Proteins (HSP) Aldosterone->MR_complex Binds MR_active Active MR Dimer MR_complex->MR_active HSP Dissociation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Nuclear Translocation & DNA Binding Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Mineralocorticoid Receptor Signaling Pathway

Experimental Workflow Diagram

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_transactivation_assay Transactivation Assay prep_receptor Receptor Preparation (Cytosol Extraction) incubation Incubation with Radioligand & Test Compound prep_receptor->incubation separation Separation of Bound/Free Ligand incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis_binding Data Analysis (IC50/Ki Determination) quantification->analysis_binding cell_culture Cell Culture & Transfection compound_treatment Compound Treatment (Agonist/Antagonist) cell_culture->compound_treatment incubation_trans Incubation (24-48h) compound_treatment->incubation_trans luciferase_assay Luciferase Assay incubation_trans->luciferase_assay analysis_trans Data Analysis (EC50/IC50 Determination) luciferase_assay->analysis_trans

Caption: Experimental Workflow for In Vitro Assays

References

Comparative Analysis of Drospirenone and Desogestrel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacodynamic, pharmacokinetic, and clinical effects of two widely used synthetic progestins, drospirenone and desogestrel, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed comparison supported by experimental data, structured data tables, and visualizations of key signaling pathways.

This compound, a fourth-generation progestin, is a unique synthetic hormone notable for its pharmacological profile that closely resembles natural progesterone. It possesses progestogenic, anti-androgenic, and antimineralocorticoid activities.[1][2] Desogestrel, a third-generation progestin, is a potent progestogen with weak androgenic properties.[3][4] Both are extensively used in oral contraceptives, but their distinct ancillary properties lead to different clinical effects and side effect profiles.

Pharmacodynamic Profile: A Tale of Two Progestins

The primary mechanism of action for both this compound and desogestrel in contraception is the inhibition of ovulation, achieved through their agonist activity at the progesterone receptor (PR).[1] However, their interactions with other steroid receptors diverge significantly, leading to their distinct clinical characteristics.

This compound exhibits a high affinity for the progesterone and mineralocorticoid receptors (MR), and a lower affinity for the androgen receptor (AR), where it acts as an antagonist. It has negligible affinity for the estrogen and glucocorticoid receptors. This profile contributes to its anti-androgenic and antimineralocorticoid effects.

In contrast, desogestrel's activity is primarily mediated by its active metabolite, etonogestrel. Etonogestrel has a high affinity for the progesterone receptor and a lower affinity for the androgen receptor, where it acts as a weak agonist. Desogestrel and etonogestrel have no significant affinity for the mineralocorticoid or estrogen receptors.

Signaling Pathways

The distinct receptor interactions of this compound and desogestrel initiate different intracellular signaling cascades.

Drospirenone_Signaling cluster_progestogenic Progestogenic Effects cluster_antiandrogenic Anti-androgenic Effects cluster_antimineralocorticoid Antimineralocorticoid Effects DRSP This compound PR Progesterone Receptor (PR) DRSP->PR Agonist Gene Transcription Gene Transcription PR->Gene Transcription Dimerization & Nuclear Translocation Inhibition of Ovulation Inhibition of Ovulation Gene Transcription->Inhibition of Ovulation Endometrial Changes Endometrial Changes Gene Transcription->Endometrial Changes Cervical Mucus Thickening Cervical Mucus Thickening Gene Transcription->Cervical Mucus Thickening Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Agonist Androgenic Gene Transcription Androgenic Gene Transcription AR->Androgenic Gene Transcription DRSP2 This compound DRSP2->AR Antagonist Reduced Sebum Production Reduced Sebum Production Androgenic Gene Transcription->Reduced Sebum Production Decreased Hair Growth Decreased Hair Growth Androgenic Gene Transcription->Decreased Hair Growth Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Agonist Sodium & Water Retention Sodium & Water Retention MR->Sodium & Water Retention DRSP3 This compound DRSP3->MR Antagonist Increased Sodium & Water Excretion Increased Sodium & Water Excretion Sodium & Water Retention->Increased Sodium & Water Excretion

This compound Signaling Pathways

Desogestrel_Signaling cluster_progestogenic Progestogenic Effects cluster_androgenic Androgenic Effects (Weak) DSG Desogestrel Etonogestrel Etonogestrel (active metabolite) DSG->Etonogestrel PR Progesterone Receptor (PR) Etonogestrel->PR Agonist Gene Transcription Gene Transcription PR->Gene Transcription Dimerization & Nuclear Translocation Inhibition of Ovulation Inhibition of Ovulation Gene Transcription->Inhibition of Ovulation Endometrial Changes Endometrial Changes Gene Transcription->Endometrial Changes Cervical Mucus Thickening Cervical Mucus Thickening Gene Transcription->Cervical Mucus Thickening Etonogestrel2 Etonogestrel AR Androgen Receptor (AR) Etonogestrel2->AR Weak Agonist Androgenic Gene Transcription Androgenic Gene Transcription AR->Androgenic Gene Transcription

Desogestrel Signaling Pathways

Quantitative Comparison of Effects

The differing pharmacodynamic profiles of this compound and desogestrel translate into measurable differences in their clinical and metabolic effects. The following tables summarize key quantitative data from comparative studies.

Table 1: Effects on Metabolic Parameters
ParameterThis compoundDesogestrelStudy Reference
Carbohydrate Metabolism
Fasting GlucoseNo significant changeNo significant changeGaspard U, et al. 2003
Fasting InsulinNo significant changeNo significant changeGaspard U, et al. 2003
Glucose AUC (0-3h)Slight, non-significant increaseSlight, non-significant increaseGaspard U, et al. 2003
Insulin AUC (0-3h)Slight, non-significant increaseSlight, non-significant increaseGaspard U, et al. 2003
Lipid Metabolism
Total CholesterolDecreaseDecreasePalacios S, et al. 2021
HDL CholesterolDecreaseDecreasePalacios S, et al. 2021
LDL CholesterolDecreaseDecreasePalacios S, et al. 2021
TriglyceridesDecreaseMore pronounced decreasePalacios S, et al. 2021
Table 2: Clinical and Other Biochemical Effects
ParameterThis compoundDesogestrelStudy Reference
Body WeightSlight decrease or stableSlight increaseOelkers W, et al. 1995
Systolic Blood PressureSlight decreaseStable or slight increaseOelkers W, et al. 1995
Diastolic Blood PressureSlight decreaseStable or slight increaseOelkers W, et al. 1995
Plasma Renin ActivityMarked increaseMinimal changeOelkers W, et al. 2000
Plasma AldosteroneMarked increaseMinimal changeOelkers W, et al. 2000
SHBGIncreaseIncreaseGuido M, et al. 2012
Free TestosteroneDecreaseDecreaseGuido M, et al. 2012
Unscheduled Bleeding Days (mean)21.534.7Regidor PA, et al. 2021

Experimental Protocols

This section provides an overview of the methodologies employed in key comparative studies.

Clinical Trial: Comparison of Metabolic Effects of this compound and Desogestrel Progestin-Only Pills
  • Study Design: A multicentric, prospective, double-blind, double-dummy clinical trial over nine treatment cycles.

  • Participants: Healthy women aged 18-45 years seeking contraception. Key exclusion criteria included contraindications to hormonal contraceptives, clinically significant abnormal laboratory values at screening, and use of medications known to interact with steroid hormones.

  • Intervention: Participants were randomized to receive either 4 mg this compound in a 24/4 intake regimen or 0.075 mg desogestrel continuously.

  • Assessments:

    • Lipid Profile: Total cholesterol, HDL, LDL, and triglycerides were measured from fasting blood samples at baseline and at the end of cycle 9. Standard enzymatic colorimetric assays were used.

    • Carbohydrate Metabolism: Fasting plasma glucose, insulin, and C-peptide levels were measured at baseline and at the end of cycle 9. Glucose was measured using a hexokinase method, while insulin and C-peptide were measured by immunoassays.

    • Hemostatic Variables: Coagulation factors and D-dimer levels were assessed at baseline and at the end of the study.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes from baseline between the two treatment groups, with baseline values as a covariate.

In Vivo Assay: Assessment of Anti-androgenic Activity (Hershberger Bioassay)
  • Principle: This assay evaluates the ability of a substance to inhibit the action of a potent androgen on the growth of androgen-dependent tissues in castrated male rats.

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated around postnatal day 42.

  • Procedure:

    • Following a post-castration recovery period of at least 7 days, animals are randomly assigned to treatment groups.

    • Groups include a vehicle control, a reference androgen (e.g., testosterone propionate, TP) control, and groups receiving the reference androgen plus different doses of the test substance (this compound or desogestrel).

    • The test substances and TP are administered daily for 10 consecutive days, typically by oral gavage or subcutaneous injection.

    • Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Endpoint: A statistically significant decrease in the weight of at least two of the five target tissues in the groups receiving the test substance plus TP, compared to the TP-only group, indicates anti-androgenic activity.

In Vitro Assay: Progesterone Receptor Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled progestin from the progesterone receptor.

  • Materials:

    • Source of Progesterone Receptor: This can be from cytosolic preparations of target tissues (e.g., human MCF-7 breast cancer cells) or recombinant human progesterone receptor.

    • Labeled Ligand: A high-affinity progestin labeled with a radioisotope (e.g., [³H]-promegestone) or a fluorescent tag.

    • Test Compounds: this compound and desogestrel (etonogestrel) at various concentrations.

  • Procedure:

    • The receptor preparation is incubated with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.

    • After reaching equilibrium, the bound and free ligands are separated (e.g., by filtration or centrifugation).

    • The amount of bound labeled ligand is quantified (e.g., by liquid scintillation counting or fluorescence measurement).

  • Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference progestin.

Experimental Workflow: Comparative Clinical Trial

Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Baseline Baseline Assessment (Blood Samples, Clinical Measurements) Randomization->Baseline Treatment Treatment Period (e.g., 9-13 cycles) Baseline->Treatment GroupA This compound Group Treatment->GroupA GroupB Desogestrel Group Treatment->GroupB FollowUp Follow-up Assessments (e.g., End of Study) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (e.g., ANCOVA) FollowUp->Analysis Results Comparative Results Analysis->Results

Workflow for a Comparative Clinical Trial

Conclusion

This compound and desogestrel are both effective progestins for contraception, but their differing affinities for androgen and mineralocorticoid receptors result in distinct clinical profiles. This compound's anti-androgenic and antimineralocorticoid properties may offer benefits for individuals with androgen-related conditions or those prone to fluid retention. Desogestrel, with its minimal androgenicity, also presents a favorable profile, particularly concerning its effects on lipid metabolism. The choice between these progestins should be guided by a thorough understanding of their pharmacological differences and the individual patient's clinical needs and risk factors. The experimental data and methodologies presented in this guide provide a foundation for further research and development in the field of steroidal contraceptives.

References

In vivo comparison of drospirenone and cyproterone acetate antiandrogenic activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative in vivo antiandrogenic activity of synthetic progestins is critical for therapeutic applications ranging from hormonal contraception to the management of androgen-dependent conditions. This guide provides an objective comparison of two prominent progestins with antiandrogenic properties: drospirenone (DRSP) and cyproterone acetate (CPA). The data presented is derived from key preclinical in vivo studies to facilitate an evidence-based evaluation of their relative potencies.

Quantitative Comparison of Antiandrogenic Activity

The primary in vivo evidence for the comparative antiandrogenic activity of this compound and cyproterone acetate comes from studies in castrated, testosterone-substituted male rats. This model, a modification of the classic Hershberger assay, allows for the direct assessment of a compound's ability to antagonize the effects of androgens on target tissues, such as the prostate and seminal vesicles.

A key study directly compared the inhibitory effects of orally administered this compound and cyproterone acetate on the growth of these accessory sex organs. The results demonstrated that while both compounds exhibit significant antiandrogenic effects, cyproterone acetate is the more potent of the two. Specifically, the antiandrogenic potency of this compound was found to be approximately one-third that of cyproterone acetate in this model[1][2].

The following table summarizes the quantitative data from this comparative study:

CompoundDaily Oral Dose (mg/animal)Inhibition of Seminal Vesicle Growth (%)Inhibition of Prostate Growth (%)
Cyproterone Acetate1093.887.0
This compound1079.674.5

Experimental Protocols

The data presented above was generated using a well-established in vivo model for assessing antiandrogenic activity, commonly known as the Hershberger assay.

Modified Hershberger Assay for Antiandrogenicity

Objective: To determine the antiandrogenic activity of test compounds by measuring their ability to inhibit the testosterone-induced growth of androgen-dependent tissues in castrated male rats.

Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strains)

  • Sex: Male

  • State: Peripubertal, castrated to remove the endogenous source of androgens.

Experimental Procedure:

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.

  • Castration: Immature male rats are surgically castrated.

  • Treatment Period: Following a post-operative recovery period, the animals are randomly assigned to treatment groups.

  • Dosing:

    • A control group receives a vehicle only.

    • A positive control group receives a standardized dose of testosterone propionate (TP) to stimulate the growth of accessory sex organs.

    • Test groups receive the same dose of TP concurrently with varying doses of the test compounds (this compound or cyproterone acetate).

    • Administration is typically performed daily for a period of 7 to 10 days via oral gavage or subcutaneous injection.

  • Endpoint Measurement:

    • At the end of the treatment period, the animals are euthanized.

    • The androgen-dependent tissues, specifically the ventral prostate and seminal vesicles (including coagulating glands and their fluids), are carefully dissected and weighed.

  • Data Analysis: The weights of the accessory sex organs from the test groups are compared to those of the TP-only group. A statistically significant reduction in tissue weight in the presence of the test compound indicates antiandrogenic activity. The percentage of inhibition is calculated based on these differences.

Visualizing the Mechanisms and Workflow

To further clarify the underlying biological processes and the experimental design, the following diagrams are provided.

cluster_0 Androgen Action cluster_1 Antiandrogen Inhibition Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Binds to DNA BlockedAR Blocked AR Gene Target Gene Transcription ARE->Gene Initiates Antiandrogen This compound or Cyproterone Acetate Antiandrogen->AR Competitive Antagonist

Caption: Mechanism of androgen action and antiandrogen inhibition.

cluster_workflow Hershberger Assay Workflow Start Start: Immature Male Rats Castration Surgical Castration Start->Castration Recovery Post-operative Recovery Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Treatment 10-Day Dosing Period Grouping->Treatment Euthanasia Euthanasia & Dissection Treatment->Euthanasia Weighing Weighing of Prostate & Seminal Vesicles Euthanasia->Weighing Analysis Data Analysis: % Inhibition Weighing->Analysis End End: Potency Determined Analysis->End

Caption: Experimental workflow of the Hershberger bioassay.

References

Head-to-head comparison of drospirenone and other progestins in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical pharmacological profile of drospirenone with other progestins. The data presented is collated from various in vitro and in vivo studies to offer a comprehensive overview for researchers in reproductive health and drug development.

Executive Summary

This compound is a synthetic progestogen that exhibits a unique pharmacological profile closely resembling that of natural progesterone.[1][2] Unlike many other synthetic progestins, this compound possesses potent progestogenic, anti-androgenic, and anti-mineralocorticoid activities, while being devoid of estrogenic, glucocorticoid, or anti-glucocorticoid effects.[1][3] This distinct combination of activities sets it apart from other progestins used in hormonal contraception and hormone replacement therapy.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies, comparing this compound with other key progestins.

Table 1: Relative Binding Affinity (RBA) to Steroid Receptors
CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)Glucocorticoid Receptor (GR)Estrogen Receptor (ER)
Reference Ligand Progesterone = 100%Dihydrotestosterone = 100%Aldosterone = 100%Dexamethasone = 100%Estradiol = 100%
This compound42%[3]0.6%100%LowNo Binding
Progesterone100%Low100%ConsiderableNo Binding
Cyproterone AcetateIn the range of this compound~1.8% (of this compound)---
Norethisterone AcetateIn the range of this compound----
Levonorgestrel-----
Table 2: In Vivo Preclinical Potency
ActivityAssayThis compoundComparator Progestin(s)
Progestogenic Endometrial Transformation (Rabbit McPhail Test)Potency in the range of norethisterone acetate and cyproterone acetate.-
Anti-androgenic Inhibition of Accessory Sex Organ Growth (Castrated, Testosterone-Treated Rats)About one-third the potency of cyproterone acetate.Cyproterone acetate (3x more potent).
5-10 times more potent than progesterone.Progesterone (5-10x less potent).
Anti-mineralocorticoid Natriuretic Effect (Rats)Long-lasting activity.Spironolactone (becomes ineffective after the initial treatment phase).
About eight-fold higher potency than spironolactone.Spironolactone (8x less potent).

Signaling Pathways and Mechanisms of Action

The unique effects of this compound and other progestins are determined by their interactions with various steroid hormone receptors, leading to the activation or inhibition of specific signaling pathways.

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone/ This compound PR Progesterone Receptor (PR) -HSP Complex Progesterone->PR Binds PR_active Activated PR Dimer PR->PR_active HSP dissociation & Dimerization PR_active_n Activated PR Dimer PR_active->PR_active_n Translocation PRE Progesterone Response Element (PRE) PR_active_n->PRE Binds Gene Target Gene Transcription (e.g., endometrial proliferation) PRE->Gene Initiates

Caption: Progesterone Receptor (PR) Signaling Pathway.

Androgen_Receptor_Signaling Androgen Receptor Signaling and Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) -HSP Complex DHT->AR Binds AR_active Activated AR Dimer AR->AR_active HSP dissociation & Dimerization AR_active_n Activated AR Dimer AR_active->AR_active_n Translocation This compound This compound/ Cyproterone Acetate This compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR_active_n->ARE Binds Gene Target Gene Transcription (e.g., prostate growth) ARE->Gene Initiates

Caption: Androgen Receptor (AR) Signaling and Antagonism.

Mineralocorticoid_Receptor_Signaling Mineralocorticoid Receptor Signaling and Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) -HSP Complex Aldosterone->MR Binds MR_active Activated MR Dimer MR->MR_active HSP dissociation & Dimerization MR_active_n Activated MR Dimer MR_active->MR_active_n Translocation Drospirenone_MR This compound Drospirenone_MR->MR Blocks Binding MRE Mineralocorticoid Response Element (MRE) MR_active_n->MRE Binds Gene Target Gene Transcription (e.g., sodium retention) MRE->Gene Initiates

Caption: Mineralocorticoid Receptor (MR) Signaling and Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound and other progestins.

In Vitro Receptor Binding and Transactivation Assays

Objective: To determine the binding affinity and functional (agonistic or antagonistic) activity of a compound at a specific steroid receptor.

Methodology:

  • Receptor Preparation: Cytosol or nuclear extracts containing the steroid receptor of interest are prepared from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) or from cell lines engineered to express the human receptor.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Quantification: The receptor-bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is calculated relative to the reference compound (e.g., progesterone for PR).

  • Transactivation Assay:

    • Cells (e.g., HeLa or CHO) are co-transfected with two plasmids: one expressing the full-length human steroid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with specific hormone response elements (HREs).

    • Transfected cells are incubated with the test compound alone (to assess agonistic activity) or in combination with a known receptor agonist (to assess antagonistic activity).

    • The expression of the reporter gene is quantified (e.g., by measuring luciferase activity). Increased expression indicates agonistic activity, while a reduction in agonist-induced expression indicates antagonistic activity.

In Vivo Progestogenic Activity: McPhail Test (Rabbit Endometrial Transformation)

Objective: To assess the progestogenic activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.

Methodology:

  • Animal Model: Immature female rabbits are used.

  • Estrogen Priming: The animals are pre-treated with an estrogen (e.g., estradiol benzoate) for a defined period to induce endometrial proliferation.

  • Treatment: The test compound is administered (e.g., subcutaneously or orally) for several consecutive days.

  • Endpoint: The animals are euthanized, and the uteri are removed, fixed, and sectioned. The degree of endometrial transformation (secretory changes) is assessed histologically and scored on the McPhail scale (1 to 4), where a higher score indicates greater progestogenic effect.

In Vivo Anti-androgenic Activity: Hershberger Assay (Rat)

Objective: To screen for androgenic and anti-androgenic properties of a test substance by measuring the weight changes of five androgen-dependent tissues in castrated male rats.

Hershberger_Assay_Workflow Hershberger Assay Experimental Workflow cluster_dosing Dosing Groups start Start castration Castration of peripubertal male rats start->castration recovery 7-day recovery period castration->recovery dosing 10-day daily dosing recovery->dosing necropsy Necropsy 24h after last dose dosing->necropsy vehicle Vehicle Control androgen Testosterone Propionate (TP) test_substance Test Substance + TP weighing Weighing of androgen- dependent tissues necropsy->weighing analysis Statistical Analysis weighing->analysis end End analysis->end

Caption: Experimental Workflow for the Hershberger Assay.

Methodology:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Acclimation: A recovery period of approximately 7 days is allowed post-castration.

  • Treatment Groups:

    • Vehicle Control: Receives the vehicle only.

    • Positive Control (Androgen): Receives a reference androgen, typically testosterone propionate (TP).

    • Test Group (Anti-androgen): Receives the test compound (e.g., this compound) co-administered with TP.

  • Dosing: The animals are dosed daily for 10 consecutive days.

  • Endpoint: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis. A statistically significant decrease in the weights of these tissues in the test group compared to the TP-only group indicates anti-androgenic activity.

Conclusion

Preclinical data consistently demonstrate that this compound has a unique pharmacological profile that closely mimics natural progesterone. Its combination of potent progestogenic activity with significant anti-androgenic and anti-mineralocorticoid effects distinguishes it from many other synthetic progestins. This guide provides a foundational overview of the preclinical data and methodologies used to characterize these properties, offering a valuable resource for researchers in the field.

References

Transcriptional activities of different progestins via the mineralocorticoid receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptional activities of various progestins mediated by the mineralocorticoid receptor (MR). Progestins, synthetic analogs of progesterone, are key components of hormonal contraceptives and menopausal hormone therapy. However, their off-target interactions with other steroid receptors, such as the MR, can lead to a range of side effects. Understanding the specific activity of each progestin at the MR is crucial for developing safer and more effective therapies. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular pathways.

Comparative Transcriptional Activities of Progestins via the Mineralocorticoid Receptor

The interaction of progestins with the mineralocorticoid receptor can be characterized by their binding affinity and their functional effect as either agonists (activators) or antagonists (inhibitors) of the receptor's transcriptional activity. The following table summarizes the available quantitative data for a range of common progestins.

ProgestinRelative Binding Affinity (RBA) vs. Aldosterone (%)Binding Affinity (Ki, nM)Agonist/Antagonist ActivityAntagonist Potency (IC50, nM)
Progesterone (P4) ~100[1][2]1[1]Antagonist[1][3]~10-100
Drospirenone (DRSP) 100-500Significantly greater than P4Potent AntagonistSignificantly more potent than spironolactone
Gestodene (GES) 350Indistinguishable from P4AntagonistIndistinguishable from spironolactone
Levonorgestrel (LNG) 17-75Significantly lower than P4Weak AntagonistSignificantly more potent than spironolactone
Norethisterone Acetate (NET-A) LowSignificantly lower than P4Weak AntagonistSignificantly less potent than spironolactone
Medroxyprogesterone Acetate (MPA) LowSignificantly lower than P4Negligible MR activitySignificantly less potent than spironolactone
Etonogestrel (ETG) Not specifiedSignificantly lower than P4AntagonistIndistinguishable from spironolactone
Nomegestrel Acetate (NoMAC) Not specifiedIndistinguishable from P4AntagonistSignificantly more potent than spironolactone
Nestorone (NES) Not specifiedSignificantly lower than P4AntagonistSignificantly less potent than spironolactone
Cyproterone Acetate (CPA) Not specifiedNot specifiedPotential mineralocorticoid actionNot specified

Note: The reported values can vary between studies due to different experimental conditions. This table provides a summary for comparative purposes.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., aldosterone), translocates to the nucleus and regulates gene expression. Progestins can interfere with this process by competing with aldosterone for binding to the MR, thereby acting as antagonists.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_HSP MR-HSP Complex Progestin Progestin (Antagonist) MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP Dissociation Aldo Aldosterone Aldo->MR_HSP Binds Progestin->MR_HSP Competitively Binds MR_Aldo_dimer Dimerized MR-Aldosterone MR_Aldo->MR_Aldo_dimer Dimerization MRE Mineralocorticoid Response Element (MRE) on DNA MR_Aldo_dimer->MRE Binds Transcription Gene Transcription MRE->Transcription Initiates

Figure 1: Mineralocorticoid Receptor (MR) Signaling Pathway and Progestin Antagonism.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: competitive binding assays and reporter gene assays.

Competitive Whole-Cell Binding Assay

This assay determines the binding affinity of a progestin for the mineralocorticoid receptor.

Principle: This method measures the ability of an unlabeled progestin to compete with a radiolabeled ligand (e.g., [3H]-aldosterone) for binding to the MR in whole cells.

Protocol:

  • Cell Culture: COS-1 cells are transiently transfected with a human MR expression vector.

  • Incubation: Transfected cells are incubated with a constant concentration of radiolabeled aldosterone and varying concentrations of the unlabeled competitor progestin.

  • Washing: After incubation, unbound ligands are removed by washing the cells.

  • Lysis and Scintillation Counting: Cells are lysed, and the amount of bound radiolabeled ligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the progestin that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Assay

This assay measures the functional consequence of progestin binding to the MR, determining whether it acts as an agonist or an antagonist.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing mineralocorticoid response elements (MREs). The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the MR.

Protocol:

  • Cell Culture and Transfection: COS-1 cells are co-transfected with a human MR expression vector and a reporter plasmid containing an MRE-driven luciferase gene.

  • Treatment:

    • Agonist activity: Cells are treated with increasing concentrations of the progestin alone.

    • Antagonist activity: Cells are treated with a constant concentration of aldosterone in the presence of increasing concentrations of the progestin.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • For agonist activity, the dose-response curve reveals the potency (EC50) and efficacy of the progestin in activating MR-mediated transcription.

    • For antagonist activity, the dose-response curve determines the potency (IC50) of the progestin in inhibiting aldosterone-induced transcription.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_reporter Luciferase Reporter Assay B1 Transfect cells with MR vector B2 Incubate with [3H]-Aldosterone & competing progestin B1->B2 B3 Wash & Lyse Cells B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 R1 Co-transfect cells with MR vector & MRE-luciferase R2_agonist Treat with Progestin alone R1->R2_agonist R2_antagonist Treat with Aldosterone + Progestin R1->R2_antagonist R3 Incubate (24h) R2_agonist->R3 R2_antagonist->R3 R4 Lyse Cells & Measure Luminescence R3->R4 R5 Determine Agonist (EC50) or Antagonist (IC50) activity R4->R5

Figure 2: Workflow for Assessing Progestin Activity at the Mineralocorticoid Receptor.

Discussion and Conclusion

The interaction of progestins with the mineralocorticoid receptor is a critical consideration in their clinical use. Progestins with significant MR antagonist activity, such as this compound and gestodene, may offer benefits by counteracting the sodium- and water-retaining effects of estrogens in hormonal preparations. Conversely, progestins with weak or negligible MR activity, like medroxyprogesterone acetate, are less likely to have clinically relevant antimineralocorticoid effects. It is important to note that some progestins may also interact with other steroid receptors, such as the glucocorticoid and androgen receptors, which can contribute to their overall side-effect profile.

The data and protocols presented in this guide provide a framework for the continued investigation and comparison of progestin activity at the mineralocorticoid receptor. A thorough understanding of these off-target effects is essential for the development of next-generation progestins with improved safety and tolerability.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like drospirenone are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a synthetic progestin that requires careful management due to its potential health and environmental effects.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Hazard Information

This compound is classified with multiple health and environmental hazards. It is crucial to understand these risks before handling the compound.

  • Human Health Hazards : this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is a suspected carcinogen and may damage fertility or the unborn child.[1]

  • Environmental Hazards : The compound is toxic to aquatic life with long-lasting effects. It is considered very persistent in the environment and has a high chronic toxicity for aquatic organisms.

  • Incompatibilities : this compound should not be mixed with strong oxidizing agents or strong bases.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical goggles.Prevents eye contact with dust or splashes.
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact and absorption.
Body Protection Lab coat or other protective clothing.Minimizes skin exposure.
Respiratory NIOSH-approved respirator.Required in cases of insufficient ventilation or potential for aerosol/dust formation.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional, local, and federal regulations is mandatory.

1. Waste Segregation and Collection:

  • Collect Waste: All this compound waste, including pure compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and solutions, must be collected in a designated container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical wastes. Have a separate, dedicated waste container if generating a large amount of this compound waste.

  • Container Type: Use a properly sealed, chemically compatible, and puncture-resistant container. For liquid waste, ensure the container is leak-proof.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."

  • Content Information: The label must include the chemical name "this compound" and list its associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

3. Storage:

  • Designated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a suitable secondary container or bund to contain any potential leaks.

  • Time Limits: Do not accumulate hazardous waste for extended periods. Adhere to institutional and regulatory time limits for storage (e.g., weekly disposal).

4. Final Disposal:

  • Licensed Disposal Company: Arrange for disposal through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Incineration: The recommended final disposal method for pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.

  • Documentation: Maintain a detailed log of all waste generated and disposed of, in accordance with regulatory requirements.

5. Spill Management:

  • Immediate Action: In case of a spill, clean it up immediately, observing all safety precautions and wearing appropriate PPE.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Gently sweep up the solid material to minimize dust formation and place it into a suitable, labeled container for disposal. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₂₄H₃₀O₃
Molecular Weight366.49 g/mol
Physical StatePowder
ColorWhite to tan
Melting Point303°C (lit.)
Boiling Point239°C (lit.)
Log D (pH 7)3.1
Ecotoxicity Data

This compound's environmental persistence and toxicity are significant concerns.

ParameterValue/ResultInterpretation
Persistence DT₅₀ > 120 daysVery Persistent (vP)
Bioaccumulation BCF = 100-102Low potential for bioaccumulation
Chronic Toxicity LOEC (fish) < 0.00023 mg/LVery high chronic toxicity to aquatic life
Risk Assessment PEC/PNEC = 0.69 - 1.37Low to Medium environmental risk
  • DT₅₀ : Degradation Half-Life

  • BCF : Bioconcentration Factor

  • LOEC : Lowest Observed Effect Concentration

  • PEC/PNEC : Predicted Environmental Concentration/Predicted No-Effect Concentration Ratio

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.

A Waste Generation (this compound Compound & Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Precaution C Segregate Waste (Collect in dedicated, sealed container) B->C Step 1 D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Step 2 E Secure Storage (Designated, ventilated area with secondary containment) D->E Step 3 F Arrange Pickup (Contact licensed hazardous waste vendor) E->F Step 4 G Final Disposal (Incineration at permitted facility) F->G Step 5 H Maintain Records (Log waste generation and disposal) G->H Compliance

Caption: Workflow for the safe disposal of this compound waste.

This compound Hazard and Response Logic

This diagram outlines the logical relationship between the hazards of this compound and the required safety and disposal responses.

cluster_hazards Identified Hazards cluster_responses Required Responses H1 Human Health Hazard (Toxic, Carcinogen, Reprotoxic) R1 Engineering Controls & PPE (Fume Hood, Gloves, Goggles) H1->R1 Mitigates Exposure R2 Waste Segregation (Dedicated Hazardous Waste Container) H1->R2 Prevents Cross-Contamination H2 Environmental Hazard (Aquatic Toxicity, Persistent) R3 Prohibited Disposal Routes (No Drain or Trash Disposal) H2->R3 Prevents Environmental Release R4 Regulated Disposal Protocol (Licensed Vendor, Incineration) H2->R4 Ensures Destruction

Caption: Logic diagram for this compound hazard response.

References

Safe Handling and Disposal of Drospirenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Drospirenone is a synthetic progestin used in pharmaceuticals. Due to its potent hormonal activity and potential health hazards, stringent safety protocols are essential for researchers, scientists, and drug development professionals. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The primary hazards associated with this compound include potential harm if swallowed, inhaled, or in contact with skin, and it is suspected of damaging fertility or the unborn child[1][2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on its potency, it is recommended to handle it as a compound falling into Occupational Exposure Band (OEB) 3 or 4[3]. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.Prevents the inhalation of airborne particles. A PAPR is recommended for procedures with a higher potential for aerosolization[3].
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. It is a best practice for handling potent compounds. Gloves should be inspected before use and changed regularly or immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Body Protection Disposable, long-sleeved gown with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory area.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures, local exhaust ventilation, or a chemical fume hood to maintain airborne levels below exposure limits.

  • Decontamination: Before starting, ensure all work surfaces and equipment are clean.

  • Emergency Preparedness: Have a spill kit readily available. Ensure all personnel are trained on emergency procedures.

2. Handling the Compound:

  • Personal Practices: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory. Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Minimizing Dust: Use dedicated, disposable spatulas and weigh boats. Handle the compound gently to minimize dust formation.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Whenever possible, use closed systems for transferring solvents and solutions.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • PPE Removal: Remove all PPE in a designated area, following the correct doffing procedure to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • Container: Collect all this compound waste, including contaminated PPE and disposable equipment, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Compatibility: Do not mix this compound waste with other incompatible chemical wastes.

2. Spill Management:

  • Containment: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.

  • Cleanup: Clean up spills immediately, observing all precautions outlined in the PPE section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dust during cleanup.

3. Final Disposal:

  • Licensed Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. Expired or spoiled drug products are considered hazardous waste.

  • Regulations: Ensure that all federal and local regulations regarding the disposal of this material are followed. Most pharmaceutical waste is incinerated at a licensed medical incineration site. Do not allow the product to enter drains or water courses.

Workflow for Handling this compound

DrospirenoneHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Ventilated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe prep_spill Ready Spill Kit don_ppe->prep_spill weigh Weigh Compound (Minimize Dust) prep_spill->weigh prepare_solution Prepare Solution (Closed System if Possible) weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe collect_waste Collect Waste in Labeled Container decontaminate->collect_waste Contaminated Materials wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->collect_waste Waste PPE dispose_ppe Dispose of Contaminated PPE as Hazardous Waste collect_waste->dispose_ppe licensed_disposal Arrange for Licensed Hazardous Waste Disposal dispose_ppe->licensed_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drospirenone
Reactant of Route 2
Drospirenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.